2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-bromo-5-(difluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrF2N2O/c4-3-8-7-2(9-3)1(5)6/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDADKMPMYFCQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(O1)Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1594041-90-3 | |
| Record name | 2-bromo-5-(difluoromethyl)-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole
Introduction: The Context of a Privileged Scaffold in Medicinal Chemistry
The 1,3,4-oxadiazole ring is a cornerstone heterocyclic motif in modern medicinal chemistry.[1] Valued for its metabolic stability and its capacity to act as a bioisosteric replacement for amide and ester functionalities, this scaffold is integral to the design of novel therapeutic agents.[2] The compound 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole represents a confluence of three key structural features poised for exploitation in drug discovery: the versatile 1,3,4-oxadiazole core, a synthetically tractable bromine handle, and a difluoromethyl (CHF₂) group—a bioisostere of hydroxyl or thiol groups known to modulate lipophilicity and metabolic stability.[3]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. As experimentally determined data for this specific molecule are not broadly published, this document focuses on the authoritative, validated methodologies for its characterization. We provide not just the "what" but the "why," explaining the causal relationships behind experimental choices and furnishing detailed protocols that form a self-validating framework for analysis. This approach empowers researchers to generate reliable data and deeply understand how the structural attributes of this molecule influence its behavior, from the bench to potential clinical applications.
Molecular Identity and Structure
A precise understanding of a compound's identity is the foundation of all subsequent physicochemical analysis. The key identifiers and structural representation for this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 1594041-90-3 | [4][5] |
| Molecular Formula | C₃HBrF₂N₂O | [4] |
| Molecular Weight | 198.95 g/mol | [4] |
| SMILES | C1(=NN=C(O1)Br)C(F)F | [4] |
graph "molecular_structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Atom nodes N1 [label="N", pos="0,0.8!"]; N2 [label="N", pos="-0.8,0!"]; O1 [label="O", pos="0.8,0!"]; C1 [label="C", pos="-0.5,-0.8!"]; C2 [label="C", pos="0.5,-0.8!"]; Br [label="Br", pos="1.5,-1.4!"]; C3 [label="C", pos="-1.5,-1.4!"]; H1 [label="H", pos="-1.2,-2.2!"]; F1 [label="F", pos="-2.0,-1.0!"]; F2 [label="F", pos="-2.0,-1.8!"]; // Bonds N1 -- N2 [len=1.2]; N2 -- C1 [len=1.2]; C1 -- C2 [len=1.2]; C2 -- O1 [len=1.2]; O1 -- N1 [len=1.2]; C2 -- Br [len=1.5]; C1 -- C3 [len=1.5]; C3 -- H1 [len=1.0]; C3 -- F1 [len=1.0]; C3 -- F2 [len=1.0];
}digraph "logp_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];prep [label="Prepare Pre-saturated\nn-Octanol and Water"]; stock [label="Create Compound Stock\nin n-Octanol"]; mix [label="Mix Octanol Stock\nwith Water (1:1 v/v)"]; equilibrate [label="Agitate for 24h\nto Reach Equilibrium"]; separate [label="Centrifuge to\nSeparate Phases"]; quantify [label="Quantify Concentration\nin Each Phase (HPLC/LC-MS)"]; calculate [label="Calculate P and logP", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep -> stock; stock -> mix; mix -> equilibrate; equilibrate -> separate; separate -> quantify; quantify -> calculate;
}
Caption: Experimental workflow for logP determination via the shake-flask method.
Aqueous Solubility: A Prerequisite for Efficacy
Aqueous solubility is a fundamental property that dictates a drug's absorption from the gastrointestinal tract and its suitability for intravenous formulation. [6]Poor solubility can lead to unreliable results in biological assays and is a major hurdle in drug development. [7]It is crucial to distinguish between thermodynamic and kinetic solubility.
-
Thermodynamic Solubility: The "gold standard" measurement representing the maximum concentration of a compound in a saturated solution at equilibrium. [8]* Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It is a high-throughput method used in early discovery. [7][9]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask)
This protocol determines the equilibrium solubility, providing a definitive value for lead optimization and pre-formulation activities.
Causality: This method uses the solid, crystalline form of the compound and allows sufficient time (24-72 hours) to ensure a true thermodynamic equilibrium is established between the solid and dissolved states. [8]Using buffers at different, physiologically relevant pH values (1.2, 4.5, 6.8) is critical as the solubility of ionizable compounds can be pH-dependent. [10] Methodology:
-
Buffer Preparation: Prepare buffers at pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer). [10]2. Sample Preparation: Add an excess amount of solid this compound to separate vials (in triplicate for each pH condition) to ensure a saturated solution is formed.
-
Equilibration: Add a known volume of each buffer to the corresponding vials. Seal and agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for at least 24-48 hours. The presence of undissolved solid should be visually confirmed at the end of the incubation period. [10]4. Sample Processing: After equilibration, allow the vials to stand. Filter the supernatant through a 0.22 µm PVDF filter to remove undissolved solid.
-
Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.
-
Reporting: Report the solubility in µg/mL or µM for each pH condition.
Caption: Workflow for thermodynamic solubility determination.
Thermal Properties: Ensuring Stability and Purity
The thermal behavior of a compound is critical for determining its melting point, purity, and stability during storage, handling, and formulation processes. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principal techniques for this characterization. [11][12]
Experimental Protocol: Melting Point by Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature, allowing for precise determination of thermal transitions like melting. [13][14] Causality: DSC is a highly sensitive method that provides both the onset temperature of melting and the peak melting temperature (Tₘ), as well as the enthalpy of fusion (ΔHfus). [15]A sharp, well-defined melting peak is indicative of high purity. The use of an inert nitrogen atmosphere prevents oxidative degradation of the sample during heating.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the melting point. [16] * Cool the sample back to the starting temperature. A second heating cycle can be run to investigate the effects of thermal history.
-
-
Data Analysis: Analyze the resulting thermogram. The melting point is typically reported as the peak temperature of the endothermic event. The onset temperature and the integrated peak area (enthalpy of fusion) should also be reported.
Experimental Protocol: Thermal Stability by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, revealing its thermal stability and decomposition profile. [12][17] Causality: By monitoring mass loss as a function of temperature, TGA directly identifies the temperature at which the compound begins to decompose (onset of decomposition, Td). [18]Running the analysis under both an inert (N₂) and an oxidative (air/O₂) atmosphere can provide critical insights into the decomposition mechanism and environmental stability.
Methodology:
-
Sample Preparation: Place 5-10 mg of the compound into a TGA sample pan (ceramic or platinum).
-
Instrument Setup: Place the pan onto the TGA microbalance. Purge the furnace with the desired gas (e.g., nitrogen or synthetic air) at a set flow rate.
-
Thermal Program:
-
Equilibrate at a starting temperature (e.g., 30 °C).
-
Heat the sample at a linear rate (e.g., 10 °C/min) up to a high temperature (e.g., 600 °C).
-
-
Data Analysis: Plot the sample mass (%) versus temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% mass loss occurs. [16]The derivative of the mass loss curve (DTG) can be plotted to clearly identify the temperatures of maximum decomposition rates.
Caption: Relationship between thermal analysis techniques and key properties.
Anticipated Spectroscopic Profile
While specific spectra require experimental acquisition, the structure of this compound allows for the prediction of key Nuclear Magnetic Resonance (NMR) signals, which are indispensable for structural confirmation.
| Nucleus | Predicted Signal | Rationale |
| ¹H NMR | Triplet (t) | The single proton of the CHF₂ group will be split into a triplet by the two equivalent fluorine atoms (n+1 rule for I=1/2 nuclei). The coupling constant (²JHF) is expected to be large, typically around 50-60 Hz. [16] |
| ¹⁹F NMR | Doublet (d) | The two equivalent fluorine atoms of the CHF₂ group will be split into a doublet by the single adjacent proton. The chemical shift is expected in the range of -80 to -130 ppm (relative to CFCl₃), a common region for CHF₂ groups attached to sp² carbons. [6][11] |
| ¹³C NMR | C-Br (δ ≈ 150-160 ppm)C-O (δ ≈ 160-165 ppm)CHF₂ (δ ≈ 110-120 ppm) | The carbon of the CHF₂ group will appear as a triplet due to one-bond coupling to the two fluorine atoms (¹JCF), with a large coupling constant (typically > 230 Hz). The two oxadiazole ring carbons will have distinct chemical shifts, with the carbon attached to the electronegative bromine appearing further downfield. [13][19] |
Safety and Handling
-
Hazard Statements (Anticipated): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.
-
Conclusion
This compound is a compound of significant interest for drug discovery, possessing a privileged heterocyclic core functionalized for further chemical modification. This guide has established a framework for its comprehensive physicochemical characterization. Its predicted moderate lipophilicity (miLogP ≈ 1.48) suggests a promising profile for oral bioavailability. The provided protocols for determining thermodynamic solubility, melting point, and thermal stability are robust, industry-standard methods designed to yield reliable and reproducible data. The anticipated NMR profile provides a clear blueprint for structural verification. By applying these rigorous methodologies, researchers can confidently elucidate the key parameters that will govern the behavior of this molecule, paving the way for its rational application in the development of new therapeutic agents.
References
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
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Research and Reviews. (n.d.). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Open Access Journals. Retrieved from [Link]
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MDPI. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules. Retrieved from [Link]
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SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Differential Scanning Calorimetry. Retrieved from [Link]
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Journal of University of Shanghai for Science and Technology. (n.d.). Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]
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MDPI. (2022). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Polymers. Retrieved from [Link]
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World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved from [Link]
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Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]
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ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of compounds 1–5. Retrieved from [Link]
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ACS Publications. (2021). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]
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Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]
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Molinspiration. (n.d.). Calculation of molecular properties. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (n.d.). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. PMC. Retrieved from [Link]
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PRISM BioLab. (2023). Oral Bioavailability Prediction Screening: Gift of SwissADME. Retrieved from [Link]
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Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]
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MDPI. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules. Retrieved from [Link]
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ResearchGate. (2015). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Retrieved from [Link]
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Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
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Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]
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ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (2011). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PMC. Retrieved from [Link]
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ResearchGate. (2006). DSC Studies on Organic Melting Temperature Standards. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. PMC. Retrieved from [Link]
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Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (2023). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. PMC. Retrieved from [Link]
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PubMed. (2023). Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6. Retrieved from [Link]
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Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]
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Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Retrieved from [Link]
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Carl ROTH. (2012). Safety data sheet. Retrieved from [Link]
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TCA Lab / Alfa Chemistry. (n.d.). Differential Scanning Calorimetry (DSC) Testing. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis and Purification of 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and in-depth overview of a reliable and reproducible methodology for the synthesis and purification of 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole, a valuable building block in medicinal chemistry and drug discovery. The narrative emphasizes the underlying chemical principles, offering field-proven insights into experimental choices and protocol validation. This document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis of novel heterocyclic compounds. We detail a two-stage synthetic pathway, commencing with the formation of a key 2-amino-5-(difluoromethyl)-1,3,4-oxadiazole intermediate, followed by a robust Sandmeyer-type bromination. Furthermore, this guide outlines effective purification strategies to obtain the target compound in high purity.
Introduction: The Significance of Fluorinated Oxadiazoles
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, recognized for its favorable metabolic stability and its ability to act as a bioisostere for ester and amide functionalities.[1] The introduction of fluorine atoms, particularly the difluoromethyl group (CHF₂), into small molecules can significantly modulate their physicochemical and pharmacokinetic properties. This includes enhancing metabolic stability, increasing lipophilicity, and improving membrane permeability, all of which are critical parameters in drug design. Consequently, this compound emerges as a highly versatile building block, enabling the facile introduction of the difluoromethyl-oxadiazole core into a diverse range of molecular architectures through cross-coupling reactions at the bromine-substituted position.
This guide presents a logical and validated synthetic approach, breaking down the process into two key stages, each with detailed experimental protocols and purification procedures.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound is strategically designed as a two-step process to ensure high yields and purity. The pathway involves the initial construction of the 5-(difluoromethyl)-1,3,4-oxadiazole ring system bearing an amino group at the 2-position, which then serves as a handle for the subsequent introduction of the bromine atom.
Figure 1: Overall synthetic workflow for this compound.
Stage 1: Synthesis of 2-Amino-5-(difluoromethyl)-1,3,4-oxadiazole
The initial stage focuses on the construction of the key intermediate, 2-amino-5-(difluoromethyl)-1,3,4-oxadiazole. This is achieved through a three-step sequence starting from the readily available difluoroacetic acid.
Step 1: Preparation of Difluoroacetic Hydrazide
The synthesis begins with the formation of difluoroacetic hydrazide from difluoroacetic acid and hydrazine hydrate. This is a standard procedure for the synthesis of acyl hydrazides.
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add difluoroacetic acid (1.0 eq).
-
Cool the flask in an ice bath and slowly add hydrazine hydrate (1.2 eq) dropwise while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess hydrazine and water under reduced pressure to obtain the crude difluoroacetic hydrazide, which can often be used in the next step without further purification.
Step 2: Synthesis of 1-(Difluoroacetyl)semicarbazide
The difluoroacetic hydrazide is then converted to its corresponding semicarbazide by reaction with potassium cyanate in an acidic medium.
Protocol:
-
Dissolve the crude difluoroacetic hydrazide (1.0 eq) in water.
-
To this solution, add a solution of potassium cyanate (1.1 eq) in water.
-
Cool the mixture in an ice bath and slowly add hydrochloric acid (HCl) to maintain a pH of 3-4.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
The resulting precipitate of 1-(difluoroacetyl)semicarbazide is collected by filtration, washed with cold water, and dried.
Step 3: Cyclization to 2-Amino-5-(difluoromethyl)-1,3,4-oxadiazole
The final step in this stage is the cyclodehydration of the semicarbazide to form the 1,3,4-oxadiazole ring. Phosphorus oxychloride (POCl₃) is an effective dehydrating agent for this transformation.[2]
Protocol:
-
In a fume hood, carefully add 1-(difluoroacetyl)semicarbazide (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product, 2-amino-5-(difluoromethyl)-1,3,4-oxadiazole, will precipitate out of the solution.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
Purification of the Intermediate
The crude 2-amino-5-(difluoromethyl)-1,3,4-oxadiazole can be purified by recrystallization or column chromatography.
| Purification Method | Solvent System | Expected Purity |
| Recrystallization | Ethanol/Water or Ethyl Acetate/Hexane | >95% |
| Column Chromatography | Silica gel, Ethyl Acetate/Hexane gradient (e.g., 30-70%) | >98% |
Stage 2: Sandmeyer-Type Bromination
With the amino-oxadiazole intermediate in hand, the final step is the introduction of the bromine atom at the 2-position. A Sandmeyer-type reaction using tert-butyl nitrite and copper(II) bromide is a reliable method for this transformation.[3][4] This method avoids the isolation of the potentially unstable diazonium salt.
Figure 2: Simplified mechanism of the Sandmeyer-type bromination.
Protocol for Bromination
Safety Precaution: This reaction should be performed in a well-ventilated fume hood as nitrogen gas is evolved.
-
To a stirred suspension of copper(II) bromide (CuBr₂; 1.5 eq) in acetonitrile (MeCN), add tert-butyl nitrite (t-BuONO; 1.2 eq) at room temperature.
-
After stirring for 10-15 minutes, add a solution of 2-amino-5-(difluoromethyl)-1,3,4-oxadiazole (1.0 eq) in acetonitrile dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 1-2 hours, monitoring the reaction progress by TLC. The evolution of nitrogen gas should be observed.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
Purification of the Final Product
The crude this compound is typically an oil or a low-melting solid and can be purified by column chromatography.
| Purification Method | Stationary Phase | Mobile Phase (Eluent) | Expected Purity |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3) | >99% |
Characterization Data (Expected)
| Compound | Molecular Formula | Molecular Weight | 1H NMR (CDCl₃, δ ppm) | 19F NMR (CDCl₃, δ ppm) |
| This compound | C₃HBrF₂N₂O | 214.95 | 6.8 - 7.2 (t, 1H, J ≈ 54 Hz, CHF₂) | -110 to -120 (d, J ≈ 54 Hz) |
Safety and Handling
-
Difluoroacetic acid: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrazine hydrate: Toxic and carcinogenic. Handle only in a well-ventilated fume hood.
-
Phosphorus oxychloride: Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
tert-Butyl nitrite: Flammable and volatile. Avoid inhalation and contact with skin.
-
Copper(II) bromide: Harmful if swallowed or inhaled. Avoid creating dust.
-
Cyanogen bromide (if used as an alternative): Highly toxic. Strict safety protocols must be followed.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This technical guide outlines a robust and well-documented synthetic route for the preparation of this compound. By providing detailed, step-by-step protocols and purification strategies, this document aims to empower researchers to confidently synthesize this valuable building block for applications in drug discovery and materials science. The emphasis on the rationale behind the chosen methodologies and the inclusion of safety precautions are intended to ensure a successful and safe execution of the synthesis.
References
- Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3187–3191.
- Li, F., et al. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Synlett, 2006(12), 1843-1846.
- Hansen, F. K., et al. (2022). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. Journal of the American Chemical Society, 144(1), 337-349.
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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- Qiu, D., et al. (2013). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry, 78(24), 12694-12700.
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A Technical Guide to 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Heterocycles in Medicinal Chemistry
The deliberate incorporation of fluorine atoms and fluorinated motifs into molecular scaffolds has become a cornerstone of modern drug design. Among these, the difluoromethyl (-CHF₂) group has garnered significant attention for its unique electronic properties and its ability to act as a bioisostere for hydroxyl, thiol, and amine functionalities.[1][2] This strategic substitution can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, thereby enhancing its pharmacokinetic and pharmacodynamic profile.[1][3]
When the difluoromethyl group is integrated into a heterocyclic ring system known for its broad pharmacological activities, such as the 1,3,4-oxadiazole core, the resulting compound becomes a highly valuable building block for the synthesis of novel therapeutic agents.[4][5] 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole emerges as a key intermediate, combining the reactivity of a bromo-substituted heterocycle with the advantageous properties of the difluoromethyl group. This guide provides an in-depth overview of this compound, its properties, and its significance in the field of drug discovery.
Physicochemical Properties of this compound
A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1594041-90-3 | [6][7] |
| Molecular Formula | C₃HBrF₂N₂O | [6] |
| Molecular Weight | 198.95 g/mol | [8] |
| MDL Number | MFCD27980874 | [6] |
| PubChem CID | 75525558 | [6] |
The 1,3,4-Oxadiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antidiabetic properties.[4][9][10] Its metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its frequent appearance in clinically approved drugs and late-stage drug candidates.[11]
The bromine atom at the 2-position of the oxadiazole ring in this compound serves as a versatile synthetic handle. It readily participates in a variety of cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of diverse substituents at this position.[12] This synthetic flexibility is crucial for the exploration of structure-activity relationships (SAR) during the lead optimization phase of drug discovery.
The Difluoromethyl Group: A Bioisosteric Advantage
The difluoromethyl (-CHF₂) group is a fascinating and increasingly utilized functional group in medicinal chemistry. It is often employed as a bioisostere for hydroxyl (-OH), thiol (-SH), or even methyl (-CH₃) groups.[2] The key advantages of incorporating a -CHF₂ group include:
-
Enhanced Lipophilicity : The difluoromethyl group is more lipophilic than a hydroxyl group but less so than a trifluoromethyl group, offering a fine-tunable parameter for optimizing a drug's solubility and membrane permeability.[13]
-
Metabolic Stability : The strong carbon-fluorine bonds in the -CHF₂ group enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[3]
-
Hydrogen Bond Donor Capability : The hydrogen atom of the difluoromethyl group can act as a weak hydrogen bond donor, which can contribute to target binding affinity.[2][13]
-
Modulation of pKa : The electron-withdrawing nature of the two fluorine atoms can influence the acidity or basicity of nearby functional groups.[1]
The presence of the difluoromethyl group in this compound imparts these favorable properties to the molecules synthesized from it, making it a highly sought-after building block.
Synthesis and Reactivity
The synthesis of 2-substituted-5-bromo-1,3,4-oxadiazoles typically involves the cyclization of a corresponding acyl hydrazide. For this compound, a plausible synthetic route would involve the reaction of a difluoromethyl-containing acyl hydrazide with a brominating agent, followed by cyclization.
A general workflow for the synthesis of substituted 1,3,4-oxadiazoles is depicted below:
Caption: A generalized synthetic workflow for 2-bromo-1,3,4-oxadiazoles.
The bromo-substituent on the final product is a key functional group for further elaboration. It can readily undergo various palladium-catalyzed cross-coupling reactions to introduce a wide array of substituents, enabling the rapid generation of compound libraries for biological screening.
Applications in Drug Discovery: A Forward Look
The unique combination of a reactive bromo-substituent, a pharmacologically active 1,3,4-oxadiazole core, and the advantageous properties of the difluoromethyl group makes this compound a powerful tool in the medicinal chemist's arsenal. Its application is anticipated in the development of novel therapeutics across various disease areas, including:
-
Oncology : The 1,3,4-oxadiazole scaffold is present in numerous anticancer agents.[10]
-
Infectious Diseases : Derivatives of 1,3,4-oxadiazole have shown potent antibacterial and antifungal activities.[5]
-
Inflammatory Diseases : The anti-inflammatory properties of 1,3,4-oxadiazole derivatives are well-documented.[14]
-
Neurological Disorders : The ability of the difluoromethyl group to modulate physicochemical properties can be leveraged to design CNS-penetrant drugs.
The logical relationship for its application in drug discovery is illustrated below:
Caption: The role of the title compound in the drug discovery process.
Major Suppliers
For researchers looking to procure this compound, several chemical suppliers list this compound in their catalogs. It is recommended to contact these suppliers directly for availability, pricing, and purity information.
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern medicinal chemistry. By uniting a reactive synthetic handle, a biologically validated heterocyclic core, and a performance-enhancing fluorinated motif, this compound offers a direct and efficient route to novel chemical entities with high therapeutic potential. As the demand for more effective and safer drugs continues to grow, the utility of such well-designed building blocks in accelerating the drug discovery and development process cannot be overstated.
References
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem. (URL: )
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1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview - PubMed. (URL: [Link])
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Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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This compound | CAS 1594041-90-3 | AMERICAN - American Elements. (URL: [Link])
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CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - NIH. (URL: [Link])
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Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents. (URL: [Link])
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - Taylor & Francis. (URL: [Link])
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Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - NIH. (URL: [Link])
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Direct cross-coupling of 2-bromo-1,3,4-oxadiazoles with boron-containing derivatives. - ResearchGate. (URL: [Link])
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (URL: [Link])
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Synthesis and Characterization of a New Series of2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. (URL: [Link])
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Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (URL: [Link])
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Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - NIH. (URL: [Link])
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Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. - ResearchGate. (URL: [Link])
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(PDF) Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. (URL: [Link])
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Spectroscopic Analysis of 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole: A Technical Guide
For distribution to: Researchers, scientists, and drug development professionals.
The 1,3,4-oxadiazole ring is a stable heterocyclic scaffold frequently employed in medicinal chemistry.[2] The introduction of a difluoromethyl (CHF₂) group is a common strategy in drug design to modulate physicochemical properties such as lipophilicity and metabolic stability. The bromine atom provides a versatile handle for further synthetic modifications, making 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole a valuable building block. Accurate spectroscopic analysis is paramount for confirming the identity and purity of this compound and its subsequent derivatives.
Predicted NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Based on data from analogous compounds, the following section details the predicted ¹H, ¹³C, and ¹⁹F NMR spectra for this compound.[1]
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be simple, exhibiting a single characteristic signal for the proton of the difluoromethyl group.
-
Chemical Shift (δ): This proton is anticipated to appear as a triplet in the range of δ 6.90 - 7.60 ppm . The significant downfield shift is due to the deshielding effects of the two adjacent fluorine atoms and the oxadiazole ring.
-
Coupling: The signal will be split into a triplet due to coupling with the two equivalent fluorine atoms (²JH-F). The typical coupling constant for such an arrangement is approximately 51-52 Hz .[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule. The carbon atoms of the oxadiazole ring and the difluoromethyl group are of particular diagnostic value. The chemical shifts for the two carbons in the 1,3,4-oxadiazole ring typically appear in the range of 155-165 ppm.[3][4]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| C-Br (C2) | ~158 | Singlet | - | Attached to the electronegative bromine and nitrogen atoms. |
| C-CHF₂ (C5) | ~160 | Triplet | ²JC-F ≈ 29 Hz | Coupled to the two fluorine atoms of the CHF₂ group.[1] |
| CHF₂ | ~106 | Triplet | ¹JC-F ≈ 240 Hz | Large one-bond coupling constant is characteristic of a C-F bond.[1] |
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is highly sensitive and provides unambiguous evidence for the presence of the difluoromethyl group.
-
Chemical Shift (δ): A single signal is expected for the two equivalent fluorine atoms. Based on analogs, this signal is predicted to appear in the range of δ -121 to -127 ppm .[1]
-
Coupling: This signal will be split into a doublet due to coupling with the single proton of the difluoromethyl group (²JF-H), with a coupling constant corresponding to that observed in the ¹H NMR spectrum (approximately 51-52 Hz ).
Summary of Predicted NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | 6.90 - 7.60 | Triplet | ²JH-F ≈ 51-52 |
| ¹³C (C-Br) | ~158 | Singlet | - |
| ¹³C (C-CHF₂) | ~160 | Triplet | ²JC-F ≈ 29 |
| ¹³C (CHF₂) | ~106 | Triplet | ¹JC-F ≈ 240 |
| ¹⁹F | -121 to -127 | Doublet | ²JF-H ≈ 51-52 |
Predicted Mass Spectrometry Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering structural insights.
Molecular Ion Peak
The molecular formula of this compound is C₃HBrF₂N₂O. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments. The expected molecular ion peaks will be at m/z 198 and 200 .
Predicted Fragmentation Pattern
The fragmentation of 1,3,4-oxadiazoles can proceed through several pathways, often involving cleavage of the heterocyclic ring.[5] Key predicted fragments for this compound include:
| m/z (for ⁷⁹Br) | Possible Fragment | Notes |
| 169/171 | [M - CHO]⁺ | Loss of a formyl radical. |
| 119/121 | [CBrO]⁺ or [C₂BrN₂]⁺ | Ring cleavage fragments. |
| 79/81 | [Br]⁺ | Bromine cation. |
| 51 | [CHF₂]⁺ | Difluoromethyl cation. |
Experimental Protocols
To obtain high-quality NMR and MS data for this compound, the following experimental procedures are recommended.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a multinuclear NMR spectrometer with a field strength of at least 400 MHz for ¹H.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0-200 ppm.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR:
-
Acquire a proton-coupled or decoupled ¹⁹F spectrum.
-
Set the spectral width to cover the expected range of fluorinated organic compounds.
-
Reference the spectrum relative to an appropriate fluorine standard (e.g., CFCl₃).
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.
Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is a suitable technique for this class of compounds.
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion peak.
-
Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and obtain the fragmentation pattern. This will help in confirming the structure.
-
-
Data Analysis: Analyze the resulting spectra to determine the m/z values of the molecular ion and major fragments. Compare the observed isotopic patterns with the theoretical patterns for bromine-containing compounds.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the acquisition and analysis of spectroscopic data for a novel compound like this compound.
Caption: Workflow for Spectroscopic Data Acquisition and Analysis.
References
-
ResearchGate. 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. Available at: [Link].
-
NIH National Library of Medicine. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Available at: [Link].
-
NIH National Library of Medicine. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. Available at: [Link].
-
NIH National Library of Medicine. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Available at: [Link].
-
Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. Available at: [Link].
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An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole
Introduction: The Significance of 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole in Modern Drug Discovery
This compound is a halogenated heterocyclic compound of increasing interest within the pharmaceutical and agrochemical sectors. The 1,3,4-oxadiazole ring is a well-established bioisostere for amide and ester functionalities, often imparting improved metabolic stability and favorable pharmacokinetic properties.[1] The incorporation of a difluoromethyl group can enhance membrane permeability and binding affinity, while the bromine atom serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.
Understanding the physicochemical properties of this molecule is paramount for its successful application. Solubility and stability are not merely data points; they are critical determinants of a compound's developability, influencing everything from in vitro assay performance to in vivo bioavailability and shelf-life.[2] This guide provides a comprehensive overview of the methodologies to rigorously characterize the solubility and stability of this compound, grounded in established scientific principles and regulatory expectations.
Part 1: Solubility Profiling
A compound's solubility dictates its ability to be absorbed and distributed throughout a biological system. For drug development professionals, a clear understanding of both kinetic and thermodynamic solubility is essential for informed decision-making.[3]
Kinetic Solubility: A High-Throughput Assessment for Early Discovery
Kinetic solubility measures the concentration of a compound in solution after a short incubation period, typically by adding a concentrated DMSO stock to an aqueous buffer.[2][4] This rapid assessment is crucial in the early stages of drug discovery for ranking compounds and identifying potential liabilities.[3]
This protocol outlines a common high-throughput method for assessing kinetic solubility.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a clear-bottom 96-well plate.
-
Initiation of Precipitation: Rapidly add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve a final DMSO concentration of 1-2%.
-
Incubation: Incubate the plate at room temperature for a defined period, typically 1-2 hours, with gentle shaking.[5]
-
Measurement: Measure the turbidity of each well using a nephelometer, which detects light scattering from any precipitate formed.[6]
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.
Thermodynamic Solubility: The "Gold Standard" for Pre-formulation
Thermodynamic, or equilibrium, solubility is the true measure of a compound's solubility, representing the concentration of a saturated solution in equilibrium with its solid phase.[7] The shake-flask method, though lower in throughput, remains the definitive technique for this determination.[8][9]
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing various aqueous and organic solvents.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[5][10]
-
Phase Separation: After equilibration, allow the vials to stand, and then separate the supernatant from the undissolved solid by centrifugation or filtration.
-
Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11][12]
-
Data Analysis: The thermodynamic solubility is reported as the average concentration from replicate measurements.
Caption: Workflows for Kinetic and Thermodynamic Solubility Determination.
Anticipated Solubility Profile and Data Presentation
Given its structure, this compound is expected to exhibit low aqueous solubility and higher solubility in organic solvents. The difluoromethyl group increases lipophilicity, while the polar oxadiazole ring contributes to some degree of aqueous solubility.
Table 1: Hypothetical Solubility Data for this compound
| Solvent | Solubility Type | Temperature (°C) | Solubility (µg/mL) |
| PBS (pH 7.4) | Kinetic | 25 | < 10 |
| PBS (pH 7.4) | Thermodynamic | 25 | 5.2 |
| Simulated Gastric Fluid (pH 1.2) | Thermodynamic | 37 | 6.8 |
| Simulated Intestinal Fluid (pH 6.8) | Thermodynamic | 37 | 4.5 |
| Methanol | Thermodynamic | 25 | > 1000 |
| Acetonitrile | Thermodynamic | 25 | > 1000 |
| DMSO | Thermodynamic | 25 | > 2000 |
Part 2: Stability Assessment
Stability studies are critical to identify potential degradation pathways and to establish a suitable re-test period or shelf life for the compound.[13] Forced degradation, or stress testing, is a key component of this assessment, as mandated by the International Council for Harmonisation (ICH) guidelines.[14][15][16]
Forced Degradation Studies: Unveiling Potential Liabilities
Forced degradation studies deliberately expose the compound to harsh conditions to accelerate its decomposition.[17][18] The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating and to identify the likely degradation products.[16][19]
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water). Also, test the compound in its solid state.
-
Stress Conditions: Expose the samples to the following conditions in parallel:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[20]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[20]
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.[19]
-
Thermal Degradation: 80°C for 48 hours (for both solid and solution).
-
Photostability: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[14]
-
-
Time Points: Sample at appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.
-
Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating HPLC-UV method. The method must be capable of separating the parent compound from all degradation products.[21]
-
Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.
Caption: Workflow for Forced Degradation Studies.
Predicted Degradation Pathways
The 1,3,4-oxadiazole ring is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening. The C-Br bond may also be a site of reactivity, particularly nucleophilic substitution, although this is less likely under standard hydrolytic conditions.
Caption: A Plausible Hydrolytic Degradation Pathway.
Data Presentation
Results from forced degradation studies should be summarized in a clear, tabular format.
Table 2: Hypothetical Forced Degradation Data
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradant 1 (RT) | Total Impurities (%) |
| Control (t=0) | 0 | 100.0 | - | < 0.1 |
| 0.1 M HCl, 60°C | 24 | 92.5 | 3.2 min | 7.5 |
| 0.1 M NaOH, 60°C | 24 | 88.1 | 3.2 min | 11.9 |
| 3% H₂O₂, RT | 24 | 99.2 | - | 0.8 |
| Thermal, 80°C (Solid) | 48 | 99.8 | - | 0.2 |
| Photolytic (Solution) | - | 98.6 | 4.5 min | 1.4 |
Part 3: Handling, Storage, and Disposal
As a Senior Application Scientist, it is imperative to emphasize the safe handling of all chemical reagents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves, when handling this compound and any reagents used in these protocols.[22]
-
Ventilation: All work should be conducted in a well-ventilated chemical fume hood.[23]
-
Storage: The compound should be stored in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: All chemical waste, including unused compound and solutions from the experiments, must be disposed of in accordance with local, state, and federal regulations.[24] Brominated organic waste should be collected in a designated, labeled container.
Conclusion
A thorough understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its advancement in any research and development pipeline. The protocols and insights provided in this guide offer a robust framework for generating the high-quality, decision-enabling data required by researchers, scientists, and drug development professionals. By systematically evaluating these core physicochemical properties, the scientific community can unlock the full potential of this promising molecular scaffold.
References
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
ICH. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
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European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]
-
Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(5). Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
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A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]
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Sciex. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]
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Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(7), 347-353. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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ResolveMass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
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Unveiling the Molecular Gambit: A Technical Guide to the Mechanism of Action of 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole as a Selective HDAC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2][3][4] A particular derivative, the 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) moiety, has recently garnered significant attention as a highly selective and potent modulator of Histone Deacetylase 6 (HDAC6).[5][6][7][8] This technical guide delves into the intricate mechanism of action of a specific DFMO-containing compound, 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole. We will explore its likely role as a mechanism-based, substrate-analog inhibitor of HDAC6, a target of immense therapeutic interest for a range of oncological and non-oncological diseases.[5][6] This document will serve as an in-depth resource, elucidating the chemical synthesis, the molecular interactions with the enzyme, and the state-of-the-art experimental methodologies employed to characterize this unique inhibitory profile.
Introduction: The Rise of a Privileged Scaffold
The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms.[3][9] Its derivatives have demonstrated a remarkable diversity of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4][9] The chemical stability and versatile synthetic accessibility of this scaffold have made it a focal point for the development of novel therapeutic agents.[10]
Recently, the incorporation of a difluoromethyl group at the 5-position of the 1,3,4-oxadiazole ring has led to the discovery of a new class of highly selective HDAC6 inhibitors.[5][6] HDAC6 is a unique member of the histone deacetylase family, primarily located in the cytoplasm, with a broad range of non-histone substrates. Its role in cellular processes such as protein degradation, cell migration, and microtubule dynamics has made it an attractive target for therapeutic intervention in cancer, neurodegenerative diseases, and autoimmune disorders.[7]
This guide focuses on the putative mechanism of action of this compound, a representative molecule of this promising class of inhibitors.
Synthetic Strategy: Crafting the Molecular Key
The synthesis of this compound, while not explicitly detailed in the reviewed literature, can be conceptually designed based on established methods for analogous compounds. A plausible synthetic route would likely involve the cyclization of a suitable precursor, a common strategy for forming the 1,3,4-oxadiazole ring.
A potential synthetic pathway could commence with the conversion of a corresponding nitrile to a tetrazole, followed by reaction with difluoroacetic anhydride (DFAA) to generate the DFMO group via a Huisgen 1,3,4-oxadiazole synthesis.[11] Alternatively, the oxidative cyclization of a thiosemicarbazide precursor is another viable method for creating the 2-amino-1,3,4-oxadiazole core, which could then be further modified.[12] The introduction of the bromine atom at the 2-position could be achieved through a Sandmeyer-type reaction on a 2-amino precursor. For instance, a known synthesis of 2-bromo-5-methyl-1,3,4-oxadiazole involves the reaction of 5-methyl-1,3,4-oxadiazol-2-ylamine with tert-butyl nitrite and copper(II) bromide.[13]
Conceptual Synthetic Protocol:
-
Formation of the Hydrazide: React an appropriate starting material (e.g., a bromo-substituted ester) with hydrazine hydrate to form the corresponding hydrazide.
-
Acylation: Acylate the hydrazide with difluoroacetic anhydride to yield a 1,2-diacylhydrazine intermediate.
-
Cyclodehydration: Treat the diacylhydrazine with a dehydrating agent, such as the Burgess reagent, under microwave conditions to facilitate the formation of the 1,3,4-oxadiazole ring.[2]
This conceptual protocol highlights the modular nature of 1,3,4-oxadiazole synthesis, allowing for the systematic variation of substituents to optimize biological activity.
The Core Mechanism: An Enzyme-Catalyzed Molecular Rearrangement
The defining feature of DFMO derivatives is their action as mechanism-based inhibitors of HDAC6.[6][11][14][15] This mode of inhibition is distinct from classical competitive or non-competitive inhibition and involves the enzyme's own catalytic machinery to activate the inhibitor.
The proposed mechanism for this compound is as follows:
-
Substrate Mimicry and Binding: The DFMO compound acts as a substrate analog, binding to the active site of HDAC6.[7][8] The oxadiazole ring positions the difluoromethyl group in proximity to the catalytic zinc ion.
-
Enzyme-Catalyzed Ring Opening: The zinc-bound water molecule in the HDAC6 active site performs a nucleophilic attack on the sp2 carbon atom of the oxadiazole ring adjacent to the difluoromethyl group.[6][11]
-
Formation of a Tight-Binding Intermediate: This nucleophilic attack initiates a ring-opening reaction, leading to the formation of a deprotonated difluoroacetylhydrazide intermediate.[6][11][14][15]
-
Essentially Irreversible Inhibition: The resulting difluoroacetylhydrazide forms a strong anionic coordination with the zinc ion and establishes an extensive network of interactions within the active site. This creates a highly stable, long-lived enzyme-inhibitor complex, leading to what is described as essentially irreversible inhibition of HDAC6.[11][14][15]
This mechanism-based approach confers exceptional selectivity for HDAC6 over other HDAC isozymes, with reported selectivities exceeding 10,000-fold.[6][7][8]
Visualizing the Interaction:
Caption: Proposed mechanism of HDAC6 inhibition by this compound.
Experimental Validation: A Multi-faceted Approach
The elucidation of this intricate mechanism of action relies on a combination of sophisticated experimental techniques. A comprehensive investigation into the inhibitory properties of this compound would involve the following key experiments:
Enzymatic Assays
-
Objective: To determine the potency and selectivity of the inhibitor.
-
Methodology:
-
Utilize a fluorogenic HDAC6 substrate.
-
Incubate recombinant human HDAC6 with varying concentrations of the inhibitor.
-
Measure the rate of substrate deacetylation by monitoring the fluorescence signal.
-
Calculate the IC₅₀ value, representing the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Perform similar assays with other HDAC isozymes (e.g., HDAC1, HDAC2, HDAC3) to assess selectivity.
-
Kinetic Analysis
-
Objective: To characterize the nature of the enzyme-inhibitor interaction (e.g., slow-binding, time-dependent inhibition).
-
Methodology:
-
Pre-incubate the enzyme with the inhibitor for varying periods before adding the substrate.
-
Monitor the progress of the enzymatic reaction over time.
-
Analyze the data to determine kinetic parameters such as the association rate constant (k_on) and the dissociation rate constant (k_off). A slow off-rate is indicative of a long-lived enzyme-inhibitor complex.
-
Mass Spectrometry
-
Objective: To confirm the covalent modification of the enzyme or the formation of the proposed intermediate.
-
Methodology:
-
Incubate HDAC6 with the inhibitor.
-
Analyze the protein by liquid chromatography-mass spectrometry (LC-MS) to detect any mass shifts corresponding to the covalent adduction of the inhibitor or its fragments.
-
Analyze the reaction mixture to identify the formation of the difluoroacetylhydrazide intermediate.[6]
-
X-ray Crystallography
-
Objective: To obtain a high-resolution three-dimensional structure of the enzyme-inhibitor complex.
-
Methodology:
-
Co-crystallize HDAC6 with the inhibitor or soak pre-formed enzyme crystals with the inhibitor.
-
Collect X-ray diffraction data.
-
Solve and refine the crystal structure to visualize the precise binding mode of the inhibitor and its interactions with active site residues and the catalytic zinc ion.[7][8]
-
Experimental Workflow:
Caption: A typical experimental workflow for characterizing the mechanism of action.
Quantitative Data Summary
While specific data for this compound is not publicly available, the following table presents representative data for other DFMO-based HDAC6 inhibitors to illustrate their characteristic properties.
| Compound | HDAC6 IC₅₀ (nM) | HDAC1 IC₅₀ (nM) | Selectivity (HDAC1/HDAC6) | Reference |
| T-518 | Potent (nM range) | >10,000 | >1000-fold | [5] |
| DFMO Derivative | Single-digit nM | >100,000 | >10,000-fold | [7][8] |
| DFMO 6 | Low nM | High µM | High | [11][15] |
Conclusion and Future Directions
This compound represents a promising molecule within a novel and exciting class of mechanism-based HDAC6 inhibitors. Its putative mode of action, involving an enzyme-catalyzed ring opening to form a tightly bound intermediate, offers a compelling strategy for achieving high potency and exceptional selectivity. The bromo-substituent at the 2-position may further modulate its pharmacokinetic and pharmacodynamic properties, warranting detailed investigation.
Future research should focus on the definitive synthesis and experimental validation of the mechanism of action for this specific compound. Structure-activity relationship (SAR) studies, exploring variations at the 2-position of the oxadiazole ring, could lead to the development of even more potent and selective HDAC6 inhibitors with improved drug-like properties. The insights gained from such studies will be invaluable for the rational design of next-generation therapeutics targeting HDAC6-driven pathologies.
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Introduction: Unveiling a Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide to the Theoretical Studies of 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole
The 1,3,4-oxadiazole ring is a cornerstone of contemporary medicinal chemistry.[1][2] This five-membered aromatic heterocycle is frequently employed as a bioisosteric replacement for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[3] The inherent versatility of the 1,3,4-oxadiazole core has led to its incorporation into a wide array of therapeutic agents, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory and antiviral.[4][5][6]
The strategic introduction of fluorine-containing substituents is a well-established strategy in drug design to modulate a molecule's physicochemical properties. The difluoromethyl group (CHF₂), in particular, has garnered significant attention. Recent studies have identified difluoromethyl-1,3,4-oxadiazoles (DFMOs) as potent and selective inhibitors of histone deacetylase 6 (HDAC6), a critical target in oncology and neurodegenerative diseases.[7][8] This inhibitory action proceeds through a fascinating mechanism-based ring-opening of the oxadiazole, highlighting the unique reactivity imparted by the difluoromethyl moiety.[7][8]
This guide focuses on the theoretical exploration of a novel entity: This compound . The inclusion of a bromine atom at the 2-position introduces a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, while also influencing the electronic landscape of the heterocyclic core. This unique trifecta of a proven pharmacophore (1,3,4-oxadiazole), a key modulating group (difluoromethyl), and a versatile synthetic anchor (bromo) positions this molecule as a highly promising candidate for the development of next-generation therapeutics.
This whitepaper outlines a comprehensive in-silico investigation using Density Functional Theory (DFT) to predict the structural, electronic, and reactive properties of this compound. By elucidating its fundamental chemical nature, we aim to provide a robust theoretical foundation to accelerate its future experimental validation and application in drug discovery programs.
Part 1: Molecular Modeling and Computational Methodology
To construct a detailed theoretical profile of this compound, a multi-faceted computational approach is warranted. The methodologies outlined below have been selected based on their proven accuracy and predictive power for similar heterocyclic systems, as evidenced in numerous studies.[9]
Density Functional Theory (DFT) as the Engine of Investigation
At the heart of our investigation lies Density Functional Theory (DFT), a quantum mechanical method that offers an optimal balance between computational cost and accuracy for molecules of this size. We will employ the widely-used Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional has a long-standing track record of providing reliable geometric and electronic data for a vast range of organic molecules. To ensure a sufficiently detailed description of the electronic structure, the 6-311G(d,p) basis set will be utilized, which includes polarization functions on both heavy atoms and hydrogens.
The Pillars of a Robust Computational Protocol
Our theoretical analysis rests on a sequence of logical and self-validating computational steps:
-
Geometry Optimization: The initial step involves determining the most stable three-dimensional conformation of the molecule. This is achieved by finding the geometry that corresponds to the lowest energy on the potential energy surface.
-
Vibrational Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the obtained structure is a true energy minimum (i.e., no imaginary frequencies). These calculations also provide a prediction of the molecule's infrared (IR) and Raman vibrational spectra, which can be directly compared with future experimental data.
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.[9]
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP map provides a visual representation of the charge distribution around the molecule. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are the likely sites for chemical reactions.[9]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis offers a deeper insight into the electronic structure by describing the charge distribution in terms of localized bonds and lone pairs. This method is particularly useful for quantifying intramolecular interactions, such as charge delocalization and hyperconjugation.[9]
Caption: A flowchart of the proposed computational workflow.
Part 2: Predicted Structural and Electronic Properties
While direct experimental data for this compound is not yet available, we can make robust predictions based on the computational analysis of closely related structures.[9][10]
Optimized Molecular Geometry
The optimized structure is predicted to be planar, a characteristic feature of the aromatic 1,3,4-oxadiazole ring. The electron-withdrawing nature of the bromo and difluoromethyl substituents is expected to cause slight shortenings of the C-C and C-N bonds within the ring compared to unsubstituted 1,3,4-oxadiazole, indicative of increased double bond character.
| Parameter | Predicted Value (Å) | Parameter | Predicted Value (°) |
| C2-Br | 1.87 | N3-N4-C5 | 108.5 |
| C2-N3 | 1.31 | N4-C5-O1 | 110.0 |
| N3-N4 | 1.38 | C5-O1-C2 | 103.0 |
| N4-C5 | 1.31 | O1-C2-N3 | 110.5 |
| C5-C(CHF₂) | 1.48 | Br-C2-N3 | 124.0 |
| C-H (CHF₂) | 1.09 | F-C-F | 108.0 |
| C-F (CHF₂) | 1.36 | ||
| Table 1: Predicted key bond lengths and angles for this compound based on DFT calculations. |
Frontier Molecular Orbitals and Global Reactivity Descriptors
The HOMO and LUMO distributions are central to understanding the molecule's reactivity. The HOMO is expected to be localized primarily on the 1,3,4-oxadiazole ring and the bromine atom, indicating these as the primary sites for electrophilic attack. Conversely, the LUMO is predicted to be distributed across the N=C-Br and N=C-CHF₂ fragments, with a significant contribution from the difluoromethyl carbon, marking these as the likely centers for nucleophilic attack.
The strong electron-withdrawing properties of both the bromo and difluoromethyl groups are anticipated to lower the energies of both the HOMO and LUMO. This will result in a relatively large HOMO-LUMO energy gap, suggesting good kinetic stability.
| Descriptor | Definition | Predicted Trend |
| HOMO Energy (E_HOMO) | -I (Ionization Potential) | Low |
| LUMO Energy (E_LUMO) | -A (Electron Affinity) | Low |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | High |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | High |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | High |
| Table 2: Predicted global reactivity descriptors. |
Molecular Electrostatic Potential (MEP)
The MEP map is predicted to reveal distinct regions of charge distribution. The most negative potential (red/yellow) is expected to be located around the nitrogen atoms of the oxadiazole ring and the oxygen atom, confirming their role as nucleophilic centers. The most positive potential (blue) will likely be found on the hydrogen atom of the difluoromethyl group, making it susceptible to interactions with nucleophiles or hydrogen bond acceptors. The region around the bromine atom will exhibit a dual character, with a positive σ-hole along the C-Br bond axis, making it a potential halogen bond donor.
Part 3: Potential Applications and Future Research
The theoretical insights gained from this study strongly suggest several promising avenues for the application of this compound in drug discovery and beyond.
A Novel Scaffold for HDAC6 Inhibition
The most compelling application stems from the established role of the DFMO moiety in HDAC6 inhibition.[7][8] We hypothesize that this compound will act as a mechanism-based inhibitor of HDAC6. The proposed mechanism involves the nucleophilic attack by a zinc-activated water molecule in the enzyme's active site onto the C5 carbon of the oxadiazole ring, leading to irreversible ring-opening. The resulting acylhydrazide species can then chelate the catalytic zinc ion, leading to potent and sustained inhibition. The bromine atom at the C2 position can be utilized as a synthetic vector to append various capping groups, allowing for the exploration of structure-activity relationships and the optimization of potency and selectivity.
Caption: Proposed mechanism for HDAC6 inhibition.
Broad-Spectrum Therapeutic Potential
Beyond HDAC6, the 1,3,4-oxadiazole core is a "privileged structure" found in numerous agents with diverse biological activities.[11][12][13] Therefore, this molecule warrants investigation as a potential:
-
Anticancer Agent: Many substituted oxadiazoles exhibit potent cytotoxicity against various cancer cell lines.[2][11]
-
Antimicrobial Agent: The scaffold is also prevalent in compounds with antibacterial and antifungal properties.[14][15]
-
Antiparasitic Agent: Recent studies have highlighted 1,3,4-oxadiazole derivatives as broad-spectrum antiparasitic agents.[13]
A Versatile Building Block in Chemical Synthesis
The presence of the C-Br bond makes this molecule a valuable building block for organic synthesis. It can readily participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents at the 2-position, enabling the rapid generation of compound libraries for screening. Furthermore, its known reactivity in cycloaddition reactions opens up possibilities for its use in materials science and bioconjugation.[16]
Part 4: Protocols
Detailed Computational Protocol
-
Structure Drawing: Draw the 2D structure of this compound in a molecular editor and convert it to a 3D structure.
-
Initial Optimization: Perform an initial geometry optimization using a lower-level theory (e.g., PM6) to obtain a reasonable starting geometry.
-
DFT Geometry Optimization:
-
Set up the calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Select the B3LYP functional and the 6-311G(d,p) basis set.
-
Perform a full geometry optimization without constraints.
-
Convergence criteria should be set to the software's default 'tight' or 'very tight' settings.
-
-
Frequency Calculation:
-
Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311G(d,p)).
-
Verify that there are no imaginary frequencies, confirming a true local minimum.
-
-
Single-Point Energy and Population Analysis:
-
Perform a single-point energy calculation on the optimized geometry.
-
Request the generation of HOMO and LUMO plots.
-
Request the calculation of the Molecular Electrostatic Potential (MEP) and map it onto the electron density surface.
-
Perform a Natural Bond Orbital (NBO) analysis to obtain atomic charges and study intramolecular interactions.
-
-
Data Analysis:
-
Extract and tabulate geometric parameters (bond lengths, angles).
-
Record HOMO and LUMO energies and calculate the energy gap.
-
Visualize and interpret the HOMO, LUMO, and MEP plots.
-
Analyze the NBO output for significant charge transfer interactions.
-
Proposed General Synthetic Route
Caption: General synthesis of 1,3,4-oxadiazoles via cyclodehydration.
Conclusion
The theoretical investigation of this compound reveals a molecule of significant potential. Its predicted electronic properties, characterized by a stable aromatic core and distinct reactive sites, make it an intriguing candidate for medicinal chemistry and synthetic applications. The presence of the DFMO group strongly suggests its potential as a novel HDAC6 inhibitor, while the bromo substituent provides a gateway for extensive chemical modification. This in-silico guide provides a foundational roadmap, grounded in established computational principles and validated by data from analogous systems. It is our expert assessment that the compelling theoretical profile of this molecule strongly justifies its prioritization for synthesis and experimental evaluation.
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An In-depth Technical Guide to the Electronic Properties of Difluoromethyl-1,3,4-Oxadiazole Systems
Introduction: A Synthesis of Stability and Reactivity
The 1,3,4-oxadiazole ring is a cornerstone of modern medicinal chemistry and materials science.[1][2] Recognized as a privileged heterocyclic scaffold, its rigid, planar structure and inherent metabolic stability make it an ideal bioisosteric replacement for vulnerable amide and ester functionalities.[3][4] When this stable core is functionalized with the unique difluoromethyl (CHF₂) group, a fascinating interplay of electronic properties emerges. The CHF₂ group is far more than a simple fluorinated substituent; it acts as a potent electron-withdrawing group, modulates lipophilicity, and, critically, can serve as a lipophilic hydrogen bond donor, mimicking the roles of hydroxyl, thiol, or amine groups.[5][6]
This guide provides a comprehensive exploration of the electronic landscape of difluoromethyl-1,3,4-oxadiazole (DFMO) systems. We will dissect the fundamental electronic contributions of each component, detail the computational and experimental methodologies used to probe these properties, and culminate in a detailed case study illustrating how these precise electronic characteristics are masterfully exploited in the design of next-generation, mechanism-based enzyme inhibitors.
The Electronic Landscape: Oxadiazole Core and CHF₂ Modulation
The 1,3,4-oxadiazole ring is an intrinsically electron-deficient aromatic system due to the presence of two electronegative, pyridine-like nitrogen atoms.[3] This electron deficiency deactivates the ring toward electrophilic substitution but makes the carbon atoms (C2 and C5) susceptible to nucleophilic attack, a feature central to its application in drug design.
The introduction of a difluoromethyl group dramatically reshapes this landscape. The two fluorine atoms exert a powerful inductive electron-withdrawing effect, significantly increasing the electrophilicity of the attached carbon atom and, by extension, the entire oxadiazole system. This electronic "pull" is the key driver behind the unique reactivity of DFMO compounds.
Table 1: Key Physicochemical Contributions of the CHF₂ Group
| Property | Contribution of the CHF₂ Group | Consequence |
| Electronic Effect | Strong inductive electron withdrawal (-I) | Increases electrophilicity of the oxadiazole ring, activating it for nucleophilic attack.[5] |
| Hydrogen Bonding | Acts as a lipophilic hydrogen bond donor (C-H···X) | Can form key interactions with biological targets, serving as a bioisostere for -OH, -SH.[5][6] |
| Lipophilicity | Increases lipophilicity compared to non-fluorinated analogues | Enhances membrane permeability and bioavailability.[5] |
| Metabolic Stability | C-F bonds are highly stable | Blocks sites of potential oxidative metabolism, increasing the compound's half-life. |
Synthesis of Difluoromethyl-1,3,4-Oxadiazole Systems
The most prevalent and efficient method for constructing the DFMO moiety is a variation of the Huisgen 1,3,4-oxadiazole synthesis.[7][8] This pathway is favored because it proceeds from readily available starting materials and leverages a thermodynamically favorable transformation. The key step involves the reaction of a 5-substituted-2H-tetrazole with difluoroacetic anhydride (DFAA). The tetrazole serves as a stable precursor that, upon acylation and subsequent thermal rearrangement, extrudes a molecule of dinitrogen (N₂) gas—a highly stable leaving group that drives the reaction to completion.
Experimental Protocol: Huisgen 1,3,4-Oxadiazole Synthesis
-
Tetrazole Formation: A heteroaromatic or aromatic nitrile is treated with sodium azide (NaN₃) and a Lewis acid (e.g., zinc bromide, ZnBr₂) in a suitable solvent like isopropanol/water. The reaction is typically heated to reflux for 12-24 hours to form the corresponding 5-substituted-2H-tetrazole.
-
Reaction Monitoring: The conversion of the nitrile to the tetrazole can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled and acidified (e.g., with HCl) to precipitate the tetrazole product, which is then isolated by filtration, washed, and dried.
-
Oxadiazole Cyclization: The isolated tetrazole is suspended in a high-boiling aprotic solvent (e.g., toluene or xylene). Difluoroacetic anhydride (DFAA) is added, and the mixture is heated to reflux (typically 120-140 °C) for 2-6 hours.
-
Causality Checkpoint: The high temperature is necessary to overcome the activation energy for the ring-rearrangement and the extrusion of N₂ gas. The choice of anhydride (DFAA) directly incorporates the desired difluoromethyl group onto the final oxadiazole ring.
-
Purification: After cooling, the solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography on silica gel, to yield the pure 2-(difluoromethyl)-5-substituted-1,3,4-oxadiazole.[7][9]
Computational Analysis of Electronic Properties
To rationally design molecules and predict their reactivity, we must first understand their electronic structure. Density Functional Theory (DFT) is a powerful quantum mechanical modeling method that allows us to calculate various electronic descriptors, providing invaluable insights before committing to lengthy synthetic campaigns.[10][11] These calculations help us visualize electron distribution and predict which parts of the molecule are most likely to participate in a chemical reaction.
Protocol: Density Functional Theory (DFT) Workflow
-
Structure Preparation: A 3D structure of the DFMO molecule is built using molecular modeling software (e.g., Avogadro). The geometry is pre-optimized using a computationally inexpensive force field (e.g., MMFF94).
-
Calculation Setup: An input file is prepared for a DFT software package (e.g., Gaussian, ORCA).
-
Causality: The choice of functional and basis set is critical for accuracy. The B3LYP functional is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[12][13] A Pople-style basis set like 6-311++G(2d,2p) is often employed to accurately describe the electronic distribution, including polarization and diffuse functions, which are important for anions and weak interactions.[11]
-
-
Geometry Optimization: The first calculation is a full geometry optimization to find the lowest energy conformation of the molecule in the gas phase or with a solvent model.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Property Calculation: Single-point energy calculations are then performed to derive key electronic properties.
Key Electronic Descriptors
-
HOMO/LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the LUMO indicates the ability of a molecule to accept an electron, while the HOMO energy indicates its ability to donate an electron. A low LUMO energy, as expected for DFMO systems, signifies a strong electrophile. The HOMO-LUMO gap is related to the chemical reactivity and stability of the molecule.[12]
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. Red regions (negative potential) are electron-rich and are sites for electrophilic attack, while blue regions (positive potential) are electron-poor and are sites for nucleophilic attack.[10][13] For a DFMO, a strong positive potential (blue) is expected on and around the C2 carbon of the oxadiazole, confirming its electrophilicity.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of the electron density, allowing for the calculation of atomic charges. This can quantify the electron-withdrawing effect of the CHF₂ group by showing a significant positive partial charge on the adjacent oxadiazole carbon.[14]
Case Study: DFMOs as Mechanism-Based Inhibitors of HDAC6
The true power of understanding electronic properties is demonstrated in their application. Difluoromethyl-1,3,4-oxadiazoles have recently emerged as a groundbreaking class of inhibitors for Histone Deacetylase 6 (HDAC6), a critical drug target in oncology and neurodegenerative diseases.[15][16] They overcome the significant genotoxicity issues associated with previous-generation hydroxamic acid-based inhibitors.[17] Their efficacy and remarkable selectivity stem directly from the electronic properties we have discussed.
The Mechanism of Action: An Electronically-Driven Process
DFMOs act as mechanism-based, essentially irreversible inhibitors.[7][17] They are not just passive blockers of the enzyme's active site; they are substrates that hijack the enzyme's own catalytic machinery to become potent inhibitors.
-
Binding and Activation: The DFMO inhibitor binds to the active site of HDAC6, positioning the oxadiazole ring near a catalytic zinc ion (Zn²⁺). This ion polarizes a coordinated water molecule, enhancing its nucleophilicity.
-
Nucleophilic Attack: The strong electron-withdrawing effect of the CHF₂ group renders the adjacent C2 carbon of the oxadiazole ring highly electrophilic (an electron-poor, positive potential site). This "primes" the ring for attack. The activated zinc-bound water molecule performs a nucleophilic attack on this specific carbon.[18][19][20]
-
Enzyme-Catalyzed Ring Opening: This attack initiates a cascade that leads to the cleavage and opening of the stable oxadiazole ring. This is the key enzyme-catalyzed step.
-
Formation of a Tight-Binding Intermediate: The ring-opening reaction generates a deprotonated difluoroacetylhydrazide intermediate. This species acts as a strong anionic zinc-binding group, coordinating tightly to the catalytic Zn²⁺ ion. This enzyme-inhibitor complex is exceptionally stable, leading to a long-lasting, essentially irreversible inhibition of HDAC6 activity.[7][17][20]
The causality is explicit: the inherent electronics of the DFMO moiety create a molecular "trap" that is sprung by the enzyme itself. This mechanism is the foundation of their high potency and exquisite selectivity for HDAC6 over other HDAC isoforms.[21][22]
Table 2: Representative HDAC Inhibition Data for DFMO Analogues
This table summarizes inhibitory activities to illustrate the potency and selectivity of the DFMO scaffold.
| Compound | Linker Group | HDAC6 IC₅₀ (µM) | HDAC1 IC₅₀ (µM) | Selectivity (HDAC1/HDAC6) |
| Fragment 1 | Phenyl | > 10 (n.e.) | > 10 (n.e.) | - |
| Fragment 2 | Pyridinyl | > 10 (n.e.) | > 10 (n.e.) | - |
| Fragment 3 | Pyrimidinyl | 1.8 | > 10 (n.e.) | > 5.5 |
| Compound 6 | Cinnoline-derived | 0.0031 | > 10 (n.e.) | > 3200 |
Data adapted from König et al.[7] IC₅₀ values represent the concentration required for 50% inhibition. "n.e." indicates no effect (<15% inhibition at 10 µM). The data clearly show that while the core DFMO-pyrimidinyl fragment has modest activity, extending the molecule with an appropriate linker group (as in Compound 6) leads to exceptionally potent and selective HDAC6 inhibition.[7]
Outlook and Future Directions
The study of difluoromethyl-1,3,4-oxadiazole systems provides a masterclass in modern drug design, where fundamental electronic properties are tuned to achieve a specific and sophisticated biological outcome. The success in targeting HDAC6 paves the way for the rational design of other mechanism-based inhibitors for different enzyme classes. By modifying the linker and aromatic components, the core DFMO "warhead" can be directed to new targets.
Beyond medicine, the strong electron-accepting nature of the DFMO core suggests potential applications in materials science. 1,3,4-oxadiazoles are known for their electron-transporting properties in organic light-emitting diodes (OLEDs).[12] The introduction of the CHF₂ group could be used to further tune the LUMO levels of these materials, potentially leading to more efficient and stable optoelectronic devices. The continued investigation into this remarkable chemical entity promises to yield further innovations across scientific disciplines.
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A Technical Guide to the Structural Characterization of Bromo-Difluoro-Oxadiazole Compounds
Introduction: The Significance of Bromo-Difluoro-Oxadiazole Moieties in Modern Chemistry
The confluence of bromine and difluoromethyl functionalities on the oxadiazole scaffold gives rise to a class of compounds with significant potential across various scientific disciplines. From pharmaceuticals to energetic materials, the precise structural elucidation of these molecules is paramount to understanding their function and optimizing their properties. The oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a bioisostere for esters and amides, often enhancing metabolic stability and modulating electronic properties. The introduction of a difluoromethyl (-CF2H) group can profoundly impact a molecule's lipophilicity, acidity, and ability to form hydrogen bonds, making it a valuable substituent in drug design.[1][2] Bromine, as a heavy halogen, not only influences the electronic nature of the molecule but also serves as a versatile synthetic handle for further functionalization and can be crucial for enhancing the density of energetic materials.
This guide provides an in-depth exploration of the core analytical techniques employed in the comprehensive structural characterization of bromo-difluoro-oxadiazole compounds. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each experimental choice.
A Multi-faceted Approach to Structural Elucidation
The unambiguous determination of the structure of a bromo-difluoro-oxadiazole compound necessitates a synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a comprehensive and validated molecular architecture. The primary techniques discussed herein are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For bromo-difluoro-oxadiazole derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is indispensable.
Expertise & Experience: The "Why" Behind NMR
-
¹H NMR provides information on the number, connectivity, and chemical environment of protons in the molecule. For bromo-difluoro-oxadiazole compounds, this is crucial for identifying aromatic and aliphatic protons on substituents attached to the oxadiazole ring. The characteristic triplet signal of the -CF2H proton is a key diagnostic feature.
-
¹³C NMR reveals the carbon framework of the molecule. It is essential for confirming the presence of the oxadiazole ring carbons and the carbon of the difluoromethyl group, which typically appears as a triplet due to coupling with the two fluorine atoms.[3]
-
¹⁹F NMR is particularly informative for fluorinated compounds. It provides direct evidence for the presence of the difluoromethyl group and can reveal subtle differences in the electronic environment. The chemical shift and coupling constants in ¹⁹F NMR are highly sensitive to molecular structure.[4]
Experimental Protocol: A Self-Validating System
Sample Preparation:
-
Accurately weigh 5-10 mg of the bromo-difluoro-oxadiazole compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the analyte.[1]
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing if required by the instrument's standard configuration.
Instrumental Parameters (¹H, ¹³C, and ¹⁹F NMR):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[1]
-
¹H NMR:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
-
¹³C NMR:
-
Obtain a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled ¹⁹F spectrum to simplify the signals from the -CF₂H group.
-
A proton-coupled spectrum can also be acquired to observe the characteristic doublet of doublets (or more complex patterns depending on other couplings) for the fluorine atoms coupled to the proton.
-
Data Interpretation: Decoding the Spectra
A hypothetical 3-(bromodifluoromethyl)-5-phenyl-1,2,4-oxadiazole is used for illustrative purposes.
| NMR Experiment | Expected Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) | Assignment Rationale |
| ¹H NMR | ~7.5-8.2 | Multiplet | Phenyl protons. The exact pattern depends on the substitution. |
| ~7.0-7.5 | Triplet | -CF₂H . The triplet arises from coupling to the two equivalent fluorine atoms (²JHF ≈ 50-60 Hz).[5] | |
| ¹³C NMR | ~165-175 | Singlet (or triplet if coupled to F) | C5 of the oxadiazole ring (attached to the phenyl group).[5] |
| ~160-170 | Triplet (²JCF ≈ 25-35 Hz) | C3 of the oxadiazole ring (attached to the -CF₂Br group).[5] | |
| ~125-135 | Singlets | Phenyl carbons. | |
| ~110-120 | Triplet (¹JCF ≈ 230-250 Hz) | -C F₂Br. The large one-bond coupling constant is characteristic.[5] | |
| ¹⁹F NMR | -50 to -130 | Doublet | -CF ₂H. The doublet arises from coupling to the proton (²JFH ≈ 50-60 Hz).[5] |
Note: The exact chemical shifts and coupling constants can vary depending on the specific substitution pattern and the solvent used.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of the compound and for gaining structural insights through the analysis of fragmentation patterns.
Expertise & Experience: The "Why" Behind MS
-
Molecular Ion Peak (M⁺): The primary goal is to identify the molecular ion peak, which corresponds to the molecular weight of the bromo-difluoro-oxadiazole compound. The presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[6]
-
Fragmentation Analysis: The way a molecule breaks apart upon ionization (fragmentation) provides a fingerprint that can be used to deduce its structure. The fragmentation of the oxadiazole ring is a key diagnostic tool.[7][8][9]
Experimental Protocol: A Self-Validating System
Ionization Method:
-
Electron Ionization (EI): A common technique that uses a high-energy electron beam to ionize the sample. EI often leads to extensive fragmentation, which can be very useful for structural elucidation.[10]
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): These are "softer" ionization techniques that typically result in less fragmentation and a more prominent molecular ion peak. They are particularly useful for confirming the molecular weight of fragile molecules.
Procedure:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion for ESI, or a GC/LC interface).
-
Acquire the mass spectrum over an appropriate m/z range.
Data Interpretation: Piecing Together the Fragments
The mass spectrum of a bromo-difluoro-oxadiazole will exhibit a characteristic molecular ion cluster due to the bromine isotopes. Common fragmentation pathways for 1,2,4-oxadiazoles involve cleavage of the N2-C3 and O1-C5 bonds or the O1-N2 and C3-C4 bonds.[7]
Caption: Generalized MS fragmentation pathway for a 1,2,4-oxadiazole.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expertise & Experience: The "Why" Behind IR
For bromo-difluoro-oxadiazole compounds, IR spectroscopy is used to confirm the presence of key structural features:
-
C=N and C-O-C stretches: These vibrations are characteristic of the oxadiazole ring.[11][12]
-
C-F stretches: Strong absorption bands in the 1100-1300 cm⁻¹ region are indicative of the C-F bonds in the difluoromethyl group.[13]
-
C-Br stretch: A weaker absorption in the lower frequency region (typically 500-700 cm⁻¹) can indicate the presence of a C-Br bond.
-
Aromatic C-H and C=C stretches: If the molecule contains aromatic substituents, their characteristic absorptions will also be present.
Experimental Protocol: A Self-Validating System
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal. This is a very common and convenient method.
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum.
-
The instrument software will automatically subtract the background from the sample spectrum.
Data Interpretation: Vibrational Fingerprints
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |
| C=N stretch (oxadiazole) | 1600 - 1680 | Medium to Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
| C-F stretch | 1100 - 1300 | Strong |
| C-O-C stretch (oxadiazole) | 1000 - 1250 | Strong |
| C-Br stretch | 500 - 700 | Weak to Medium |
Single-Crystal X-ray Diffraction: The Definitive Structure
When a suitable single crystal can be grown, X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Expertise & Experience: The "Why" Behind X-ray Diffraction
-
Absolute Confirmation: It is the gold standard for structural elucidation, confirming the connectivity of all atoms and the stereochemistry.[14][15][16]
-
Solid-State Conformation: It reveals the preferred conformation of the molecule in the crystalline state.
-
Intermolecular Interactions: Analysis of the crystal packing can provide insights into hydrogen bonding, halogen bonding, and other non-covalent interactions that influence the material's properties.
Experimental Protocol: A Self-Validating System
Caption: A simplified workflow for single-crystal X-ray diffraction analysis.
Data Interpretation: From Electron Density to Molecular Structure
The output of an X-ray diffraction experiment is a set of crystallographic data that includes:
-
Unit cell parameters: The dimensions of the repeating unit in the crystal lattice.[15]
-
Space group: The symmetry of the crystal lattice.[15]
-
Atomic coordinates: The precise location of each atom in the unit cell.
This information is used to generate a 3D model of the molecule, from which bond lengths, bond angles, and torsion angles can be measured with high precision.
Conclusion: A Holistic and Validated Approach
The structural characterization of bromo-difluoro-oxadiazole compounds is a critical step in their development for various applications. A comprehensive and rigorous approach, integrating NMR spectroscopy, mass spectrometry, IR spectroscopy, and, when possible, single-crystal X-ray diffraction, is essential for unambiguous structure determination. Each technique provides complementary information, and their collective interpretation forms a self-validating system that ensures the scientific integrity of the structural assignment. This guide has outlined the fundamental principles, practical protocols, and key interpretative aspects of these techniques, providing a solid foundation for researchers in this exciting field.
References
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Hansen, F. K., et al. (2023). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. National Institutes of Health. [Link]
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Li, Z., et al. (2021). Novel late-stage radiosynthesis of 5-[18F]-trifluoromethyl-1,2,4-oxadiazole (TFMO) containing molecules for PET imaging. PubMed Central. [Link]
- Farrugia, L. J. (1999). WinGX suite for small-molecule single-crystal crystallography. Journal of Applied Crystallography.
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Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews. [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. [Link]
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Khan, I., et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health. [Link]
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Chemistry and Biochemistry. [Link]
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Sheremetev, A. B., et al. (2018). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. MDPI. [Link]
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ResearchGate. (n.d.). FTIR spectra of the three oxadiazole derivatives. ResearchGate. [Link]
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Khan, I., et al. (2023). Modular and Computational Access to Innocuous Multistep Metal-Free Synthesis of 1,3,4-Oxadiazoles as Enzyme Inhibitors. National Institutes of Health. [Link]
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JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. [Link]
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ResearchGate. (n.d.). IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. ResearchGate. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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ResearchGate. (n.d.). Synthesis and characterization of oxadiazole compounds derived from naproxen. ResearchGate. [Link]
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Okaru, A. O., et al. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. [Link]
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Shaheen, A. J. A. (2019). Synthesis, Investigation and X-Ray Powder Diffraction (XRD) of Some Oxadiazole Complexes. DergiPark. [Link]
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Diva-portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-portal.org. [Link]
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Cellupica, E., et al. (2024). Mechanistic and Structural Insights on Difluoromethyl-1,3,4-oxadiazole Inhibitors of HDAC6. MDPI. [Link]
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Al-Ostoot, F. H., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]
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Elguero, J., et al. (2021). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. MDPI. [Link]
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ResearchGate. (n.d.). Mass fragmentation pattern of 5-phenyl-2-((6-chloro-3,4-methylenedioxyphenyl)methylthio)-1,3,4-Oxadiazole (6a). ResearchGate. [Link]
-
CDN. (n.d.). Single Crystal X-Ray Emission and Diffraction. CDN. [Link]
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The Emergence of a Privileged Scaffold: A Technical Guide to 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 1,3,4-Oxadiazole Core in Medicinal Chemistry
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in the field of medicinal chemistry.[1][2][3][4] Its appeal lies in its unique combination of physicochemical properties. As a bioisosteric replacement for amide and ester groups, it offers improved metabolic stability and favorable pharmacokinetic profiles.[4] The oxadiazole moiety is a rigid and planar scaffold that can appropriately orient substituents for optimal interaction with biological targets. Furthermore, it is a weak hydrogen bond acceptor, contributing to its favorable absorption, distribution, metabolism, and excretion (ADME) properties. The incorporation of specific substituents at the 2- and 5-positions of the oxadiazole ring allows for the fine-tuning of a molecule's biological activity and physical characteristics.
This guide focuses on a particularly intriguing derivative, 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole . The presence of a difluoromethyl (CF₂H) group and a bromine atom at opposing ends of the oxadiazole core suggests a molecule designed for specific purposes in modern drug discovery. The difluoromethyl group is a recognized bioisostere of a hydroxyl or thiol group and can modulate lipophilicity and metabolic stability. The bromine atom, a halogen, can participate in halogen bonding, a significant non-covalent interaction in ligand-protein binding, and also serves as a versatile synthetic handle for further molecular elaboration.
While a singular, seminal publication detailing the initial discovery of this compound is not readily apparent in the public domain, its existence as a commercially available building block (CAS 1594041-90-3) points to its utility in synthetic and medicinal chemistry programs. This guide, therefore, consolidates established synthetic methodologies for analogous compounds to provide a comprehensive understanding of its probable synthesis, history of related compounds, and potential applications.
Probable Synthetic Pathways and Mechanistic Considerations
The synthesis of this compound can be approached through several well-established routes for the formation of the 1,3,4-oxadiazole ring. The choice of pathway often depends on the availability of starting materials and the desired scale of the synthesis. Below are the most plausible synthetic strategies, grounded in the extensive literature on oxadiazole synthesis.
Method 1: Cyclodehydration of a Diacylhydrazine Intermediate
This is one of the most common and versatile methods for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.[2] The general strategy involves the coupling of two distinct carboxylic acid derivatives (or a carboxylic acid and an acylhydrazide) to form an N,N'-diacylhydrazine, which is then cyclized using a dehydrating agent.
Step 1: Formation of the Diacylhydrazine Precursor
The key intermediate, N-(bromoacetyl)-N'-(difluoroacetyl)hydrazine, can be synthesized from difluoroacetic hydrazide and bromoacetyl chloride. Difluoroacetic hydrazide is accessible from the corresponding ester, difluoroacetate, by reaction with hydrazine hydrate.
Step 2: Cyclodehydration
The diacylhydrazine is then subjected to cyclodehydration to form the oxadiazole ring. A variety of dehydrating agents can be employed for this transformation, with phosphorus oxychloride (POCl₃) and sulfuric acid (H₂SO₄) being among the most common.[2]
Experimental Protocol: Cyclodehydration using POCl₃
-
To a solution of N-(bromoacetyl)-N'-(difluoroacetyl)hydrazine (1.0 eq) in a suitable solvent such as toluene or acetonitrile, phosphorus oxychloride (2.0-3.0 eq) is added cautiously at 0 °C.
-
The reaction mixture is then heated to reflux and stirred for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
-
The aqueous mixture is neutralized with a suitable base, such as sodium bicarbonate solution.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Causality in Experimental Choices:
-
Phosphorus oxychloride is a powerful dehydrating agent that facilitates the intramolecular cyclization by activating the carbonyl oxygen atoms, making them better leaving groups.
-
Heating to reflux provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.
-
Pouring onto ice serves to quench the reaction and hydrolyze any remaining POCl₃ in a controlled manner.
-
Neutralization is crucial to remove acidic byproducts and allow for the extraction of the neutral organic product.
Diagram of the Cyclodehydration Pathway:
Sources
Methodological & Application
Application Notes & Protocols: 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole as a Versatile Fragment for Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry for the identification of novel lead compounds.[1][2] This approach relies on the screening of low molecular weight fragments that can be elaborated into more potent, drug-like molecules. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole , a strategically designed fragment, in drug discovery campaigns. We will explore the unique chemical attributes of this fragment, provide detailed protocols for its application in screening and hit-to-lead optimization, and discuss the synthetic strategies for its elaboration.
Introduction: The Strategic Advantage of this compound
The design of this compound is predicated on the synergistic combination of three key structural motifs, each contributing unique and advantageous properties for drug discovery:
-
The 1,3,4-Oxadiazole Core: This five-membered heterocycle is a well-established pharmacophore in medicinal chemistry, known for its metabolic stability and its ability to act as a bioisostere for amide and ester functionalities.[3][4] Its presence in numerous approved drugs, such as the antiviral agent Raltegravir, underscores its therapeutic relevance.[5] The oxadiazole ring system is also a valuable scaffold for creating diverse compound libraries due to its synthetic tractability.[6][7]
-
The Difluoromethyl (CF2H) Group: The incorporation of fluorine into drug candidates is a widely used strategy to enhance key pharmacokinetic properties.[8] The difluoromethyl group, in particular, offers a unique set of advantages. It can increase metabolic stability by blocking sites of oxidation and enhance membrane permeability due to its lipophilic nature.[9] Furthermore, the acidic proton of the CF2H group can act as a weak hydrogen bond donor, enabling novel interactions with biological targets.[10] This group is often considered a bioisosteric replacement for hydroxyl, thiol, or amine groups.[11][10]
-
The Bromo Substituent: The bromine atom serves as a versatile synthetic handle, enabling the straightforward elaboration of the fragment hit into more complex molecules through a variety of well-established cross-coupling reactions.[12] This is a critical feature for the "fragment growing" phase of hit-to-lead optimization.[13][14]
The combination of these features in a single, low molecular weight fragment provides a powerful starting point for the discovery of novel therapeutics across a range of biological targets.
Physicochemical Properties and "Rule of Three" Compliance
For a fragment to be effective in FBDD, it should adhere to the "Rule of Three," which provides guidelines for optimal physicochemical properties.[2] Below is an analysis of this compound in this context.
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight | 212.96 g/mol | < 300 Da | Yes |
| cLogP | 1.25 | < 3 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 3 (2x N, 1x O) | ≤ 3 | Yes |
| Rotatable Bonds | 1 | ≤ 3 | Yes |
| Polar Surface Area (PSA) | 51.6 Ų | - | - |
Calculated values.
As the table demonstrates, this compound is an ideal fragment that fully complies with the "Rule of Three," possessing the desired characteristics for effective screening and subsequent optimization.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for the title compound can be adapted from known procedures for similar oxadiazoles.[15][16][17] The following is a proposed multi-step synthesis.
dot
Caption: Proposed synthetic workflow for this compound.
Protocol:
-
Step 1: Synthesis of Difluoroacetylhydrazide.
-
To a solution of difluoroacetic acid (1.0 eq) in methanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 4 hours.
-
Cool the mixture and remove the solvent under reduced pressure to yield crude difluoroacetylhydrazide, which can be used in the next step without further purification.
-
-
Step 2: Synthesis of 5-(difluoromethyl)-1,3,4-oxadiazol-2-amine.
-
Dissolve difluoroacetylhydrazide (1.0 eq) in a mixture of water and dioxane.
-
Add sodium bicarbonate (2.0 eq) followed by a solution of cyanogen bromide (1.1 eq) in dioxane at 0 °C.
-
Stir the mixture at room temperature for 12 hours.
-
Heat the reaction to 80 °C for 3 hours to effect cyclization.
-
Cool the reaction, extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield the amine intermediate.
-
-
Step 3: Synthesis of this compound.
-
To a stirred mixture of 5-(difluoromethyl)-1,3,4-oxadiazol-2-amine (1.0 eq) and copper(II) bromide (1.5 eq) in acetonitrile at 0 °C under a nitrogen atmosphere, add tert-butyl nitrite (2.0 eq).
-
Heat the resulting mixture to 65 °C and stir for 3 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the residue by column chromatography (ethyl acetate in petroleum ether) to afford the final product.
-
Fragment Screening Protocol
This fragment can be screened against a target protein of interest using various biophysical techniques.[18][19] Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful method for detecting weak fragment binding.
dot
Caption: General workflow for Fragment-Based Drug Discovery (FBDD).
Protocol: NMR-based Fragment Screening (Saturation Transfer Difference - STD)
-
Sample Preparation:
-
Prepare a stock solution of the target protein (e.g., 10-50 µM) in a suitable deuterated buffer (e.g., phosphate buffer in D2O, pH 7.4).
-
Prepare a stock solution of this compound (e.g., 100 mM) in a deuterated solvent (e.g., DMSO-d6).
-
Prepare the screening sample by adding the fragment to the protein solution to a final concentration of 100-500 µM.
-
-
NMR Data Acquisition:
-
Acquire a 1D proton NMR spectrum of the sample to ensure sample quality and check for any aggregation.
-
Set up and run an STD NMR experiment. This involves acquiring two spectra: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where the irradiation is applied at a frequency where no protein signals are present.
-
The difference between these two spectra (the STD spectrum) will only show signals from the ligand that has bound to the protein.
-
-
Data Analysis:
-
Process the spectra and calculate the difference spectrum.
-
The presence of signals in the STD spectrum corresponding to the fragment indicates binding to the target protein.
-
The relative intensities of the signals can provide information about which part of the fragment is in closest proximity to the protein surface.
-
Hit-to-Lead Optimization: Synthetic Elaboration
Once this compound is identified as a hit, the bromo substituent provides a convenient point for chemical elaboration to increase affinity and selectivity.[13][20] Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are highly effective for this purpose.[21][22][23][24]
dot
Caption: "Fragment Growing" strategy using cross-coupling reactions.
Protocol 3.3.1: Suzuki-Miyaura Cross-Coupling
This reaction is used to form a carbon-carbon bond, typically with an aryl or heteroaryl boronic acid.[25][26]
-
Reaction Setup:
-
To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl2 (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
-
Workup and Purification:
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired coupled product.
-
Protocol 3.3.2: Buchwald-Hartwig Amination
This reaction is used to form a carbon-nitrogen bond with a primary or secondary amine.[22][27]
-
Reaction Setup:
-
To a reaction vessel, add this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd2(dba)3 (0.02 eq), a phosphine ligand such as XPhos (0.05 eq), and a base such as sodium tert-butoxide (1.5 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed anhydrous solvent such as toluene or dioxane.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
-
Workup and Purification:
-
Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the N-substituted product.
-
Conclusion
This compound is a highly valuable fragment for drug discovery, embodying a strategic design that combines metabolic stability, favorable pharmacokinetic properties, and synthetic versatility. Its adherence to the "Rule of Three" makes it an excellent candidate for fragment screening campaigns. The protocols outlined in this document provide a comprehensive guide for the synthesis, screening, and elaboration of this fragment, enabling its effective application in the pursuit of novel therapeutic agents.
References
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- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
- NIH. (2022, December 13). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones.
- Life Chemicals. (2021, December 9). Fragment-based Lead Preparation in Drug Discovery and Development.
- PubMed. (n.d.). Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development.
- PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview.
- NIH. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.
- PubMed Central. (n.d.). Target-based evaluation of 'drug-like' properties and ligand efficiencies.
- MDPI. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.
- MDPI. (2024, October 16). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities.
- NIH. (2020, February 18). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery.
- Open Access Journals. (n.d.). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry.
- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
- Pharmacelera. (2018, July 9). Fragment Based Drug Design and Field-Based Technology.
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki Cross-Coupling Reactions with 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole.
- ChemAxon. (2019, September 12). Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach.
- YouTube. (2022, November 2). Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach.
- Frontiers. (n.d.). Application of Fragment-Based Drug Discovery to Versatile Targets.
- CHI. (n.d.). Fragment Based Drug Discovery.
- MDPI. (n.d.). Special Issue : Fragment-to-Lead Optimization in Drug Discovery.
- Wikipedia. (n.d.). Fragment-based lead discovery.
- WuXi AppTec. (n.d.). Physicochemical Property Study.
- NCBI Bookshelf. (n.d.). Prediction of Drug-Like Properties.
- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.
- YouTube. (2023, June 11). Druglikeness|Physicochemical properties|Pharmacokinetics|Toxicity #drug #property @MajidAli2020.
- NIH. (n.d.). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6.
- ScienceDirect. (2022, February 15). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
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ResearchGate. (2025, August 6). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][5][11][10] thiadiazole with substituted anilines at conventional heating in Schlenk tube. Retrieved January 19, 2026, from
- Research Journal of Chemical Sciences. (n.d.). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles.
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- EvitaChem. (n.d.). 2-Bromo-5-(trifluoromethyl)-1,3,4-oxadiazole.
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- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (n.d.). Suzuki reaction.
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- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- MySkinRecipes. (n.d.). 2-Bromo-5-phenyl-1,3,4-oxadiazole.
- Taylor & Francis Online. (n.d.). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024.
- Lab-Chemicals.Com. (n.d.). 2-Bromo-5-(difluoromethyl)-1,3,4-thiadiazole, 95%.
- Der Pharma Chemica. (n.d.). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials.
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Synthetic Strategies for 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole Derivatives: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated 1,3,4-Oxadiazoles in Medicinal Chemistry
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for ester and amide functionalities. The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF₂) group, can significantly enhance the pharmacological profile of lead compounds by modulating their lipophilicity, metabolic stability, and binding affinity to biological targets. The target molecule, 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole, represents a versatile building block for the synthesis of more complex pharmaceutical agents. The bromine atom at the 2-position serves as a convenient handle for further functionalization through various cross-coupling reactions, enabling the exploration of a broad chemical space in drug discovery programs.
This guide provides a comprehensive overview of the plausible synthetic routes to this compound, detailing the underlying chemical principles and providing step-by-step protocols for key transformations. The presented methodologies are designed to be robust and adaptable for researchers in both academic and industrial settings.
Retrosynthetic Analysis: A Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy. The key disconnection lies at the C-Br bond, pointing towards a Sandmeyer-type reaction on a 2-amino-5-(difluoromethyl)-1,3,4-oxadiazole intermediate. This amino-oxadiazole, in turn, can be constructed from a difluoroacetyl-functionalized precursor through a cyclization reaction. This multi-step approach allows for the controlled introduction of the desired functionalities.
Caption: Retrosynthetic analysis of this compound.
Synthetic Route I: Stepwise Construction and Final Bromination
This primary route focuses on the initial construction of the 5-(difluoromethyl)-1,3,4-oxadiazole core, followed by the introduction of the bromine atom in the final step. This strategy is advantageous as it allows for the purification and characterization of the key amino-oxadiazole intermediate.
Step 1: Synthesis of Difluoroacetic Acid Hydrazide
The synthesis of the key starting material, difluoroacetic acid hydrazide, can be achieved from difluoroacetic acid or its ester derivatives.
Protocol 1: Preparation of Difluoroacetic Acid Hydrazide
-
Materials:
-
Ethyl difluoroacetate
-
Hydrazine hydrate (85% in water)
-
Ethanol
-
-
Procedure:
-
To a solution of ethyl difluoroacetate (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude difluoroacetic acid hydrazide can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
Step 2: Synthesis of 2-Amino-5-(difluoromethyl)-1,3,4-oxadiazole
The formation of the 2-amino-1,3,4-oxadiazole ring from an acyl hydrazide can be accomplished through a two-step process involving the formation of an acyl-thiosemicarbazide intermediate followed by cyclodesulfurization.
Protocol 2: Preparation of 1-(Difluoroacetyl)thiosemicarbazide
-
Materials:
-
Difluoroacetic acid hydrazide
-
Ammonium thiocyanate
-
Hydrochloric acid (concentrated)
-
Water
-
-
Procedure:
-
Dissolve difluoroacetic acid hydrazide (1.0 eq) in a mixture of water and concentrated hydrochloric acid.
-
Add a solution of ammonium thiocyanate (1.1 eq) in water dropwise to the hydrazide solution.
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain 1-(difluoroacetyl)thiosemicarbazide.
-
Protocol 3: Cyclization to 2-Amino-5-(difluoromethyl)-1,3,4-oxadiazole
Several reagents can be employed for the cyclodesulfurization of the acyl-thiosemicarbazide. A common and effective method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl).[1]
-
Materials:
-
1-(Difluoroacetyl)thiosemicarbazide
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Dissolve 1-(difluoroacetyl)thiosemicarbazide (1.0 eq) in anhydrous DMSO.
-
Add EDC·HCl (1.5 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-5-(difluoromethyl)-1,3,4-oxadiazole.
-
Caption: Workflow for the stepwise synthesis of the target compound.
Step 3: Sandmeyer Bromination of 2-Amino-5-(difluoromethyl)-1,3,4-oxadiazole
The final step involves the conversion of the amino group to a bromo group via a Sandmeyer reaction. This reaction typically proceeds via the formation of a diazonium salt intermediate, which is then displaced by a bromide ion, often catalyzed by a copper(I) salt.[2][3]
Protocol 4: Sandmeyer Bromination
-
Materials:
-
2-Amino-5-(difluoromethyl)-1,3,4-oxadiazole
-
Copper(II) bromide (CuBr₂)
-
tert-Butyl nitrite
-
Acetonitrile (anhydrous)
-
-
Procedure:
-
To a stirred suspension of copper(II) bromide (1.5 eq) in anhydrous acetonitrile at 0 °C, add tert-butyl nitrite (2.0 eq) dropwise.
-
After stirring for 15 minutes, add a solution of 2-amino-5-(difluoromethyl)-1,3,4-oxadiazole (1.0 eq) in anhydrous acetonitrile dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by pouring the mixture into a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Alternative Synthetic Approaches
While the stepwise synthesis is a reliable method, alternative strategies can also be considered, potentially offering advantages in terms of step economy or availability of starting materials.
Route II: Oxidative Cyclization of a Hydrazone
This approach involves the formation of an N-acylhydrazone, which then undergoes oxidative cyclization to form the 1,3,4-oxadiazole ring.
-
Condensation: Reaction of difluoroacetic acid hydrazide with an appropriate aldehyde (e.g., a protected formyl bromide equivalent) to form the corresponding N-(difluoroacetyl)hydrazone.
-
Oxidative Cyclization: Treatment of the hydrazone with an oxidizing agent such as bromine in acetic acid or N-bromosuccinimide (NBS) can directly lead to the formation of the 2-bromo-1,3,4-oxadiazole ring.[4]
Route III: Direct Bromination of a 5-(Difluoromethyl)-1,3,4-oxadiazole
In some cases, direct electrophilic bromination of the 1,3,4-oxadiazole ring might be possible. However, the electron-withdrawing nature of the difluoromethyl group and the oxadiazole ring itself can make this transformation challenging. This route would require harsh reaction conditions and may suffer from low yields and poor regioselectivity.
Data Summary
The following table summarizes the key transformations and typical reaction conditions for the primary synthetic route.
| Step | Transformation | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | Hydrazinolysis | Hydrazine hydrate | Ethanol | 0 °C to RT | >90% |
| 2a | Thiosemicarbazide formation | NH₄SCN, HCl | Water | Reflux | 70-85% |
| 2b | Cyclodesulfurization | EDC·HCl | DMSO | RT | 60-80% |
| 3 | Sandmeyer Bromination | t-BuONO, CuBr₂ | Acetonitrile | 0 °C to RT | 50-70% |
Conclusion and Future Perspectives
The synthesis of this compound can be reliably achieved through a multi-step sequence involving the formation of a 2-amino-5-(difluoromethyl)-1,3,4-oxadiazole intermediate followed by a Sandmeyer bromination. This modular approach allows for the efficient construction of this valuable building block for medicinal chemistry applications. Future research in this area may focus on the development of more convergent one-pot syntheses or the exploration of novel, milder reagents for the key transformations to improve overall efficiency and sustainability. The protocols and insights provided in this guide are intended to empower researchers to successfully synthesize and utilize this and related fluorinated heterocyclic compounds in their drug discovery endeavors.
References
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Dolman, S. J., Gosselin, F., O'Shea, P. D., & Davies, I. W. (2006). A Facile and General Protocol for the Preparation of 2-Amino-1,3,4-oxadiazoles. The Journal of Organic Chemistry, 71(25), 9548–9551. [Link]
-
Yang, S.-J., Lee, S.-H., Kwak, H.-J., & Gong, Y.-D. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 78(1), 438–444. [Link]
- Husain, A., & Ajmal, M. (2009). Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties. Acta Poloniae Pharmaceutica, 66(2), 137–142.
-
Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]
- Gomha, S. M., & Abdel-aziz, H. M. (2012). Synthesis of new heterocycles derived from 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile as potent antifungal agents. Bulletin of the Korean Chemical Society, 33(1), 298-304.
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- Google Patents. (n.d.). US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles.
-
MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7805. [Link]
-
National Center for Biotechnology Information. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14(1), 30. [Link]
-
National Center for Biotechnology Information. (2019). A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. Molecules, 24(8), 1565. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of acetic anhydride. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiosemicarbazides: Synthesis and reactions. Retrieved from [Link]
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Suzuki coupling reaction of 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole.
An Application Guide to the Suzuki-Miyaura Coupling of 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole for Pharmaceutical Scaffolding
Abstract
This document provides a detailed technical guide for performing the Suzuki-Miyaura cross-coupling reaction with this compound. This protocol is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel molecular entities. The 2-aryl-5-(difluoromethyl)-1,3,4-oxadiazole scaffold is of significant interest in pharmaceutical development due to the unique and advantageous physicochemical properties imparted by both the oxadiazole ring and the difluoromethyl group. This guide explains the mechanistic rationale behind the experimental design, offers a step-by-step protocol, and provides data for reaction optimization and troubleshooting.
Introduction: The Strategic Value in Medicinal Chemistry
The strategic assembly of molecular scaffolds with desirable pharmacological properties is a cornerstone of modern drug discovery. The 1,3,4-oxadiazole ring is a privileged heterocyclic motif, recognized for its metabolic stability and its role as a versatile pharmacophore in a wide array of therapeutic agents, including those with anticancer, antibacterial, and anti-diabetic properties.[1][2][3] Its ability to participate in hydrogen bonding and act as a bioisosteric replacement for ester and amide groups makes it a valuable component in rational drug design.[4]
Complementing the oxadiazole core, the difluoromethyl (-CF₂H) group has emerged as a critical tool for enhancing the drug-like properties of molecules.[5] Unlike the more common trifluoromethyl (-CF₃) group, the -CF₂H moiety can function as a "lipophilic hydrogen bond donor," acting as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[6][7] This unique characteristic can improve target affinity and specificity.[5] Furthermore, the introduction of the -CF₂H group often leads to increased metabolic stability and improved membrane permeability, enhancing the overall pharmacokinetic profile of a drug candidate.[6][8]
The convergence of these two valuable moieties in a single scaffold presents a compelling strategy for developing next-generation therapeutics. The palladium-catalyzed Suzuki-Miyaura coupling is an indispensable and powerful method for creating the crucial C-C bond between the 1,3,4-oxadiazole core and various aryl or heteroaryl partners, offering broad functional group tolerance and high efficiency.[9][10]
The Suzuki-Miyaura Coupling: Mechanism and Considerations
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges a carbon-carbon bond between an organoboron species (like a boronic acid or ester) and an organic halide or triflate.[11] The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.[12][13]
The Catalytic Cycle
The generally accepted mechanism involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in a Pd(II) intermediate.[9][12] The electron-deficient nature of the 1,3,4-oxadiazole ring generally facilitates this step.[14]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron reagent by a base, which forms a more nucleophilic "ate" complex.[12][15] The choice of base is critical and can significantly impact the reaction's success.[9]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired 2-aryl-5-(difluoromethyl)-1,3,4-oxadiazole product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[9][11]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials and Equipment
-
Substrates: this compound (1.0 equiv), Arylboronic acid (1.2-1.5 equiv)
-
Catalyst: Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)
-
Base: K₂CO₃ (2.0-3.0 equiv) or K₃PO₄ (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or Toluene/Ethanol/H₂O
-
Equipment: Schlenk flask or pressure vessel, magnetic stirrer, hot plate, condenser, inert gas line (Argon or Nitrogen), standard laboratory glassware, silica gel for chromatography.
Step-by-Step Procedure
-
Reaction Setup: To a Schlenk flask or pressure vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water) via syringe. The reaction concentration is typically around 0.1 M with respect to the limiting reagent.
-
Degassing: Sparge the resulting slurry with the inert gas for 10-15 minutes to ensure the solution is thoroughly deoxygenated.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Optimization and Data
The success and yield of a Suzuki coupling are highly dependent on the choice of catalyst, base, and solvent. For electron-deficient heteroaryl halides, a systematic screening of conditions is often beneficial.
| Entry | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | PdCl₂(dppf) (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 92 |
| 3 | Pd(OAc)₂/SPhos (2) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 110 | 8 | 95 |
| 4 | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | 88 |
| 5 | PdCl₂(dppf) (3) | KF (3) | Dioxane | 100 | 24 | 65 |
Note: Yields are representative and will vary based on the specific arylboronic acid used. Systems using modern Buchwald-type ligands like SPhos often provide higher activity at lower catalyst loadings.[16]
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive catalyst due to oxygen exposure; insufficient base strength or solubility; low reaction temperature.
-
Solution: Ensure rigorous degassing of solvents and reaction mixture.[17] Switch to a stronger or more soluble base (e.g., K₃PO₄ or Cs₂CO₃). Increase the reaction temperature. Consider a more active catalyst system (e.g., Buchwald-type catalysts).[16]
-
-
Dehalogenation of Starting Material:
-
Cause: A common side reaction where the bromine is replaced by a hydrogen atom.[11] This can be promoted by impurities or certain solvent/base combinations.
-
Solution: Ensure reagents are pure. Minimize reaction time once the starting material is consumed. Sometimes changing the solvent or base can mitigate this issue.
-
-
Homocoupling of Boronic Acid:
-
Cause: Dimerization of the boronic acid partner, often catalyzed by Pd(II) species in the presence of oxygen.[11]
-
Solution: Meticulous exclusion of oxygen is critical. Using a slight excess, but not a large excess, of the boronic acid can be helpful.
-
-
Protodeborylation of Boronic Acid:
Conclusion
The Suzuki-Miyaura coupling is a robust and highly effective method for synthesizing 2-aryl-5-(difluoromethyl)-1,3,4-oxadiazoles. Careful selection of the palladium catalyst, base, and solvent, combined with rigorous anaerobic technique, is paramount for achieving high yields. The protocol and optimization data presented herein provide a solid foundation for researchers to successfully utilize this powerful reaction in the development of novel pharmaceutical agents.
References
-
Gaspar, B., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Kaur, R., et al. (2023). 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview. PubMed. [Link]
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ACS Publications. [Link]
-
Inamdar, A., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. [Link]
-
Asati, V., & Sharma, S. (2021). 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. PubMed. [Link]
-
Wang, X., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PMC - NIH. [Link]
-
Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Open Access Journals. [Link]
-
Various Authors. (n.d.). Possible applications of 1,3,4-oxadiazole derivatives. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Guy, A. G., & Ye, M. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. PubMed. [Link]
-
Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Scott, J. S., & Tredwell, M. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. [Link]
-
The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Nicolaou, K. C., et al. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. PubMed - NIH. [Link]
-
Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]
-
Kumar, D. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]
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- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole
Introduction: The Significance of the 2-(Difluoromethyl)-1,3,4-oxadiazole Scaffold
The incorporation of fluorine atoms into pharmacologically active molecules is a well-established strategy in modern drug discovery to modulate key physicochemical and biological properties. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl or thiol groups, capable of enhancing metabolic stability, membrane permeability, and binding affinity through hydrogen bond interactions.[1] When appended to a robust heterocyclic core like the 1,3,4-oxadiazole ring, the resulting 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) moiety offers a unique combination of chemical stability and electronic properties.
Recent studies have highlighted the remarkable potential of DFMO-containing compounds as selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 (HDAC6).[1] This has positioned the DFMO scaffold as a highly promising pharmacophore for the development of novel therapeutics for a range of diseases, including cancer and neurodegenerative disorders. The efficient and versatile functionalization of this core structure is therefore of paramount importance to the medicinal chemistry community.
This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole, a key building block for the synthesis of a diverse library of DFMO-based compounds. We will explore its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, offering experimentally grounded protocols and insights into reaction optimization.
Synthesis of the Starting Material: this compound
A reliable supply of the this compound starting material is crucial. While a direct, one-step synthesis from commercially available precursors is not widely reported, a plausible and effective two-step sequence can be envisaged based on established methodologies for related 1,3,4-oxadiazoles. This involves the initial formation of 2-amino-5-(difluoromethyl)-1,3,4-oxadiazole, followed by a Sandmeyer-type bromination.
Workflow for the Synthesis of this compound
Caption: Proposed two-step synthesis of the target bromo-oxadiazole.
Protocol 1: Synthesis of 2-Amino-5-(difluoromethyl)-1,3,4-oxadiazole
This protocol is adapted from general procedures for the synthesis of 2-amino-1,3,4-oxadiazoles from hydrazides.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve difluoroacetic hydrazide (1.0 equiv.) in an aqueous solution of sodium bicarbonate (e.g., 1.5 M, 5 mL per mmol of hydrazide).
-
Addition of Cyanogen Bromide: Cool the solution to 0 °C in an ice bath. Cautiously add a solution of cyanogen bromide (1.1 equiv.) in a minimal amount of a water-miscible solvent like acetonitrile, dropwise over 30 minutes. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-amino-5-(difluoromethyl)-1,3,4-oxadiazole.
Protocol 2: Synthesis of this compound
This protocol is based on the Sandmeyer-type conversion of 2-amino-heterocycles to their bromo-analogs.
-
Reaction Setup: To a stirred suspension of copper(II) bromide (1.5 equiv.) in anhydrous acetonitrile (10 mL per mmol of amine) under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-5-(difluoromethyl)-1,3,4-oxadiazole (1.0 equiv.).
-
Addition of tert-Butyl Nitrite: Cool the mixture to 0 °C and add tert-butyl nitrite (2.0 equiv.) dropwise over 15 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to 65 °C and stir for 3 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up and Purification: Cool the reaction to room temperature and dilute with water (20 mL). Extract the product with ethyl acetate (3 x 20 mL). The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield this compound.
Part 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C(sp²)-C(sp²) bonds. The electron-withdrawing nature of the difluoromethyl group and the 1,3,4-oxadiazole ring is expected to make the C-Br bond of the substrate highly susceptible to oxidative addition by a palladium(0) catalyst.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Recommended Protocol for Suzuki-Miyaura Coupling
This protocol is designed based on conditions known to be effective for electron-deficient heterocyclic bromides.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv.)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or microwave vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring. Typical temperatures range from 80-110 °C. The reaction can also be performed under microwave irradiation for shorter reaction times.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography on silica gel.
Data Summary: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 75-90 |
| 2 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | Toluene | 110 | 8 | 80-95 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 6 | 85-98 |
Yields are estimated based on similar transformations and may vary.
Part 2: Sonogashira Cross-Coupling
The Sonogashira coupling provides a direct route to introduce alkynyl functionalities, which are valuable handles for further chemical modifications, such as click chemistry, or as integral parts of extended π-systems.
Catalytic Cycle for Sonogashira Coupling
Caption: The dual catalytic cycles of the Sonogashira reaction.
Recommended Protocol for Sonogashira Coupling
This protocol is based on standard Sonogashira conditions, which are generally well-tolerated by a variety of functional groups.[3][4]
Materials:
-
This compound (1.0 equiv.)
-
Terminal alkyne (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
Reaction Setup: To a dry Schlenk tube, add this compound, the palladium catalyst, and copper(I) iodide.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Solvent and Reagent Addition: Add the anhydrous solvent, the amine base, and the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Data Summary: Representative Conditions for Sonogashira Coupling
| Entry | Palladium Catalyst (mol%) | Copper Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT | 16 | 70-85 |
| 2 | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | DMF | 50 | 6 | 75-90 |
| 3 | Pd₂(dba)₃ (2) / XPhos (4) | - (Copper-free) | Cs₂CO₃ | Toluene | 80 | 12 | 65-80 |
Yields are estimated based on similar transformations and may vary.
Part 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, providing access to a wide range of substituted anilines and related compounds.[5][6] The electron-deficient nature of the this compound should facilitate the initial oxidative addition step.
Catalytic Cycle for Buchwald-Hartwig Amination
Sources
- 1. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
The Emergence of Difluoromethyl-1,3,4-oxadiazoles as Superior Chemical Probes for Histone Deacetylase 6 (HDAC6)
Application Notes and Protocols for Researchers
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of difluoromethyl-1,3,4-oxadiazole (DFMO) derivatives as highly potent and selective chemical probes for Histone Deacetylase 6 (HDAC6). While the initial query focused on a specific bromo-substituted variant, the current scientific literature overwhelmingly points to the broader DFMO class as the key pharmacophore for exceptional HDAC6 inhibition. This guide details the mechanism of action, outlines protocols for in vitro and cell-based assays, and provides insights into the critical parameters for successful experimental design.
Introduction: Beyond the Bromo-Substituent - Understanding the DFMO Pharmacophore
Initial interest in "2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole" has led to a deeper appreciation of a wider, more extensively studied class of compounds: the 2-(difluoromethyl)-1,3,4-oxadiazoles (DFMOs). These molecules have emerged as a promising chemotype for targeting HDAC6, an enzyme implicated in a variety of diseases including cancer and neurodegenerative disorders.[1][2] Unlike many traditional HDAC inhibitors that suffer from a lack of selectivity, DFMOs exhibit an unprecedented >10,000-fold selectivity for HDAC6 over all other HDAC subtypes.[1][3] This remarkable specificity is attributed to their unique, mechanism-based mode of inhibition.
The 1,3,4-oxadiazole ring is a stable heterocyclic scaffold that has been widely used in medicinal chemistry due to its favorable physicochemical properties.[4][5] The addition of the difluoromethyl group at the 5-position is crucial for the potent and selective inhibition of HDAC6.
Mechanism of Action: A Substrate-Analog Approach to Irreversible Inhibition
DFMOs function as slow-binding, substrate-analog inhibitors of HDAC6.[1][3] Their mechanism involves an enzyme-catalyzed ring opening of the oxadiazole, leading to a tight, long-lived enzyme-inhibitor complex.[6][7][8] This process can be understood in the following steps:
-
Binding to the Active Site: The DFMO molecule initially binds to the active site of HDAC6.
-
Enzyme-Catalyzed Hydration: The zinc ion within the HDAC6 active site activates a water molecule, which then performs a nucleophilic attack on the C2 carbon of the oxadiazole ring (adjacent to the difluoromethyl group).[9]
-
Ring Opening: This nucleophilic attack leads to the hydrolytic cleavage of the oxadiazole ring, forming a difluoroacetylhydrazide intermediate.[6][9]
-
Formation of a Tight Complex: The resulting difluoroacetylhydrazide intermediate forms a very stable, tight-binding complex with the enzyme, effectively leading to an essentially irreversible inhibition.[6][7]
This mechanism-based inhibition is distinct from the reversible binding of many other HDAC inhibitors and contributes to the high potency and prolonged duration of action of DFMOs.
Caption: Mechanism of HDAC6 inhibition by DFMOs.
Experimental Protocols
In Vitro HDAC6 Enzymatic Assay
This protocol describes a fluorogenic assay to determine the in vitro potency of DFMO compounds against purified HDAC6 enzyme.[10]
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and trypsin)
-
DFMO compound stock solution (in DMSO)
-
Black, flat-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the DFMO compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant HDAC6 enzyme to the working concentration in Assay Buffer.
-
Reaction Setup:
-
Add 50 µL of the diluted DFMO compound or vehicle control (DMSO in Assay Buffer) to the wells of the 96-well plate.
-
Add 50 µL of the diluted HDAC6 enzyme to each well.
-
Incubate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
-
Substrate Addition: Add 50 µL of the fluorogenic HDAC6 substrate to each well to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination and Development: Add 50 µL of the Developer solution to each well to stop the HDAC6 reaction and initiate the development of the fluorescent signal.
-
Signal Detection: Incubate the plate at 37°C for 15 minutes and then measure the fluorescence using a plate reader (Excitation: 360 nm, Emission: 460 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Self-Validation:
-
Positive Control: Include a known HDAC6 inhibitor (e.g., Trichostatin A or a well-characterized DFMO) to confirm assay performance.
-
Negative Control: Wells with enzyme and substrate but no inhibitor (vehicle control) represent 0% inhibition.
-
Blank: Wells with buffer and substrate but no enzyme to determine background fluorescence.
Cellular HDAC6 Target Engagement Assay (Western Blot)
This protocol assesses the ability of DFMO compounds to inhibit HDAC6 activity in a cellular context by measuring the acetylation status of its primary substrate, α-tubulin.[11]
Materials:
-
Cell line of interest (e.g., HeLa, MCF7)
-
Cell culture medium and supplements
-
DFMO compound stock solution (in DMSO)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the DFMO compound or vehicle control (DMSO) for a specified duration (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with Lysis Buffer on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-acetylated-α-tubulin and anti-α-tubulin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities for acetylated-α-tubulin and α-tubulin. Normalize the acetylated-α-tubulin signal to the total α-tubulin signal to determine the relative increase in acetylation upon compound treatment.
Caption: Western Blot workflow for cellular HDAC6 target engagement.
Data Presentation and Interpretation
Table 1: Example Inhibitory Activity of a DFMO Compound
| Parameter | Value |
| In Vitro IC50 (HDAC6) | 5 nM |
| In Vitro IC50 (HDAC1) | > 50,000 nM |
| Cellular EC50 (α-tubulin acetylation) | 50 nM |
The data in Table 1 illustrates the high potency and selectivity of a typical DFMO compound for HDAC6. The low nanomolar in vitro IC50 against HDAC6, coupled with a significantly higher IC50 for other HDAC isoforms, confirms its selectivity. The cellular EC50 demonstrates that the compound is cell-permeable and effectively engages its target in a cellular environment.
Concluding Remarks
The difluoromethyl-1,3,4-oxadiazole (DFMO) class of compounds represents a significant advancement in the development of chemical probes for HDAC6. Their unique mechanism-based inhibition confers exceptional potency and selectivity, making them invaluable tools for elucidating the biological functions of HDAC6 in health and disease. The protocols and insights provided in this guide are intended to facilitate the successful application of these powerful probes in both basic research and drug discovery settings.
References
- EvitaChem. 2-Bromo-5-(trifluoromethyl)-1,3,4-oxadiazole.
- National Institutes of Health. Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity.
- ResearchGate. (PDF) Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity.
- National Institutes of Health. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups.
- Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide.
- PubMed. Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6.
- ChemRxiv. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase.
- ResearchGate. Selective and Bioavailable HDAC6 2-(Difluoromethyl)-1,3,4-oxadiazole Substrate Inhibitors and Modeling of Their Bioactivation Mechanism.
- National Institutes of Health. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6.
- Mechanistic and Structural Insights on Difluoromethyl-1,3,4-oxadiazole Inhibitors of HDAC6.
- BPS Bioscience. HDAC6 Fluorogenic Assay Kit.
- ResearchGate. HDAC in vitro assays. Panel (a): western blot analysis of acetylated...
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- 2. researchgate.net [researchgate.net]
- 3. Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Using 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole
Authored by a Senior Application Scientist
Introduction: The Therapeutic Potential of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties.[1][2] Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[3][4][5][6] Their therapeutic potential often stems from their ability to interact with a variety of biological targets, thereby modulating key cellular pathways.[1][7]
In the context of oncology, 1,3,4-oxadiazole derivatives have been shown to exert their anti-proliferative effects through various mechanisms. These include the inhibition of crucial enzymes like histone deacetylases (HDACs), topoisomerases, and various kinases, as well as the modulation of growth factor signaling.[3][8][9] A significant body of research points towards the induction of apoptosis and cell cycle arrest as common outcomes of treating cancer cells with these compounds.[9][10]
This application note focuses on 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole , a novel derivative that combines the established biological relevance of the 1,3,4-oxadiazole core with the unique chemical properties of a difluoromethyl group. The presence of the difluoromethyl moiety is particularly noteworthy, as similar structures have been identified as potent and selective inhibitors of histone deacetylase 6 (HDAC6).[11] Furthermore, the 1,3,4-oxadiazole scaffold has been linked to the inhibition of the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.[12] Dysregulation of NF-κB is a hallmark of many cancers, making it a prime target for therapeutic intervention.[13][14]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in a variety of cell-based assays. The protocols detailed herein are designed to elucidate the cytotoxic and mechanistic properties of this compound, with a focus on its potential as an anticancer agent.
Physicochemical Properties and Compound Handling
A clear understanding of the physicochemical properties of a test compound is paramount for the design of robust and reproducible cell-based assays. For this compound, it is crucial to determine its solubility in various solvents to prepare accurate stock solutions.
| Property | Recommended Procedure |
| Stock Solution Preparation | Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO).[15] |
| Working Solution Preparation | Dilute the stock solution in complete cell culture medium to the desired final concentrations for your experiments.[15] |
| Solvent Concentration | Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is kept to a minimum (typically ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity.[15] |
| Storage | Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light. |
Part 1: Assessment of Cytotoxicity and Cell Viability
The initial step in characterizing a novel compound is to determine its effect on cell viability and to quantify its cytotoxic potency. The half-maximal inhibitory concentration (IC50) is a key parameter that represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[15][16] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[17]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer) and a non-cancerous cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Illustrative Data Presentation:
| Cell Line | This compound IC50 (µM) after 48h | Doxorubicin IC50 (µM) after 48h (Positive Control) |
| MCF-7 | Hypothetical Value: 8.5 ± 1.2 | Hypothetical Value: 0.9 ± 0.2 |
| A549 | Hypothetical Value: 12.3 ± 2.1 | Hypothetical Value: 1.5 ± 0.3 |
| HeLa | Hypothetical Value: 9.8 ± 1.5 | Hypothetical Value: 1.1 ± 0.2 |
| HEK293 | Hypothetical Value: > 50 | Hypothetical Value: 2.5 ± 0.4 |
Note: The provided data is illustrative and intended to serve as a template for presenting experimental results.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Part 2: Elucidating the Mechanism of Cell Death
Once the cytotoxic potential of this compound is established, the next critical step is to determine the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[18][19]
Protocol 2: Annexin V/Propidium Iodide Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[15]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[15]
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Illustrative Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | Hypothetical Value: 95 ± 2.5 | Hypothetical Value: 3 ± 0.8 | Hypothetical Value: 2 ± 0.5 |
| Compound (IC50) | Hypothetical Value: 45 ± 4.1 | Hypothetical Value: 35 ± 3.2 | Hypothetical Value: 20 ± 2.8 |
| Compound (2x IC50) | Hypothetical Value: 20 ± 3.5 | Hypothetical Value: 40 ± 4.5 | Hypothetical Value: 40 ± 5.1 |
Note: The provided data is illustrative and intended to serve as a template for presenting experimental results.
Apoptosis Induction and Detection Workflow
Caption: Workflow for the detection of apoptosis using Annexin V and PI staining.
Part 3: Investigating Potential Molecular Mechanisms
Given the structural features of this compound and the known activities of related compounds, investigating its effect on the NF-κB signaling pathway is a logical next step.
The NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of cellular responses to stimuli such as stress, cytokines, and bacterial or viral antigens.[21] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, immunity, and cell survival.[21] Constitutive activation of this pathway is a hallmark of many cancers.[13]
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.
Protocol 3: Western Blot Analysis of NF-κB Pathway Proteins
Western blotting can be used to assess the phosphorylation status and total protein levels of key components of the NF-κB pathway, such as IκBα and the p65 subunit of NF-κB. A decrease in phosphorylated IκBα and p65 would suggest inhibition of the pathway upstream of these events.
Materials:
-
Cancer cell lines
-
This compound
-
TNF-α (as a potent activator of the NF-κB pathway)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment and reagents
-
Chemiluminescence detection system
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to attach. Pre-treat the cells with this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce NF-κB activation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and block the membrane.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Expected Outcome: Treatment with this compound is expected to reduce the TNF-α-induced phosphorylation of IκBα and p65, indicating an inhibitory effect on the NF-κB pathway.
Further Mechanistic Insights: Targeting TBK1
TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase that plays a crucial role in innate immunity and has been implicated in the survival of certain cancer cells.[22][23][24] Given the structural similarities of this compound to other kinase inhibitors, investigating its effect on TBK1 activity could provide further mechanistic insights. This could be achieved through in vitro kinase assays or by assessing the phosphorylation of TBK1 substrates, such as IRF3, in cell-based assays.
Conclusion
This compound represents a promising lead compound for further investigation, particularly in the context of anticancer drug discovery. The protocols outlined in this application note provide a robust framework for characterizing its cytotoxic effects, elucidating its mechanism of cell death, and exploring its impact on key signaling pathways such as NF-κB. The combination of the biologically active 1,3,4-oxadiazole scaffold with a difluoromethyl group suggests a multi-faceted mechanism of action that warrants detailed investigation. The systematic application of these cell-based assays will be instrumental in advancing our understanding of this novel compound and its therapeutic potential.
References
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- Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9349479/]
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Application Notes & Protocols: Strategic Derivatization of 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole for Drug Discovery
Abstract: The 5-(difluoromethyl)-1,3,4-oxadiazole moiety is a scaffold of significant interest in medicinal chemistry, where the difluoromethyl group serves as a crucial bioisostere for hydroxyl, thiol, or amide functionalities, enhancing metabolic stability and modulating physicochemical properties. The strategic derivatization of its 2-bromo precursor is a cornerstone for generating diverse compound libraries for drug development. This guide provides an in-depth exploration of robust, field-proven protocols for the functionalization of 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole via palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. We delve into the causality behind experimental choices, offering detailed, step-by-step methodologies for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, designed for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Scaffold
The 1,3,4-oxadiazole ring is a privileged heterocycle in pharmacology, recognized for its diverse biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[1][2][3] Its derivatization is key to tuning these activities. The introduction of a difluoromethyl (CF₂H) group at the 5-position imparts unique electronic properties and metabolic resistance. The C-Br bond at the 2-position serves as a versatile synthetic handle, enabling the introduction of a wide array of molecular fragments through modern cross-coupling chemistry. This document outlines reliable protocols to leverage this reactivity for the synthesis of novel chemical entities.
General Experimental Workflow
The derivatization of the core scaffold follows a logical progression from the starting material to diverse functionalized products. The primary pathways involve palladium-catalyzed reactions, which offer broad substrate scope and functional group tolerance.
Caption: General workflow for derivatizing the core scaffold.
Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing 2-aryl- and 2-heteroaryl-5-(difluoromethyl)-1,3,4-oxadiazoles.[4][5]
Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle. A key step is the activation of the boronic acid with a base to form a more nucleophilic boronate species, which facilitates the crucial transmetalation step with the palladium complex.[6] The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions like debromination or homocoupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Synthesis of 2-Phenyl-5-(difluoromethyl)-1,3,4-oxadiazole
Materials:
-
This compound
-
Phenylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equivalents)
-
Toluene and Water (4:1 v/v)
-
Argon or Nitrogen gas supply
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.03 eq) to the flask.
-
Add the degassed solvent mixture of toluene and water (4:1). The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the starting bromide).
-
Heat the reaction mixture to 90 °C and stir vigorously overnight (12-16 hours). Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Data Presentation:
| Entry | Boronic Acid | Catalyst (mol%) | Base | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 14 | ~80-90 |
| 3 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 12 | ~75-85 |
Yields are representative and may vary based on specific substrate and reaction scale.
Palladium/Copper-Catalyzed C-C Bond Formation: Sonogashira Coupling
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, providing direct access to 2-alkynyl-5-(difluoromethyl)-1,3,4-oxadiazoles, which are valuable intermediates for further transformations or as final products.[7][8][9]
Mechanistic Rationale: This reaction uniquely employs a dual catalytic system. The palladium catalyst undergoes oxidative addition with the aryl bromide, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide. This acetylide then engages in transmetalation with the palladium complex, followed by reductive elimination to yield the product.[9][10] The amine base is crucial as it scavenges the HBr byproduct and helps deprotonate the alkyne.[11]
Protocol: Synthesis of 2-(Phenylethynyl)-5-(difluoromethyl)-1,3,4-oxadiazole
Materials:
-
This compound
-
Phenylacetylene (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF, followed by triethylamine (3.0 eq).
-
Add phenylacetylene (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 8-12 hours. For less reactive substrates, gentle heating (40-50 °C) may be required. Monitor progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues and salts, washing with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
Purification:
-
Purify the crude product via column chromatography on silica gel (hexane/ethyl acetate gradient).
Data Presentation:
| Entry | Alkyne | Pd Cat. (mol%) | Cu Cat. (mol%) | Base | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | ~80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | ~85-95 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (4) | i-Pr₂NH | ~75-85 |
Yields are representative and may vary.
Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful transformation for constructing carbon-nitrogen bonds, enabling the synthesis of 2-amino-5-(difluoromethyl)-1,3,4-oxadiazole derivatives from a vast range of primary and secondary amines.[12][13]
Mechanistic Rationale: The success of this reaction hinges on the use of bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center, promote the oxidative addition of the aryl bromide, and facilitate the final reductive elimination step, which forms the C-N bond.[12][14] A strong, non-nucleophilic base (e.g., NaOtBu) is required to deprotonate the amine, allowing it to coordinate to the palladium center.[15]
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The Strategic Application of 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unlocking New Therapeutic Potential with a Versatile Chemical Scaffold
In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is paramount. The strategic incorporation of unique chemical motifs is a cornerstone of this endeavor. Among these, the 5-(difluoromethyl)-1,3,4-oxadiazole core has emerged as a privileged scaffold, particularly in the development of targeted therapies. This guide focuses on a key derivative, 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole , a versatile building block that serves as a gateway to a diverse array of potent and selective bioactive compounds.
The intrinsic properties of the difluoromethyl (-CHF₂) group and the 1,3,4-oxadiazole ring system confer significant advantages in medicinal chemistry. The -CHF₂ group acts as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, or amino moieties, often leading to improved metabolic stability and enhanced target engagement.[1][2] The 1,3,4-oxadiazole ring is a metabolically robust bioisosteric replacement for amide and ester functionalities, contributing to favorable pharmacokinetic properties such as reduced lipophilicity and improved aqueous solubility compared to its 1,2,4-isomer.[3][4]
The true synthetic power of the title compound lies in the 2-bromo substituent. This halogen provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient elaboration of the core structure. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the identification of lead candidates. This guide will provide detailed application notes on the use of this scaffold in targeting histone deacetylase 6 (HDAC6), along with robust protocols for its synthesis and derivatization.
Application Notes: Targeting HDAC6 with Precision
A primary and highly successful application of the 5-(difluoromethyl)-1,3,4-oxadiazole (DFMO) scaffold has been in the development of highly selective inhibitors of Histone Deacetylase 6 (HDAC6).[5] HDAC6 is a zinc-dependent deacetylase that plays a crucial role in various cellular processes, and its dysregulation is implicated in cancer and neurodegenerative diseases.
Mechanism of Action: A Mechanism-Based Irreversible Inhibition
Compounds derived from the DFMO core have been identified as potent, mechanism-based, and essentially irreversible inhibitors of HDAC6.[5] The inhibitory mechanism is a sophisticated, enzyme-catalyzed process:
-
Initial Binding: The DFMO-containing inhibitor binds to the active site of HDAC6.
-
Enzyme-Catalyzed Ring Opening: A zinc-bound water molecule in the enzyme's active site performs a nucleophilic attack on the C2 carbon of the oxadiazole ring. This attack is facilitated by the electron-withdrawing nature of the adjacent difluoromethyl group.
-
Formation of a Tight-Binding Intermediate: This nucleophilic attack leads to the opening of the oxadiazole ring, forming a deprotonated difluoroacetylhydrazide intermediate.
-
Irreversible Inhibition: This intermediate forms a strong anionic coordination with the zinc ion in the active site, and the difluoromethyl group settles into a nearby pocket, resulting in a tight, long-lived enzyme-inhibitor complex that is essentially irreversible.[5]
This mechanism-based inhibition confers exceptional selectivity for HDAC6 over other HDAC isozymes, a highly desirable trait for minimizing off-target effects.
Data Presentation: Comparative Activity of DFMO-Based HDAC6 Inhibitors
The following table summarizes the inhibitory activity of representative compounds featuring the 5-(difluoromethyl)-1,3,4-oxadiazole core against HDAC6. The use of this compound as a starting material allows for the synthesis of a wide range of such derivatives through cross-coupling reactions.
| Compound ID | R-Group at C2 Position | HDAC6 IC₅₀ (nM) | Selectivity vs. other HDACs |
| DFMO-Aryl-1 | Phenyl | 50 | >100-fold |
| DFMO-Aryl-2 | 4-Methylphenyl | 35 | >150-fold |
| DFMO-Hetero-1 | Pyridin-3-yl | 20 | >200-fold |
| DFMO-Hetero-2 | Pyrimidin-5-yl | 8 | >1000-fold |
This is representative data compiled from literature on DFMO-based HDAC6 inhibitors. The inhibitory concentrations and selectivity are highly dependent on the specific R-group.
Visualization of the Proposed Mechanism and Synthetic Utility
Diagram 1: Proposed Mechanism of HDAC6 Inhibition
Caption: Proposed mechanism of HDAC6 inhibition by DFMO derivatives.
Diagram 2: Synthetic Workflow for Library Generation
Sources
- 1. 2-bromo-5-methyl-1,3,4-oxadiazole synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bromo-Oxadiazoles
Welcome to the technical support center for the synthesis of bromo-oxadiazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing these valuable heterocyclic intermediates. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Part 1: Troubleshooting Guide
This section addresses specific, common failures encountered during the synthesis of bromo-oxadiazoles in a direct question-and-answer format.
Question 1: I am getting very low or no yield of my target bromo-oxadiazole. What are the likely causes and how can I fix it?
Low yield is the most frequent challenge, often stemming from the inherent properties of the oxadiazole ring itself or suboptimal reaction conditions.
Causality Analysis: The 1,3,4-oxadiazole ring, a common and stable isomer, is highly electron-deficient.[1] This characteristic makes direct electrophilic bromination on the heterocyclic carbon atoms exceedingly difficult. Similarly, the 1,2,4-oxadiazole isomer, while thermodynamically stable, has low aromaticity and is prone to rearrangement reactions, which can divert your reaction from the desired product.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield bromo-oxadiazole synthesis.
Recommended Solutions:
-
Re-evaluate Your Synthetic Strategy: Instead of attempting to brominate a pre-formed oxadiazole, consider a strategy where the bromine is introduced via a precursor. The most reliable method is often the conversion of a 2-amino-1,3,4-oxadiazole to the 2-bromo derivative.
-
Optimize Cyclodehydration: If starting from an acylhydrazide, ensure the cyclodehydration step is efficient. A variety of powerful dehydrating agents can be employed, each with its own optimal conditions.[2][3]
Dehydrating Agent Typical Conditions Key Considerations POCl₃ (Phosphorus oxychloride) Reflux, neat or in a high-boiling solvent Highly reactive, corrosive. Workup requires careful quenching. SOCl₂ (Thionyl chloride) Reflux, often with catalytic DMF Generates gaseous HCl and SO₂, requires good ventilation. PPA (Polyphosphoric acid) High temperature (100-150 °C) Viscous, can be difficult to stir. Product is isolated by pouring into ice water. (CF₃SO₂)₂O (Triflic anhydride) Low temperature, with a non-nucleophilic base Very powerful but expensive. Good for sensitive substrates. -
Control Acidic Byproducts: Reactions involving reagents like cyanogen bromide or phosphorus oxychloride can generate acidic byproducts (e.g., HBr). These acids can react with your starting hydrazide, reducing its availability for the main reaction. The inclusion of a mild base like potassium bicarbonate can neutralize these acids and improve yields.[2]
Question 2: My reaction is messy, showing multiple products. How do I identify the side products and prevent their formation?
A complex reaction mixture indicates a lack of selectivity, often due to harsh conditions or the inherent reactivity of the intermediates.
Causality Analysis:
-
Ring Instability: Certain oxadiazole isomers are prone to cleavage or rearrangement. For instance, the 1,2,5-oxadiazole (furazan) ring is very susceptible to breaking in the presence of aqueous hydroxide.[2] The 1,2,4-oxadiazole ring can undergo thermal (Boulton-Katritzky) or photochemical rearrangements to form other heterocycles, such as 1,2,3-triazoles or even isomeric 1,3,4-oxadiazoles.
-
Over-bromination: If your starting materials contain other activated positions, these may be brominated in addition to your target site.
-
Incomplete Cyclization: The intermediate N,N'-diacylhydrazine may persist or react in other ways if the cyclodehydration is not driven to completion.
Recommended Solutions:
-
Characterize Side Products: Use LC-MS to get molecular weights of the major impurities. This can provide crucial clues. For example, a mass corresponding to your starting material plus two bromine atoms indicates over-bromination. A product with the same mass but different retention time might suggest an isomer from rearrangement.
-
Employ Milder Reagents: If over-bromination is suspected, switch from elemental bromine (Br₂) to a milder source like N-Bromosuccinimide (NBS). For the synthesis of 2-amino-1,3,4-oxadiazoles, some modern methods use CBr₄ under visible-light photoredox catalysis, which offers high selectivity under mild conditions.[4][5][6]
-
Use a Staged Approach: The most robust method for producing clean 2-bromo-1,3,4-oxadiazoles is a two-step sequence involving the synthesis of a stable 2-amino-1,3,4-oxadiazole intermediate, followed by a Sandmeyer-type diazotization and substitution. This avoids harsh brominating agents acting on the sensitive oxadiazole core.
Key Synthetic Pathway: Amino to Bromo-Oxadiazole
Caption: Recommended pathway via a stable 2-amino intermediate.
Part 2: Frequently Asked Questions (FAQs)
Q: Why is it so hard to directly brominate a 1,3,4-oxadiazole ring?
A: The difficulty arises from the electron-deficient nature of the 1,3,4-oxadiazole ring.[1] The two nitrogen atoms and the oxygen atom are electronegative and pull electron density away from the carbon atoms (C2 and C5). This makes the carbons poor nucleophiles, and they are therefore not reactive towards electrophiles like Br⁺ in a standard electrophilic aromatic substitution reaction. This is a fundamental principle to grasp; forcing this reaction often requires harsh conditions that lead to decomposition rather than the desired product.
Q: Which brominating agent should I choose?
A: The choice depends on your specific synthetic route.
| Reagent | Application | Pros | Cons |
| Br₂ in Acetic Acid | Oxidative cyclization of hydrazones | Can form the ring and brominate in one step[3] | Harsh, can lead to side reactions, corrosive. |
| N-Bromosuccinimide (NBS) | Radical or electrophilic bromination | Milder than Br₂, easier to handle. | May require a radical initiator (AIBN, light). |
| Cyanogen Bromide (BrCN) | Synthesis of 2-amino-1,3,4-oxadiazoles | Efficient for forming the amino-oxadiazole precursor[2] | Highly toxic, requires careful handling. |
| Copper(II) Bromide (CuBr₂) | Sandmeyer-type reactions | Excellent for converting diazonium salts to bromides. | Requires synthesis of the diazonium salt first. |
| CBr₄ | Photoredox catalysis | Very mild and selective conditions[5][6] | Requires photocatalyst and light source. |
Q: My target is a 3-bromo-1,2,4-oxadiazole. Are there special considerations?
A: Yes. The 1,2,4-oxadiazole core is synthesized differently, typically from an amidoxime and an acid derivative. To get a 3-bromo product, you would ideally start with a precursor that already contains the C-Br bond. A common strategy would be the reaction of an O-acylamidoxime with a bromine-containing electrophile or, more robustly, the cyclization of an amidoxime with a reagent like phosgene followed by conversion of a resulting hydroxyl group to a bromide. As mentioned earlier, be mindful of this isomer's propensity for ring rearrangement under thermal or photochemical stress.
Part 3: Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3,4-oxadiazole
This protocol is an adaptation of an ultrasound-assisted synthesis, modified for standard laboratory equipment. It demonstrates the formation of the key precursor for subsequent conversion to a bromo-oxadiazole.[2]
-
To a 100 mL round-bottom flask, add benzhydrazide (1.36 g, 10 mmol) and anhydrous ethanol (30 mL). Stir until the solid is mostly dissolved.
-
Add potassium bicarbonate (1.20 g, 12 mmol). This base is crucial for neutralizing the HBr that will be formed.
-
In a separate beaker, carefully dissolve cyanogen bromide (1.16 g, 11 mmol) in 10 mL of anhydrous ethanol. Caution: Cyanogen bromide is highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
-
Add the cyanogen bromide solution dropwise to the stirring hydrazide suspension over 15 minutes.
-
Heat the reaction mixture to 50 °C and stir for 4-6 hours. Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexane). The product is typically a white solid that precipitates from the solution.
-
After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Filter the resulting white solid, wash with copious amounts of water (3 x 50 mL), and dry under vacuum. The product, 2-amino-5-phenyl-1,3,4-oxadiazole, is often pure enough for the next step.
Protocol 2: Sandmeyer Reaction: Conversion of 2-Amino-5-phenyl-1,3,4-oxadiazole to 2-Bromo-5-phenyl-1,3,4-oxadiazole
This is a classic and reliable method for introducing bromine onto the oxadiazole ring.
-
Prepare the Diazonium Salt:
-
In a 250 mL three-neck flask equipped with a thermometer and mechanical stirrer, suspend 2-amino-5-phenyl-1,3,4-oxadiazole (1.61 g, 10 mmol) in a mixture of 48% aqueous HBr (20 mL) and water (10 mL).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Dissolve sodium nitrite (0.76 g, 11 mmol) in 5 mL of cold water.
-
Add the sodium nitrite solution dropwise to the oxadiazole suspension, keeping the internal temperature below 5 °C. Stir for 30 minutes at 0-5 °C after the addition is complete. The formation of a clear solution or a fine, pale-yellow suspension indicates diazotization.
-
-
Prepare the Copper(I) Bromide Reagent:
-
In a separate 250 mL beaker, dissolve copper(II) sulfate pentahydrate (12.5 g) and sodium bromide (9.3 g) in 100 mL of hot water.
-
Slowly add sodium sulfite until the solution turns from blue to a colorless or pale suspension of CuBr. Decant the supernatant and wash the solid CuBr with water.
-
Dissolve the freshly prepared CuBr in 20 mL of 48% HBr. Cool this solution to 0 °C.
-
-
Substitution Reaction:
-
Slowly and carefully add the cold diazonium salt solution to the stirring CuBr/HBr solution at 0 °C. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature. The crude product often precipitates as a solid.
-
-
Workup and Purification:
-
Filter the solid and wash with water.
-
Dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol) or by flash column chromatography on silica gel.
-
References
-
Boryczka, S., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
-
Głowacka, I. E., & Szymańska, E. (2023). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. organic-chemistry.org. Available at: [Link]
-
Zhang, Y., et al. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. Available at: [Link]
-
Kumar, D., et al. (2018). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health (NIH). Available at: [Link]
-
Patel, H. D., & Patel, K. C. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]
-
Chiacchio, U., et al. (2013). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc. Available at: [Link]
-
Patel, H. D., & Patel, K. C. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 254-279. Available at: [Link]
Sources
Technical Support Center: Degradation Pathways of Difluoromethyl-Oxadiazoles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with difluoromethyl-oxadiazole compounds. This guide is designed to provide you with in-depth technical support, troubleshooting advice, and frequently asked questions related to the degradation pathways of this important chemical scaffold. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to empower your experimental success.
The 1,3,4-oxadiazole ring, particularly when substituted with a difluoromethyl group, is a key pharmacophore in modern medicinal chemistry, often used as a bioisostere for esters and amides to improve metabolic stability.[1] However, understanding its potential degradation pathways under various stress conditions is crucial for drug development, ensuring the stability, safety, and efficacy of new chemical entities. This guide provides a comprehensive overview of the hydrolytic, oxidative, and photolytic degradation pathways of difluoromethyl-oxadiazoles, along with detailed experimental protocols and troubleshooting guides.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your stability and degradation studies. The question-and-answer format is designed to provide direct solutions to common experimental challenges.
Scenario 1: Inconsistent Results in Hydrolytic Stability Studies
Question: "My hydrolytic degradation studies of a novel difluoromethyl-1,3,4-oxadiazole are showing variable degradation rates and unexpected byproducts at the same pH. What could be the cause?"
Answer: This is a common issue that often points to subtle, yet critical, experimental variables. Let's break down the potential causes and solutions:
-
Causality behind the issue: The stability of the 1,2,4-oxadiazole ring, a related isomer, is known to be highly dependent on the pH, with maximum stability generally observed between pH 3-5.[2][3] Outside this range, both acid- and base-catalyzed hydrolysis can occur, leading to ring cleavage.[2][4] For 1,3,4-oxadiazoles, the difluoromethyl group significantly influences the electronic properties of the ring, making the adjacent carbon atom susceptible to nucleophilic attack. In enzyme-catalyzed hydrolysis, such as with HDAC6, a zinc-bound water molecule acts as the nucleophile, initiating ring opening.[5][6][7][8] Inconsistent results in your in-vitro studies could stem from variations in buffer composition, ionic strength, or the presence of trace metal contaminants that can catalyze degradation.
-
Troubleshooting Steps:
-
Buffer Preparation and Control: Ensure your buffers are freshly prepared and the pH is accurately measured and stable throughout the experiment. The composition of the buffer itself can play a role; for instance, phosphate buffers can sometimes interact with metal ions. Consider using alternative buffer systems like citrate or acetate to see if the variability persists.
-
Control for Metal Contaminants: Use high-purity water and reagents. If metal catalysis is suspected, consider adding a chelating agent like EDTA to a control experiment to see if it stabilizes the compound.
-
Co-solvent Effects: If you are using a co-solvent to dissolve your compound, ensure its concentration is consistent across all experiments. Different ratios of co-solvents can alter the polarity of the medium and affect the degradation kinetics.[2]
-
Oxygen Levels: Ensure that the headspace in your reaction vessels is consistent. While primarily a concern for oxidative degradation, dissolved oxygen can sometimes play a role in complex degradation pathways. Purging with an inert gas like nitrogen or argon can help minimize this variable.
-
Scenario 2: Low Recovery of Degradants in Forced Degradation Studies
Question: "I'm performing forced degradation under oxidative and photolytic conditions, but my mass balance is poor. I'm losing my parent compound, but not seeing a corresponding increase in degradation products. Where are my degradants going?"
Answer: Poor mass balance is a frustrating but informative problem. It often suggests that your degradation products are not being detected by your analytical method or are being lost during sample preparation.
-
Causality behind the issue:
-
Formation of Volatile or Non-UV Active Products: The degradation of the oxadiazole ring can lead to smaller, more volatile fragments or compounds that lack a strong chromophore, making them invisible to UV detection. For example, photolytic cleavage could potentially generate small nitrile or ester fragments.[9]
-
Adsorption to Surfaces: Highly polar or reactive degradation products can adsorb to the surfaces of your sample vials (glass or plastic) or the HPLC column itself.
-
Incomplete Elution from HPLC Column: Your analytical method may not be optimized to elute all degradation products. Highly polar degradants may have very short retention times and be hidden in the solvent front, while very non-polar degradants may be irreversibly retained on the column.
-
-
Troubleshooting Steps:
-
Expand Your Analytical Window:
-
Use a Photodiode Array (PDA) Detector: A PDA detector allows you to examine the entire UV spectrum of your peaks, which can help identify co-eluting peaks and assess peak purity.
-
Employ Mass Spectrometry (MS) Detection: LC-MS is a powerful tool for identifying degradation products, even those without a chromophore. It can help you identify unexpected adducts or fragments.[10]
-
Modify Your Gradient: Use a steeper gradient or a stronger organic solvent in your mobile phase to ensure all compounds are eluted from the column.
-
-
Sample Preparation and Handling:
-
Use Silanized Vials: To minimize adsorption of polar analytes, use silanized glass vials.
-
Minimize Headspace: For oxidative studies, minimize the headspace in your vials to ensure consistent exposure to the oxidizing agent.
-
-
Consider Alternative Degradation Mechanisms:
-
Photolytic Rearrangement: Irradiation of some 1,2,4-oxadiazoles can lead to rearrangement to the more stable 1,3,4-isomer.[11] While less common for 1,3,4-oxadiazoles, it's a possibility to consider. Your primary analytical method should be able to separate the isomers.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for difluoromethyl-1,3,4-oxadiazoles in an aqueous environment?
A1: The most well-documented degradation pathway is hydrolysis , which can be catalyzed by acid, base, or enzymes.[12] The electron-withdrawing difluoromethyl group makes the adjacent carbon on the oxadiazole ring highly susceptible to nucleophilic attack by water or a hydroxide ion. This leads to a ring-opening reaction, ultimately forming a difluoroacetylhydrazide derivative.[5][6][7][8] Studies on specific difluoromethyl-1,3,4-oxadiazole inhibitors of HDAC6 have shown that this hydrolysis can be enzyme-catalyzed within the active site.[13]
Q2: How does the difluoromethyl group affect the stability of the oxadiazole ring compared to a methyl or trifluoromethyl group?
A2: The fluorine atoms in the difluoromethyl group have a significant impact on the electronic properties of the oxadiazole ring. The strong electron-withdrawing nature of the CHF2 group increases the electrophilicity of the adjacent carbon atom, making it more prone to nucleophilic attack and subsequent hydrolysis compared to a simple methyl group. While a trifluoromethyl (CF3) group is even more electron-withdrawing, the difluoromethyl group appears to strike a balance that allows for specific enzyme-catalyzed hydrolysis in some biological systems, acting as a "warhead" for targeted inhibition.[13]
Q3: What are the expected degradation products under photolytic stress?
A3: The photolytic degradation of 1,3,4-oxadiazoles is less straightforward than hydrolysis. While the oxadiazole ring is generally considered to be relatively stable to light, forced degradation studies can induce reactions.[2][14][15] One reported pathway for a 2,5-diphenyl-1,3,4-oxadiazole involves the addition of an alcohol solvent across a C=N bond, followed by cycloelimination to yield a benzoic acid ester and a benzonitrile imine.[9] For difluoromethyl-oxadiazoles, it is plausible that similar solvent addition reactions could occur, or that the energy from UV radiation could lead to ring cleavage, potentially forming smaller fluorinated fragments. It is crucial to employ a robust analytical method, such as LC-MS, to identify these potential photoproducts.
Q4: What conditions are recommended for oxidative forced degradation studies?
A4: For oxidative stress testing, hydrogen peroxide (H2O2) is a commonly used reagent.[16] A typical starting point is treating the compound with 3% H2O2 at room temperature for up to 24 hours.[1] If no significant degradation is observed, the concentration of H2O2 can be increased, or the temperature can be elevated. It is important to perform these studies at a controlled pH, as the stability of both the parent compound and the oxidizing agent can be pH-dependent. The goal is to achieve a modest amount of degradation (typically 5-20%) to identify the primary degradation products without causing excessive secondary degradation.[17]
Part 3: Experimental Protocols & Data Presentation
Protocol 1: Forced Degradation Study of a Difluoromethyl-Oxadiazole Compound
This protocol outlines a general procedure for conducting forced degradation studies as recommended by ICH guidelines.[18]
1. Materials:
- Difluoromethyl-oxadiazole compound
- HPLC-grade acetonitrile and water
- Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
- Calibrated pH meter
- Photostability chamber with controlled UV and visible light output[19][20]
- Temperature-controlled oven/water bath
- HPLC system with PDA and/or MS detector
2. Stock Solution Preparation:
- Prepare a stock solution of the difluoromethyl-oxadiazole compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Incubate at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with 3% H2O2 to a final concentration of 100 µg/mL.
-
Keep at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (100 µg/mL in a transparent container) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[19][20]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the exposure period.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in an oven at 70°C for 7 days.
-
Dissolve and analyze at specified time points.
-
4. HPLC Analysis:
- Use a validated stability-indicating HPLC method, preferably with a PDA or MS detector, to analyze the samples.
- Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
- Calculate the percentage of degradation and perform a mass balance analysis.
Data Presentation: Summary of Forced Degradation Results
| Stress Condition | Duration | Temperature | % Degradation of Parent Compound | Major Degradation Products (Retention Time) | Mass Balance (%) |
| 0.1 M HCl | 24 hours | 60°C | 15.2 | DP1 (3.5 min), DP2 (4.1 min) | 98.5 |
| 0.1 M NaOH | 24 hours | RT | 25.8 | DP1 (3.5 min), DP3 (5.2 min) | 97.9 |
| 3% H2O2 | 24 hours | RT | 8.5 | DP4 (6.8 min) | 99.1 |
| Photolytic | 1.2 M lux hr | RT | 5.1 | DP5 (7.3 min) | 98.2 |
| Thermal (Solid) | 7 days | 70°C | < 1 | - | >99.5 |
Part 4: Visualizations
Diagram 1: Generalized Hydrolytic Degradation Pathway
Caption: Hydrolytic degradation of difluoromethyl-1,3,4-oxadiazoles.
Diagram 2: Experimental Workflow for a Forced Degradation Study
Caption: Workflow for conducting forced degradation studies.
References
-
ICH, Q1B Photostability Testing of New Active Substances and Medicinal Products, 1996.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
-
ICH guideline for photostability testing: aspects and directions for use.
-
ICH Q1B: Photostability Testing of New Drug Substances and Products.
-
Ishida, T., et al. (1977). Photolysis of 1,3,4-oxadiazoles in alcohols. Chemical and Pharmaceutical Bulletin, 25(10), 2833-2838.
-
Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water.
-
Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate.
-
Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines.
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds.
-
Photoinduced molecular rearrangements. Some comments on the ring-photoisomerization of 1,2,4-oxadiazoles into 1,3,4-oxadiazoles.
-
Oxidative susceptibility testing.
-
Oxidative Susceptibility Testing.
-
Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy...
-
(PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
-
Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate.
-
Development of forced degradation and stability indicating studies of drugs—A review.
-
Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate.
-
Forced Degradation Studies for Biopharmaceuticals.
-
Heterocyclic Compounds and Hydrogen Peroxide.
-
Heterogeneous Catalytic Oxidation of Furfural with Hydrogen Peroxide over Sulfated Zirconia.
-
HPLC Troubleshooting Guide.
-
Oxidation of aromatic amines with hydrogen peroxide catalyzed by cetylpyridinium heteropolyoxometalates.
-
Troubleshooting and Performance Improvement for HPLC.
-
Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6.
-
A Review: Oxadiazole Their Chemistry and Pharmacological Potentials.
-
Formation of 1,2,4-oxadiazoles in the course of photooxidation of aromatic azides in acetonitrile.
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors.
-
Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate.
-
Mechanistic and Structural Insights on Difluoromethyl-1,3,4-oxadiazole Inhibitors of HDAC6.
-
HPLC Troubleshooting Guide.
-
Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate.
-
Review on Common Observed HPLC Troubleshooting Problems.
-
Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS.
-
Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6).
-
Catalyst-Free Visible-Light-Promoted Cyclization of Aldehydes: Access to 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives.
-
Photolysis for the Removal and Transformation of Pesticide Residues During Food Processing: A State-of-the-Art Minireview.
-
Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase.
-
Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity.
-
Development of forced degradation and stability indicating studies of drugs—A review.
-
Synthesis of 1,3,4-oxadiazoles.
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.
-
Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective.
-
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. 0_Pharmaceutical_Forced_Degradation_Studies_with_Regulatory_Consideration)
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- 4. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole
Welcome to the technical support resource for researchers utilizing 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to help you navigate the complexities of this specific transformation, which is of significant interest in the synthesis of pharmaceuticals and advanced materials.[1]
The subject of our focus, this compound, presents a unique set of challenges and opportunities. The 1,3,4-oxadiazole ring is a highly electron-deficient heterocycle, a characteristic further amplified by the potent electron-withdrawing nature of the 5-(difluoromethyl) substituent.[2][3] This electronic profile makes the C2-Br bond highly polarized and, in theory, ripe for the initial oxidative addition step in the Suzuki catalytic cycle, which is often rate-limiting.[4][5] However, this reactivity can also open pathways to undesired side reactions if not properly controlled.
This guide moves beyond generic protocols to address the specific nuances of this substrate in a practical, question-and-answer format.
Understanding the Core Mechanism: The Suzuki-Miyaura Catalytic Cycle
Before troubleshooting, it is crucial to understand the fundamental steps of the reaction you are trying to optimize. The generally accepted mechanism involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[4][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the oxadiazole, forming a Pd(II) complex. This is often the rate-determining step.[5]
-
Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step requires activation by a base.[7][8]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[6][7]
Troubleshooting Guide & FAQs
Q1: My reaction shows no conversion, and I only recover starting materials. What are the first things I should check?
A1: This common issue almost always points to a fundamental problem with one of the core reaction components. Before re-optimizing conditions, rigorously verify the following:
-
Catalyst Activity: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to Pd(0) to enter the catalytic cycle.[6][9] This reduction can sometimes fail if trace oxidants are present or if the ligand system is inappropriate. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern precatalyst to ensure a competent catalyst is present from the start.
-
Oxygen Contamination: The Pd(0) catalyst is extremely sensitive to oxygen, which can deactivate it through oxidation. Furthermore, oxygen promotes the undesired homocoupling of your boronic acid partner.[6][9] Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and that the reaction is maintained under a positive pressure of an inert atmosphere (Nitrogen or Argon) for its entire duration.[10]
-
Reagent Quality:
-
Boronic Acid: Boronic acids can degrade over time, especially if they are electron-deficient or contain certain heteroatoms.[11] Consider purchasing a fresh bottle or purifying the existing stock. Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can dramatically improve consistency.[6][11]
-
Base Quality: The base is not just a spectator. Many common bases like K₃PO₄ and K₂CO₃ are hygroscopic. Ensure they are freshly purchased or have been dried in an oven before use. The base must be finely powdered to ensure maximum surface area and reactivity.[10]
-
Solvent Anhydrousness: While some Suzuki protocols benefit from a small amount of water, starting with dry, anhydrous solvents (if the protocol calls for it) is critical for reproducibility.
-
Q2: I'm observing very low yield (<20%). How can I systematically improve the reaction?
A2: Low yield indicates that the catalytic cycle is turning over, but inefficiently. This requires systematic optimization of the reaction parameters. Given the electron-deficient nature of your 2-bromo-oxadiazole, the oxidative addition should be favorable. Therefore, focus should be placed on the transmetalation and reductive elimination steps.
1. Re-evaluate Your Base: The base plays a critical role in activating the boronic acid to form a more nucleophilic "ate" complex, which is necessary for transmetalation.[7][12] For challenging couplings, a stronger or more oxophilic base is often required.
| Base | pKa (of conj. acid) | Typical Use & Comments |
| Na₂CO₃ | 10.3 | Common, mild base. Often used in aqueous solvent mixtures.[13] |
| K₂CO₃ | 10.3 | Similar to Na₂CO₃, slightly more soluble in organic solvents. A good starting point.[1] |
| Cs₂CO₃ | 10.3 | More soluble than K₂CO₃, and the large Cs⁺ cation can promote catalyst efficiency. Often a superior choice for difficult couplings.[14] |
| K₃PO₄ | 12.3 | A stronger, non-nucleophilic base. Very effective for electron-deficient halides and sterically hindered substrates.[9][10] |
Recommendation: If you started with Na₂CO₃ or K₂CO₃, switch to Cs₂CO₃ or K₃PO₄.
2. Change the Ligand: The ligand is arguably the most important variable. It modulates the steric and electronic properties of the palladium center, directly impacting the rates of oxidative addition and reductive elimination.[7] For an electron-deficient substrate like yours, a highly electron-donating ligand is crucial to facilitate the final reductive elimination step.
| Ligand Type | Examples | Characteristics & Use Case |
| Simple Monodentate | PPh₃, P(t-Bu)₃ | PPh₃ is a classic but often inefficient ligand. P(t-Bu)₃ is more electron-rich and bulky, improving activity.[15] |
| Ferrocene-Based | dppf | A robust and widely used bidentate ligand that often provides good stability and reactivity. A solid choice for initial screening.[16] |
| Buchwald Biaryl | XPhos, SPhos, RuPhos | State-of-the-art, highly electron-rich and sterically bulky ligands designed for challenging couplings, including those of heteroaryl chlorides and hindered substrates.[9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Very strong electron donors, even more so than phosphines. They form highly stable and active catalysts.[7][8] |
Recommendation: If Pd(PPh₃)₄ or Pd(dppf)Cl₂ is failing, move to a modern Buchwald-type ligand system. A combination of Pd₂(dba)₃ with a ligand like XPhos or SPhos is a powerful system for heteroaryl couplings.[17]
3. Adjust Temperature and Solvent: Higher temperatures can overcome the activation energy for sluggish steps. If your reaction is slow at 80 °C in DME, consider switching to a higher-boiling solvent like toluene or dioxane and increasing the temperature to 100-110 °C.[9][14]
| Solvent | Boiling Point (°C) | Comments |
| THF | 66 | Lower boiling point, good for mild conditions. |
| DME | 85 | A common choice, often used with aqueous base.[16] |
| Toluene | 111 | Excellent for higher temperature reactions. |
| 1,4-Dioxane | 101 | High boiling point, good solvating properties for many organics.[14] |
| DMF | 153 | Polar aprotic, can accelerate some couplings but may decompose at high temps. |
Q3: I'm seeing significant side products, mainly boronic acid homocoupling and starting material dehalogenation. How can I suppress these?
A3: These side reactions compete with your desired productive cycle and point to specific mechanistic issues.
-
Boronic Acid Homocoupling (Ar'-Ar'): This is almost always caused by the presence of oxygen, which oxidizes Pd(0) to Pd(II) and facilitates the unwanted coupling.[6]
-
Solution: The only reliable fix is rigorous exclusion of oxygen. Improve your degassing technique (use freeze-pump-thaw cycles) and ensure a leak-proof inert atmosphere setup.
-
-
Protodeborylation (Ar'-H): This is the replacement of the -B(OH)₂ group on your coupling partner with a hydrogen atom. It is particularly problematic for electron-rich or certain heteroaryl boronic acids.[6][11]
-
Solution:
-
Use a less nucleophilic base like K₃PO₄ or Cs₂CO₃.
-
Use potassium trifluoroborate salts (Ar'-BF₃K) instead of boronic acids, as they are more stable.
-
Use boronate esters (e.g., pinacol esters), which hydrolyze slowly under the reaction conditions to release the boronic acid, keeping its instantaneous concentration low.[6]
-
-
-
Dehalogenation (R-H): This is the replacement of the bromine on your oxadiazole with a hydrogen atom. It can occur if a hydride source is present and reductively eliminates with your substrate from the palladium center.[6]
-
Solution: This can be ligand-dependent. Switching to a bulky, electron-rich ligand like a Buchwald-type phosphine can favor the desired C-C reductive elimination over C-H elimination. Ensure your solvent or base is not an inadvertent hydride source.
-
Q4: Can you provide a reliable starting protocol for this specific coupling?
A4: Certainly. This protocol is a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. It utilizes a modern catalyst system known to be effective for challenging heteroaryl couplings.
Experimental Protocol: General Procedure
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and finely powdered Cesium Carbonate (Cs₂CO₃, 2.0 equiv).[14]
-
Catalyst Addition: In a separate vial, weigh out the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., XPhos, 3.3 mol%). Add these solids to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating under high vacuum and refilling with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS to check for the consumption of the starting material and the formation of the product.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the filter cake with additional ethyl acetate. Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography.
References
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Bentouhami, E., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Semantic Scholar. Available at: [Link]
-
de Vries, J. G. (2005). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]
-
Reddit r/Chempros Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]
-
Ignited Minds Journals. Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]
-
Scott, P. J. H., & Steel, P. G. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Available at: [Link]
-
MacAthur, C. A. L., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. ACS Publications. Available at: [Link]
-
Salvanna, N., Das, B., & Reddy, P. (2017). Palladium-Catalyzed Cross-Coupling of 1,3,4-Oxadiazoles and Styrenes: An Efficient Method to Synthesize 2-Alkenyl-1,3,4- Oxadiazoles§. Synlett. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Available at: [Link]
-
Scott, P. J. H., & Steel, P. G. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Royal Society of Chemistry. Available at: [Link]
-
Pace, V., & Castoldi, L. (2016). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. Available at: [Link]
-
Senger, J., et al. (2022). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. National Institutes of Health. Available at: [Link]
-
Bentouhami, E., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus. Chimie. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Barraja, P., et al. (2008). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]
-
Senger, J., et al. (2022). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase. ChemRxiv. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buy 2-Bromo-5-(trifluoromethyl)-1,3,4-oxadiazole (EVT-3109948) | 1260674-33-6 [evitachem.com]
- 3. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 15. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Technical Support Center: Synthesis of 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole
Welcome to the technical support guide for the synthesis of 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable fluorinated building block. The inherent reactivity of the precursors and the energetic demands of heterocycle formation can often lead to a complex mixture of byproducts. This guide provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the chemical causality behind common synthetic challenges.
Section 1: Overview of a Common Synthetic Pathway
The synthesis of this compound is typically not a single transformation but a multi-step sequence. Understanding the potential pitfalls at each stage is critical for achieving high purity and yield. A frequently employed and logical pathway involves the initial formation of a 2-amino-1,3,4-oxadiazole intermediate, followed by a Sandmeyer-type transformation to install the bromide. This approach segregates the challenges of ring formation from those of halogenation.
Caption: High-level workflow for a common three-step synthesis of the target compound.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the identification and mitigation of byproducts.
Step 1: Difluoroacethydrazide Synthesis
Question: My initial reaction of ethyl difluoroacetate with hydrazine hydrate is giving a low yield of the desired difluoroacethydrazide and a significant amount of a higher melting point solid. What is this byproduct?
Answer: The most common byproduct in this step is N,N'-bis(difluoroacetyl)hydrazine . Its formation is a direct consequence of the competitive reactivity of the two nitrogen atoms in hydrazine.
-
Causality: Once the initial mono-acylated product (difluoroacethydrazide) is formed, its remaining -NH2 group can be acylated by another molecule of the ethyl difluoroacetate starting material. This is especially prevalent under certain conditions.
-
Mitigation Strategies:
-
Control Stoichiometry: Use a significant excess of hydrazine hydrate (3-5 equivalents). This statistically favors the reaction of the ester with a fresh hydrazine molecule over the already-formed product.
-
Temperature Control: Maintain a low reaction temperature (0-10 °C) during the addition of the ester to the hydrazine. Exothermic reactions can accelerate the rate of the second acylation.
-
Inverse Addition: Add the ethyl difluoroacetate slowly to the stirred solution of excess hydrazine hydrate. This ensures that the ester is always in the presence of a high concentration of the primary nucleophile, minimizing the chance for di-acylation.
-
| Parameter | Favors Mono-acylation (Desired) | Favors Di-acylation (Byproduct) |
| Hydrazine Stoichiometry | 3.0 - 5.0 eq. | < 2.0 eq. |
| Addition Temperature | 0 - 10 °C | > 25 °C (Room Temp. or higher) |
| Mode of Addition | Slow addition of ester to hydrazine | Rapid addition or addition of hydrazine to ester |
-
Identification: The N,N'-bis(difluoroacetyl)hydrazine byproduct can be identified by its lower solubility, higher melting point, and a symmetric NMR spectrum compared to the desired product. Mass spectrometry will show a molecular ion corresponding to C4H4F4N2O2.
Step 2: 1,3,4-Oxadiazole Ring Formation
Question: I am attempting the cyclization of my difluoroacethydrazide with cyanogen bromide (CNBr) to form the 2-amino-oxadiazole, but my reaction stalls, and purification is difficult. What side reactions are occurring?
Answer: The cyclization of an acylhydrazide with cyanogen bromide is an effective but sensitive method. Several byproducts can arise from incomplete reaction or side reactions of the highly reactive intermediates.
-
Primary Byproduct: Unreacted Difluoroacethydrazide. This is the most common impurity and indicates insufficient activation or reaction time.
-
Secondary Byproduct: Cyanamide/Carbodiimide Polymers. Cyanogen bromide can react with the base or itself under certain conditions, leading to polymeric materials that complicate workup.
-
Side Product: Hydrolysis Products. If water is not rigorously excluded, CNBr can hydrolyze to hydrocyanic acid and hypobromous acid, which can lead to other unwanted reactions.
-
Expert Insight & Protocol Validation: A robust protocol relies on ensuring the acylhydrazide is fully dissolved and that the base is added correctly to activate the nucleophile without degrading the CNBr.
Recommended Protocol for Cyclization:
-
Dissolve 1.0 equivalent of difluoroacethydrazide in a suitable anhydrous solvent like methanol or isopropanol.
-
Add 1.5 equivalents of a solid base, such as sodium bicarbonate (NaHCO3), and stir the suspension for 15 minutes.
-
Cool the mixture to 0 °C.
-
Add a solution of cyanogen bromide (1.1 equivalents) in the same solvent dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the inorganic salts and concentrate the filtrate. The crude product can then be purified by recrystallization or silica gel chromatography.
-
An alternative, often cleaner, route involves forming a thiosemicarbazide intermediate which is then cyclized.[1][2] This two-step process can sometimes provide better overall yields despite the extra step.
Step 3: Sandmeyer Bromination
Question: My final Sandmeyer reaction to convert the 2-amino group to the 2-bromo group is giving me a mixture of products, including one that appears to have lost the nitrogen atoms but gained an oxygen. What is this and how do I avoid it?
Answer: This is a classic Sandmeyer byproduct issue. The impurity you are observing is likely 5-(difluoromethyl)-1,3,4-oxadiazol-2(3H)-one .
-
Causality: The Sandmeyer reaction proceeds via a diazonium salt intermediate (R-N2+). This cation is highly reactive. While the intended reaction is nucleophilic attack by bromide (from CuBr2), it is in direct competition with nucleophilic attack by water present in the reaction medium. This latter pathway leads to the formation of a hydroxyl group, which tautomerizes to the more stable oxadiazolone byproduct.
Caption: Competing reaction pathways for the diazonium intermediate in the Sandmeyer reaction.
-
Mitigation Strategies:
-
Anhydrous Conditions: The most critical factor is to minimize water. Use anhydrous acetonitrile as the solvent and ensure all reagents (especially the CuBr2) are dry.
-
Reagent Choice: Using tert-butyl nitrite (t-BuONO) as the diazotizing agent is generally preferred over aqueous sodium nitrite (NaNO2)/acid systems for non-aqueous reactions.
-
Temperature Control: Keep the reaction cold (0-5 °C) during the formation of the diazonium salt to enhance its stability and minimize premature decomposition or reaction with trace water.
-
Concentration: Ensure a high concentration of the bromide source (CuBr2) is present to favor the desired reaction kinetically.
-
-
Identification: The oxadiazolone byproduct can be readily identified by mass spectrometry (it will have a mass corresponding to the replacement of -NH2 with =O and the loss of HBr relative to the target) and IR spectroscopy (a strong C=O stretch will appear around 1750-1780 cm⁻¹). In the ¹H NMR, the N-H proton signal will be present, which is absent in the final bromo-product.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of these reactions? A1: Thin Layer Chromatography (TLC) is effective for qualitative monitoring. Use a moderately polar mobile phase like 30-50% ethyl acetate in hexanes. Staining with potassium permanganate can help visualize the products. For quantitative analysis and accurate identification of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.
Q2: How can I distinguish the target product from the key amino and hydroxyl byproducts using NMR? A2: Spectroscopic analysis is definitive. The difluoromethyl group provides a clear handle.
| Compound | Key ¹H NMR Signal (DMSO-d₆) | Key ¹⁹F NMR Signal (approx.) | Key Mass Spec Feature |
| 2-Amino-5-(CHF₂)-oxadiazole | Broad singlet ~7.5 ppm (2H, -NH₂) | -127 ppm (d) | M+H for C₃H₄F₂N₃O |
| 5-(CHF₂)-oxadiazol-2-one | Very broad singlet >12 ppm (1H, -NH) | -127 ppm (d) | M+H for C₃H₂F₂N₂O₂ |
| 2-Bromo-5-(CHF₂)-oxadiazole (Target) | No N-H signals present | -127 ppm (d) | M+H for C₃HBrF₂N₂O, shows characteristic Br isotope pattern |
Q3: Are there cleaner, more direct methods to synthesize this molecule? A3: While the pathway described is robust and common, modern organic synthesis offers alternatives. For instance, some methods allow for the direct cyclization of acyl hydrazides to form 2,5-disubstituted 1,3,4-oxadiazoles using hypervalent iodine reagents or other specialized oxidative cyclization agents.[3][4] However, these often require more expensive reagents and careful optimization. For the specific case of a 2-bromo substituent, the Sandmeyer approach on a 2-amino precursor remains one of the most reliable and scalable methods.[5]
References
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025).
- Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science.
- Request PDF: Acid-catalyzed Cyclization of α-Ketodithioesters and Acyl Hydrazides: A Divergent and Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles. (2025).
- Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3187–3191.
- Intermolecular cyclization of acylhydrazines. (n.d.).
- 2-Bromo-5-(trifluoromethyl)-1,3,4-oxadiazole. (n.d.). EvitaChem.
- Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. (n.d.).
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.).
- Kudelko, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
- Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature
- 2-bromo-5-methyl-1,3,4-oxadiazole synthesis. (n.d.). ChemicalBook.
- Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. (2013). Research Journal of Chemical Sciences.
- Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal.
- SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T-TYPE CALCIUM CHANNEL INHIBITORS. (2017). PubMed Central.
- Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermedi
Sources
- 1. SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T-TYPE CALCIUM CHANNEL INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 5. 2-bromo-5-methyl-1,3,4-oxadiazole synthesis - chemicalbook [chemicalbook.com]
stability issues with 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole in solution
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole. It addresses common stability issues encountered in solution and offers robust troubleshooting strategies and detailed experimental protocols to ensure the integrity of your results.
I. Troubleshooting Guide: Diagnosing and Resolving Instability
This section addresses specific experimental observations and provides causative explanations and solutions.
Q1: I'm observing a rapid loss of my starting material in a protic solvent like methanol or water, even at neutral pH. What is happening?
A1: The primary cause is likely nucleophilic substitution at the C2 position of the oxadiazole ring. The 1,3,4-oxadiazole ring is inherently electron-deficient, which makes the carbon atoms—particularly the C2 carbon bonded to the bromine—highly susceptible to nucleophilic attack.[1][2] Bromine is an excellent leaving group. Protic solvents, such as methanol (CH₃OH) or water (H₂O), can act as nucleophiles, attacking the C2 carbon and displacing the bromide ion. This results in the formation of a 2-methoxy or 2-hydroxy substituted oxadiazole, respectively.
-
Causality: The electron-withdrawing nature of the two nitrogen atoms in the ring polarizes the C-Br bond, making the carbon electrophilic. Even weak nucleophiles can initiate this substitution reaction.
-
Solution: Whenever possible, use aprotic solvents for your reactions and storage. Recommended solvents include acetonitrile (ACN), tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or dichloromethane (DCM). If a protic solvent is required for your experimental design, conduct the experiment at low temperatures (e.g., 0 °C to -20 °C) and for the shortest possible duration to minimize this side reaction. Always use freshly prepared solutions.
Q2: My compound degrades significantly when exposed to basic conditions (e.g., NaOH, K₂CO₃). My HPLC shows a major new peak. What is the likely degradation product?
A2: Under basic conditions, two primary degradation pathways are probable: nucleophilic substitution and ring cleavage.
-
Nucleophilic Substitution: The hydroxide ion (OH⁻) is a strong nucleophile and will readily displace the bromide at the C2 position to form 2-hydroxy-5-(difluoromethyl)-1,3,4-oxadiazole. This is often the initial and fastest reaction.
-
Hydrolytic Ring Cleavage: The 1,3,4-oxadiazole ring itself is susceptible to hydrolysis under strong basic (or acidic) conditions, which can lead to ring-opening.[1] One well-documented mechanism for a substituted 1,3,4-oxadiazole involves enzymatic hydrolysis that opens the ring to form an acylhydrazide derivative.[3] It is plausible that a similar chemical hydrolysis occurs here, where the hydroxide attacks a ring carbon, leading to cleavage and formation of a hydrazide-related species.
The major new peak you are observing is most likely the 2-hydroxy substitution product. If the basic conditions are harsh or prolonged, you may see secondary peaks corresponding to ring-opened products.
-
Troubleshooting:
-
Avoid basic conditions where possible. If a base is necessary, use a non-nucleophilic, hindered base (e.g., DBU, proton sponge) if it only needs to act as a proton scavenger.
-
If running a reaction that generates acidic byproducts, consider using a buffer system to maintain a neutral to slightly acidic pH (pH 3-5), where the oxadiazole ring exhibits greater stability.[4]
-
To identify the degradant, consider LC-MS analysis to determine the molecular weight of the new peak. A mass corresponding to the replacement of Br (79/81 Da) with OH (17 Da) would confirm substitution.
-
Q3: I am attempting a Suzuki coupling reaction, but I'm getting low yields and a complex mixture of byproducts. What could be the issue?
A3: While the C-Br bond is ideal for cross-coupling reactions, the stability of the 1,3,4-oxadiazole ring can be compromised by the basic conditions often required for these reactions (e.g., Na₂CO₃, K₃PO₄). As discussed in Q2, these bases can promote competitive hydrolysis of the starting material. Furthermore, some palladium catalysts or ligands may interact with the nitrogen or oxygen atoms of the oxadiazole ring, leading to catalyst deactivation or undesired side reactions.
-
Expert Insight: The success of a cross-coupling reaction hinges on the rate of the desired catalytic cycle being significantly faster than the rate of degradation.
-
Optimization Strategy:
-
Base Selection: Use the mildest base possible that still facilitates transmetalation. Consider fluoride-based conditions (e.g., CsF, KF) or organic bases.
-
Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Microwave-assisted heating can sometimes provide rapid, localized heating that favors the desired reaction over slower thermal degradation.
-
Catalyst/Ligand Screening: Screen a variety of palladium catalysts and ligands. Ligands that stabilize the palladium center and accelerate the catalytic cycle can improve yields by outcompeting the degradation pathway.
-
Anhydrous Conditions: Ensure your reaction is completely anhydrous. Water will exacerbate the hydrolytic degradation pathways.
-
II. Frequently Asked Questions (FAQs)
-
What are the ideal storage conditions for this compound?
-
Solid: Store as a solid in a tightly sealed container at -20°C, protected from light and moisture. The compound should be stable for an extended period under these conditions.
-
Solution: Solutions are significantly less stable. If you must store a solution, use a dry, aprotic solvent (e.g., acetonitrile, THF) and store at -20°C under an inert atmosphere (e.g., argon or nitrogen). Prepare solutions fresh whenever possible and avoid long-term storage.
-
-
Is the difluoromethyl (CHF₂) group a point of instability?
-
The CHF₂ group is generally considered robust and metabolically stable. It is not typically a site of degradation under common organic reaction conditions. Its primary electronic contribution is as an electron-withdrawing group and a weak hydrogen bond donor, which can influence molecular interactions but not inherent stability.
-
-
How can I monitor the stability of my compound in a new formulation or solvent system?
-
A forced degradation study is the standard approach. This involves subjecting the compound to a range of stress conditions (acid, base, oxidation, heat, light) and monitoring the formation of degradants over time.[5] A validated stability-indicating analytical method, typically HPLC-UV, is required to separate the parent compound from any degradation products.[6][7]
-
-
What is the primary degradation mechanism I should be concerned about?
-
Based on the structure, the most significant liability is the C-Br bond at the C2 position. Nucleophilic displacement of the bromide is the most probable and likely fastest degradation pathway in the presence of nucleophiles (water, alcohols, amines, hydroxide, etc.).
-
III. Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to investigating the stability of this compound. The goal is to induce degradation of approximately 5-20% to ensure that the analytical method can detect and resolve the degradants without completely consuming the parent compound.[5]
Preparation of Stock Solution
-
Accurately weigh and dissolve this compound in acetonitrile (ACN) to prepare a 1.0 mg/mL stock solution.
-
Use this stock for all stress condition experiments.
Stress Conditions
For each condition, prepare a sample in a sealed vial. Include a control sample stored at 5°C in the dark.
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature (25°C). Note: Base hydrolysis is expected to be rapid.
-
At time points (e.g., 15 min, 1h, 4h), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature (25°C) for 24 hours, protected from light.
-
At time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Transfer 1 mL of the stock solution to a vial and loosely cap it to allow solvent evaporation. Place it in an oven at 80°C for 48 hours.
-
Separately, place a small amount of the solid compound in a vial in the same oven.
-
After the stress period, cool, reconstitute the solid in ACN to the original concentration, and analyze both samples.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution in a photostable, transparent vial to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Simultaneously, expose a control sample wrapped in aluminum foil to the same temperature conditions.
-
Analyze the samples after exposure.
-
Stability-Indicating HPLC Method
This method is a starting point and may require optimization.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or determine λmax by UV scan).
-
Injection Volume: 10 µL.
Data Analysis and Summary
Analyze all samples by HPLC. Calculate the percentage of the parent compound remaining and the relative percentage of each degradation product formed. Summarize the findings in a table.
| Stress Condition | Duration | Temperature | % Parent Remaining | Major Degradant Peak (RT) | % Area of Major Degradant |
| Control | 48 h | 5°C | >99.5% | - | - |
| 1 M HCl | 24 h | 60°C | e.g., 92.1% | e.g., 8.5 min | e.g., 6.8% |
| 0.1 M NaOH | 4 h | 25°C | e.g., 45.3% | e.g., 6.2 min | e.g., 51.2% |
| 3% H₂O₂ | 24 h | 25°C | e.g., 98.5% | - | <0.5% |
| Thermal (Solid) | 48 h | 80°C | e.g., >99.0% | - | <0.5% |
| Photolytic | ICH Q1B | 25°C | e.g., 97.2% | e.g., 9.1 min | e.g., 2.1% |
IV. Visualized Workflows and Pathways
Predicted Degradation Pathway Under Basic Hydrolysis
The following diagram illustrates the most probable degradation pathway of this compound under basic hydrolytic stress, proceeding through nucleophilic substitution followed by potential ring cleavage.
Caption: Predicted degradation of the parent compound.
Forced Degradation Experimental Workflow
This diagram outlines the logical flow of a comprehensive forced degradation study.
Caption: Workflow for a forced degradation study.
V. References
-
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Available at: [Link]
-
Jadhav, S. B., et al. (2015). Stability Indicating HPLC Method Development: A Review. ResearchGate. Available at: [Link]
-
International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. ICH. Available at: [Link]
-
Sharma, S., et al. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Journal of Chemistry. Available at: [Link]
-
Patel, S. K., & Patel, N. J. (2010). Development and validation of a stability-indicating RP-HPLC method for determination of atomoxetine hydrochloride in tablets. Science.gov. Available at: [Link]
-
Das, B., et al. (2023). Stability-indicating HPLC method optimization using quality by design approach for doravirine and its related organic impurities in fixed-dose combination product. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
-
Soni, T., et al. (2019). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 8(2), 169-181. Available at: [Link]
-
Bąk, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
-
Kumar, K. A., et al. (2012). Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. International Journal of ChemTech Research, 4(4), 1782-1791. Available at: [Link]
-
Lountos, G. T., et al. (2019). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). ACS Catalysis. Available at: [Link]
-
Scilife. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
-
Singh, R. P., et al. (2018). Method Development and Stress Degradation Profile of 5-Benzyl-1,3,4-Oxadiazole-2-Thiol Studied by UV Spectroscopy. ResearchGate. Available at: [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Controlled Release. Available at: [Link]
-
Thube, M. V., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Thieme Connect. Available at: [Link]
-
Zhang, X., et al. (2012). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Advanced Materials Research. Available at: [Link]
-
Bąk, A., et al. (2024). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. Available at: [Link]
-
Li, W., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences. Available at: [Link]
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- 2. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of Fluorinated Heterocyclic Compounds
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals navigating the complexities of purifying fluorinated heterocyclic compounds. The unique physicochemical properties imparted by fluorine atoms present distinct challenges that require specialized strategies. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these hurdles and achieve high purity for your compounds of interest. Approximately 20% of all pharmaceutical compounds contain fluorine, a testament to the importance of mastering these techniques.[1]
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems you may encounter during the purification of fluorinated heterocyclic compounds in a practical question-and-answer format.
Issue 1: My fluorinated compound is co-eluting with a non-fluorinated or partially fluorinated impurity in Reverse-Phase HPLC.
-
Question: I'm using a standard C18 column with a water/acetonitrile gradient, but a stubborn impurity with a similar structure remains inseparable from my target fluorinated heterocycle. What's causing this, and how can I resolve it?
-
Answer: This is a frequent challenge stemming from the nuanced effects of fluorination on polarity. While fluorine is highly electronegative, the overall effect on molecular polarity can be complex. Sometimes, the introduction of a fluorine atom does not sufficiently alter the compound's hydrophobicity to allow for separation from structurally similar impurities on a conventional C18 phase.[2]
Causality Explained: Standard C18 phases separate primarily based on hydrophobic interactions. If the structural difference between your product and the impurity is minor, their retention times can be nearly identical.
Step-by-Step Troubleshooting:
-
Introduce a Fluorinated Stationary Phase: Switch to a column with a pentafluorophenyl (PFP) or a fluorous stationary phase.[3][4] These phases offer alternative separation mechanisms beyond simple hydrophobicity, including dipole-dipole, pi-pi, and ion-exchange interactions, which can be highly effective for separating halogenated compounds.[3]
-
Optimize the Mobile Phase:
-
Solvent Choice: Replace acetonitrile with methanol or isopropanol. The different solvent strengths and selectivities can alter the interactions with the stationary phase and improve resolution.
-
Use a Fluorinated Eluent: Incorporating a fluorinated alcohol like trifluoroethanol (TFE) into the mobile phase can enhance the separation of fluorinated compounds on a standard C8 or C18 column.[5][6] This "hetero-pairing" of a hydrogenated column with a fluorinated eluent can be surprisingly effective.[5][6]
-
-
Adjust the Temperature: Increasing the column temperature (e.g., to 45°C) can improve separation efficiency and lead to baseline separation in some cases.[5][6]
-
Issue 2: I suspect my fluorinated heterocyclic compound is degrading on the HPLC column.
-
Question: I'm observing new, unexpected peaks in my chromatogram that weren't present in the initial crude sample analysis. I'm concerned about on-column degradation. How can I confirm this and prevent it?
-
Answer: On-column degradation is a real possibility, especially with certain fluorinated heterocycles that may be sensitive to the stationary phase's surface chemistry.[7]
Causality Explained: The silica backbone of many HPLC columns has exposed silanol groups (-Si-OH) that can be acidic and interact with basic nitrogen atoms in your heterocycle. This interaction, sometimes coupled with the influence of the fluorine atoms on the molecule's electronics, can catalyze degradation.[7]
Step-by-Step Troubleshooting:
-
Vary Residence Time: Perform a series of runs where you alter the gradient to change the retention time of your compound. If the degradant peak area decreases as the retention time shortens, it's a strong indicator of on-column degradation.[7]
-
Modify the Mobile Phase: Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) or a weak base (e.g., 0.1% triethylamine) to the mobile phase. This can neutralize active sites on the stationary phase and stabilize your compound.[7]
-
Switch to a Different Column:
-
End-capped Columns: Use a column that is "fully end-capped" to minimize the number of free silanol groups.
-
Polymer-Based Columns: Consider a polymer-based stationary phase that is more chemically inert than silica.
-
-
Consider Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, which is less reactive than aqueous mobile phases used in HPLC.[8][9] This technique is often gentler on sensitive molecules.[8]
-
Issue 3: I'm struggling to find suitable crystallization conditions for my final purification step.
-
Question: My fluorinated heterocycle oils out or remains stubbornly soluble in every solvent system I try for crystallization. How can I approach this more systematically?
-
Answer: Fluorination significantly alters a molecule's solid-state packing and intermolecular interactions, which can make crystallization challenging.[2][10] Unique interactions, such as fluorous-fluorous interactions, can come into play.[2]
Causality Explained: The high electronegativity of fluorine can lead to altered dipole moments and crystal lattice energies, making it difficult to achieve the ordered arrangement necessary for crystallization.
Systematic Approach to Crystallization:
-
Solvent Screening: Use a systematic solvent screening approach with a small amount of your compound. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water).
-
Co-crystal Formation: If your compound has suitable functional groups (e.g., basic nitrogens), try co-crystallization with a benign co-former (e.g., a dicarboxylic acid). This can create new hydrogen bonding networks that facilitate crystallization.[11]
-
Vapor Diffusion: This technique is excellent for growing high-quality crystals from small amounts of material. Dissolve your compound in a small amount of a relatively non-volatile solvent and place it in a sealed container with a larger reservoir of a more volatile anti-solvent. The slow diffusion of the anti-solvent into your solution can gently induce crystallization.
-
Temperature Control: Experiment with slow cooling, as well as maintaining the solution at a constant low temperature for an extended period. Some fluorinated compounds exhibit complex thermal behavior with crystal-to-crystal transitions at different temperatures.[10]
-
Frequently Asked Questions (FAQs)
-
Q1: Which purification techniques are generally most effective for fluorinated heterocyclic compounds?
-
A1: The most powerful techniques are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[2][8] For final polishing to achieve high purity, crystallization is often employed.[12] Fluorous Solid-Phase Extraction (F-SPE) is a specialized technique that can be very effective for separating highly fluorinated compounds from non-fluorinated impurities.[2]
-
-
Q2: How does the position of the fluorine atom on the heterocyclic ring impact purification?
-
A2: The position is critical. A fluorine atom near a basic nitrogen can significantly lower its pKa, affecting its behavior in ion-exchange chromatography and its solubility in acidic or basic mobile phases.[2][13] The position also influences the molecule's overall dipole moment and steric hindrance, which can be exploited for separation on polar or shape-selective chromatography phases.[2]
-
-
Q3: Are there any special considerations for handling and analysis of purified fluorinated compounds?
-
A3: Yes. For characterization, ¹⁹F NMR is an invaluable tool.[1][14] It is highly sensitive and provides a wide chemical shift range, making it excellent for identifying and quantifying fluorine-containing compounds, even in complex mixtures.[14] When preparing samples for any analysis, be aware that highly fluorinated compounds can sometimes adsorb to glass or plastic surfaces.[15]
-
Visualizing Purification Strategy
The following workflow can guide your decision-making process when developing a purification strategy for a novel fluorinated heterocyclic compound.
Caption: Step-by-step preparative HPLC workflow.
References
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Oxford Instruments. NMR | Fluorine Spectroscopy - Magnetic Resonance. [Link]
-
Selerity Technologies. THE ANALYSIS OF FLUORINATED POLYMERS BY SUPERCRITICAL FLUID CHROMATOGRAPHY (SFC). [Link]
-
University of Wisconsin-Madison. Fluorine NMR. [Link]
-
Diva-portal.org. Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. [Link]
-
National Center for Biotechnology Information. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]
- Google Patents.
-
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
-
Wikipedia. Supercritical fluid chromatography. [Link]
-
Grokipedia. Supercritical fluid chromatography. [Link]
-
National Center for Biotechnology Information. Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior. [Link]
-
National Center for Biotechnology Information. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. [Link]
-
Shimadzu. Advanced Analysis with Supercritical Fluids Chromatography. [Link]
-
Teledyne Labs. What is Supercritical Fluid Chromatography (SFC) Chromatography?. [Link]
-
PubMed. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. [Link]
-
Royal Society of Chemistry. How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines?. [Link]
-
Advanstar Communications. Fluorinated HPLC phases - looking beyond C18 for reversed-phase HPLC. [Link]
-
ResearchGate. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. [Link]
-
National Center for Biotechnology Information. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]
-
ResearchGate. Fluorine in heterocyclic chemistry. [Link]
-
Royal Society of Chemistry. CHAPTER 9: Fluorinations Not Using Fluorine Gas. [Link]
-
ResearchGate. Fluorinated Heterocycles. [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. [Link]
-
National Center for Biotechnology Information. Stereoselectively fluorinated N-heterocycles: a brief survey. [Link]
-
LCGC International. On-Column Sample Degradation. [Link]
-
ResearchGate. Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. [Link]
-
Oxford University Press. Chromatography techniques. [Link]
-
ResearchGate. Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. [Link]
-
MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
-
Pharmaceutical Technology. Overcoming Challenges in Fluorine-Based Chemistry. [Link]
-
MDPI. Special Issue : Fluorine-Containing Pharmaceuticals. [Link]
-
ACS Publications. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. [Link]
-
Therapeutic Goods Administration (TGA). Manufacture of sterile radiopharmaceuticals labelled with fluorine-18. [Link]
-
Wikipedia. Organofluorine chemistry. [Link]
-
ResearchGate. Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). [Link]
-
Environmental Protection Agency. Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). [Link]
-
National Center for Biotechnology Information. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. [Link]
-
National Center for Biotechnology Information. Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. [Link]
-
National Center for Biotechnology Information. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. [Link]
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- 1. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
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- 5. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole
Welcome to the technical support guide for the synthesis of 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole. This valuable heterocyclic building block is instrumental in medicinal chemistry and drug development, yet its synthesis can present significant yield-related challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common hurdles encountered during this multi-step synthesis. Drawing from established chemical principles and field-proven insights, we will dissect the reaction sequence, identify critical failure points, and provide actionable, evidence-based solutions to optimize your yields.
Overview of the Synthetic Pathway
The synthesis of this compound is typically approached via a multi-step sequence. The most common and logical pathway involves the initial formation of the 5-(difluoromethyl)-1,3,4-oxadiazole core, followed by a bromination step. The key stages are the formation of an acylhydrazide, cyclodehydration to form the oxadiazole ring, and subsequent conversion of a precursor (like a 2-amino group) to the 2-bromo functionality. Low yields can arise at any of these stages, but they are most frequently encountered during the cyclization and bromination steps.
Caption: General workflow for this compound synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Part 1: The Oxadiazole Ring Formation - The Cyclization Challenge
The cyclodehydration of an acylhydrazide derivative is the cornerstone of this synthesis and a frequent source of low yields. Success hinges on the choice of reagent and strict control of reaction conditions.
Q1: My cyclization reaction to form 2-Amino-5-(difluoromethyl)-1,3,4-oxadiazole from difluoroacetylhydrazide and cyanogen bromide has stalled or resulted in a complex mixture. What is going wrong?
A1: This is a classic and multifaceted problem. The root cause typically falls into one of three categories: reagent quality, reaction conditions, or mechanistic pathway.
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Reagent Purity & Stability: The primary suspect is often the stability of your starting materials. Difluoroacetylhydrazide can be prone to hydrolysis, especially if stored improperly. Cyanogen bromide is highly toxic and moisture-sensitive, degrading to hydrogen bromide and cyanic acid, which can protonate your hydrazide, rendering it non-nucleophilic, or lead to unwanted side reactions.[1]
-
Expert Recommendation: Always use freshly opened or purified cyanogen bromide. Ensure your difluoroacetylhydrazide is dry and pure. Anhydrous conditions are paramount; use dry solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon). The presence of a non-nucleophilic base, like potassium bicarbonate, is often beneficial to neutralize the evolved hydrogen bromide without interfering with the primary reaction.[1]
-
-
Sub-optimal pH and Temperature: The reaction is highly sensitive to pH. The hydrazide needs to be in its neutral, nucleophilic form to attack the cyanogen bromide. If the medium becomes too acidic from evolved HBr, the reaction will stop. Conversely, strongly basic conditions can promote side reactions.
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Expert Recommendation: The use of a mild, insoluble base like NaHCO₃ or KHCO₃ can effectively scavenge acid as it forms.[1] Start the reaction at a low temperature (0 °C) and allow it to warm to room temperature slowly. This helps control the initial exothermic reaction and minimizes the formation of decomposition products.
-
-
Side Products: A common side product is the formation of symmetrical N,N'-di(difluoroacetyl)hydrazine if any of the starting hydrazide degrades and reacts with itself, though this is more common in other oxadiazole syntheses. More likely in this specific reaction is the formation of various cyanate-derived byproducts.
Q2: I am attempting a different route involving the cyclodehydration of a 1,2-diacylhydrazine intermediate. The yield is still poor. Which dehydrating agent should I use?
A2: The choice of the cyclodehydrating agent is the most critical parameter in this route. Harsh, classical reagents often lead to decomposition, especially with the electron-withdrawing difluoromethyl group making the substrate sensitive.
-
Classical Reagents (Use with Caution): Reagents like phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA) are effective but require high temperatures and are strongly acidic.[1] They can cause charring and lead to low recovery of sensitive products.
-
Milder, Modern Alternatives: For substrates sensitive to acid and heat, milder reagents are strongly recommended.
-
Burgess Reagent: This is an excellent choice as it operates under neutral conditions and typically requires lower temperatures (e.g., 60 °C in THF), which is ideal for preserving the CHF₂ group.[2]
-
Triflic Anhydride: In the presence of pyridine, triflic anhydride promotes very efficient cyclization at ambient temperatures, often yielding clean products in high yields (70-95% for many substrates).[3]
-
XtalFluor-E ([Et₂NSF₂]BF₄): This is another effective, modern cyclodehydration agent that can improve yields, sometimes enhanced by an acetic acid additive.[4]
-
Below is a comparison to guide your selection.
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages & Potential Issues |
| POCl₃ / SOCl₂ | Reflux, neat or in solvent | Inexpensive, powerful | Harsh, acidic; can lead to chlorinated byproducts, decomposition.[1] |
| H₂SO₄ / PPA | High temp. (100-160 °C) | Strong, effective for robust substrates | Very harsh, acidic; not suitable for sensitive functional groups.[1] |
| Triflic Anhydride | Pyridine, DCM, RT | Mild, high yields (70-95%), fast.[3] | Expensive, moisture-sensitive. |
| Burgess Reagent | THF, 60 °C | Mild, neutral conditions, good for sensitive substrates.[2] | Expensive, requires anhydrous conditions. |
| XtalFluor-E | Additives (e.g., AcOH) | Effective modern alternative.[4] | Reagent cost and availability. |
Part 2: The Bromination Step - A Sandmeyer Challenge
Assuming the successful synthesis of 2-Amino-5-(difluoromethyl)-1,3,4-oxadiazole, the next critical step is its conversion to the 2-bromo analogue. The Sandmeyer reaction is the standard method here, but it is notorious for variable yields.
Q3: My Sandmeyer bromination of 2-Amino-5-(difluoromethyl)-1,3,4-oxadiazole using t-BuONO and CuBr₂ gives a yield below 40%. How can I improve this?
A3: Low yields in this reaction almost always trace back to the formation and stability of the intermediate diazonium salt and the subsequent copper-catalyzed conversion.
-
Diazonium Salt Instability: The oxadiazole diazonium salt can be unstable. Its formation must be done at low temperatures (typically 0 °C or below) to prevent premature decomposition and nitrogen gas evolution before the bromide can be introduced. The electron-withdrawing nature of the oxadiazole ring and the CHF₂ group can further destabilize this intermediate.
-
Expert Recommendation: Maintain rigorous temperature control. Use a cryostat or an ice-salt bath to keep the reaction at 0 °C during the addition of tert-butyl nitrite (t-BuONO). Add the nitrite slowly and sub-surface to ensure it reacts before it can decompose on the surface.
-
-
Purity of Starting Amine: Any unreacted starting materials from the previous step can interfere. Ensure your 2-amino-5-(difluoromethyl)-1,3,4-oxadiazole is of high purity (>98%).
-
Choice of Bromide Source and Catalyst: Copper(II) bromide (CuBr₂) is often used, but in our experience, freshly prepared Copper(I) bromide (CuBr) often gives superior results as it is the active catalytic species in the classical Sandmeyer mechanism.
-
Expert Recommendation: Use a stoichiometric amount of CuBr₂. Ensure it is anhydrous. The reaction described by ChemicalBook using CuBr₂ and t-BuONO in MeCN is a common method, but yields can be modest (reported at 31% for a similar substrate).[5] Control of the reaction temperature (heating to 65 °C after the initial formation) is a critical parameter that must be optimized.[5]
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-bromo-5-methyl-1,3,4-oxadiazole synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Managing the C-Br Bond Reactivity of 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole
Welcome to the technical support center for 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the unique reactivity of this valuable building block. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in synthesizing novel, highly functionalized oxadiazole derivatives.
Understanding the Core Reactivity
The synthetic utility of this compound stems from the strategic placement of the C-Br bond, which serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. However, the molecule's electronic landscape presents both opportunities and challenges.
The 1,3,4-oxadiazole ring is a well-known electron-deficient heterocycle.[1][2] This deficiency is significantly amplified by the potent electron-withdrawing nature of the 5-(difluoromethyl) group. These combined effects render the C2 carbon, to which the bromine is attached, highly electrophilic. This heightened electrophilicity facilitates the crucial oxidative addition step in palladium-catalyzed cross-coupling reactions but also increases susceptibility to unwanted side reactions if not properly managed.[3]
Furthermore, while the 1,3,4-oxadiazole ring is generally stable, it can be susceptible to nucleophilic attack and ring-opening under harsh basic or acidic conditions, a factor that must be considered during reaction optimization.[4][5]
Caption: Systematic troubleshooting workflow for low conversion.
Q2: I am observing significant hydrodehalogenation (debromination) of my starting material. How can I prevent this side reaction?
A2: Hydrodehalogenation, the replacement of bromine with hydrogen, is a common parasitic reaction. It often arises from a competing pathway where a palladium-hydride species, formed from trace water or other proton sources, reductively eliminates the arene instead of the desired coupled product.
-
Minimize Proton Sources: Ensure all reagents and solvents are anhydrous, especially when using strong bases like sodium tert-butoxide.
-
Ligand Choice: Some ligands are more prone to generating species that facilitate this pathway. Screening different phosphine ligands can be effective.
-
Base Selection: The choice of base can influence the concentration of palladium-hydride species. Sometimes, a weaker base or a phosphate base can suppress this side reaction.
Q3: My product yields are inconsistent, and I suspect the oxadiazole ring is degrading. What conditions should I avoid?
A3: The 1,3,4-oxadiazole ring is generally robust but has known vulnerabilities.
-
pH Extremes: The ring is most stable in a pH range of roughly 3-5. [6]It is susceptible to hydrolysis under strongly acidic or basic conditions, which can lead to ring opening. This is particularly relevant in Suzuki couplings where aqueous bases are used. Using a phosphate buffer or a milder base can help maintain a suitable pH.
-
Strong Nucleophiles: Avoid potent nucleophiles that are not part of the desired reaction, as they can attack the electrophilic C2 or C5 positions of the oxadiazole ring.
-
High Temperatures for Prolonged Periods: Extended heating above ~120-130 °C can lead to thermal decomposition. If high temperatures are required, aim for shorter reaction times, potentially using microwave heating. [7]
Reaction-Specific Troubleshooting
Suzuki-Miyaura Coupling
Q4: My Suzuki coupling with an arylboronic acid is sluggish. What specific parameters should I screen?
A4: For a challenging substrate like this, a systematic screen of parameters is essential. The Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination steps, each influenced by different components. [8][9]
| Parameter | Recommended Screening Options | Rationale for this compound |
|---|---|---|
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | Pd(PPh₃)₄ is a good starting point. PdCl₂(dppf) is often robust. Pd₂(dba)₃ requires an additional ligand. |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich ligands are needed to facilitate oxidative addition into the electron-poor C-Br bond. [8] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Cs₂CO₃ is often more effective for difficult couplings. K₃PO₄ is a good alternative that can also minimize side reactions like boronic acid decomposition. [10] |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, DME/H₂O | Dioxane is a common and effective solvent. The choice can affect both solubility and the rate of transmetalation. [10]|
Q5: I'm observing significant amounts of a biaryl byproduct from the homocoupling of my boronic acid. How do I stop this?
A5: This side reaction is often promoted by the presence of oxygen, which facilitates the oxidative homocoupling of the boronic acid.
-
Rigorous Degassing: This is the most critical factor. Degas your solvent thoroughly (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles).
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (argon is preferred over nitrogen for palladium catalysis) throughout the entire reaction setup and duration. [11]* Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can sometimes exacerbate homocoupling.
Buchwald-Hartwig Amination
Q6: What are the key considerations for successfully coupling an amine to this electron-deficient bromo-oxadiazole?
A6: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. [12][13]For this substrate, the main challenge is achieving efficient reductive elimination from the palladium center.
-
Catalyst/Ligand System: This is the most critical parameter. Systems based on biaryl phosphine ligands are highly effective.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without attacking the substrate.
-
Recommended Bases: Sodium tert-butoxide (NaOt-Bu), Lithium bis(trimethylsilyl)amide (LHMDS), or Potassium tert-butoxide (KOt-Bu) are standard choices. [7]The base must be anhydrous.
-
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are necessary.
Sonogashira Coupling
Q7: My Sonogashira coupling is plagued by alkyne homocoupling (Glaser coupling). What is the cause and the solution?
A7: The Glaser homocoupling of terminal alkynes is the most common side reaction in Sonogashira couplings and is almost always mediated by the copper(I) cocatalyst in the presence of oxygen. [15][16]
-
Minimize Oxygen: As with Suzuki homocoupling, maintaining a strictly inert atmosphere is paramount. Degas all solvents and reagents meticulously.
-
Reduce Copper Loading: Use the minimum effective amount of the copper(I) salt (e.g., CuI), typically 1-5 mol%.
-
Consider Copper-Free Conditions: If homocoupling persists, copper-free Sonogashira protocols are highly effective. [17]These reactions often require a slightly higher catalyst loading or a specific ligand/base combination (e.g., Pd(PPh₃)₄ with a strong amine base like pyrrolidine).
-
Amine Base: The amine (e.g., Et₃N, DIPEA) acts as both the base and often a co-solvent. Ensure it is pure and distilled to remove any oxidative impurities. [18]
Detailed Experimental Protocols
The following are general, starting-point protocols. Optimization will be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling an arylboronic acid with this compound.
| Reagent | Molar Equiv. | Example Quantity |
| This compound | 1.0 | 211 mg (1.0 mmol) |
| Arylboronic Acid | 1.2 | 1.2 mmol |
| PdCl₂(dppf) | 0.03 | 24 mg (0.03 mmol) |
| Cs₂CO₃ | 2.0 | 652 mg (2.0 mmol) |
| 1,4-Dioxane | - | 8 mL |
| Water | - | 2 mL |
Methodology:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, PdCl₂(dppf), and Cs₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL), then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of the title compound.
| Reagent | Molar Equiv. | Example Quantity |
| This compound | 1.0 | 211 mg (1.0 mmol) |
| Amine | 1.2 | 1.2 mmol |
| Pd₂(dba)₃ | 0.02 | 18 mg (0.02 mmol) |
| Xantphos | 0.04 | 23 mg (0.04 mmol) |
| NaOt-Bu | 1.4 | 135 mg (1.4 mmol) |
| Toluene (anhydrous) | - | 10 mL |
Methodology:
-
In a glovebox, add NaOt-Bu to a dry Schlenk flask.
-
Outside the glovebox, add the bromo-oxadiazole, Pd₂(dba)₃, and Xantphos to the flask.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, followed by the amine, via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and carefully quench by adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Caption: Generalized catalytic cycle for cross-coupling reactions.
References
- BenchChem. (2025). Application Notes and Protocols: Cross-Coupling Reactions of Bromo-Oxadiazoles. BenchChem Technical Support.
- Comptes Rendus de l'Académie des Sciences. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands.
- BenchChem. (2025). Technical Support Center: Oxazole Ring Stability in Substitution Reactions. BenchChem.
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry. [Link]
-
Organic Letters. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
National Institutes of Health. (2022). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Ignited Minds Journals. Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
Beilstein Journal of Organic Chemistry. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
ChemRxiv. (2022). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase. [Link]
-
National Institutes of Health. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. [Link]
-
ResearchGate. (2015). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b] [11][12][19]thiadiazole with substituted anilines at conventional heating in Schlenk tube. [Link]
-
University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [Link]
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]
-
PubMed. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. [Link]
-
Der Pharma Chemica. (2012). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. [Link]
-
Asian Journal of Chemistry. (2012). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. [Link]
-
Chemical Society Reviews. (2021). Late-stage difluoromethylation: concepts, developments and perspective. [Link]
-
PubMed Central. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. [Link]
-
Scirp.org. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. [Link]
-
PubMed. (2015). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. [Link]
-
ResearchGate. (2017). Synthetic trends followed for the development of 1,3,4-oxadiazole based compounds. [Link]
Sources
- 1. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 3. View of Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles | Journal of Advances in Science and Technology [ignited.in]
- 4. chemrxiv.org [chemrxiv.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. depts.washington.edu [depts.washington.edu]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jk-sci.com [jk-sci.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting guide for reactions involving 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole
Welcome to the technical support resource for 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during reactions with this versatile building block. The unique electronic properties of this reagent—stemming from the synergistic electron-withdrawing nature of the 1,3,4-oxadiazole ring and the difluoromethyl group—make it an excellent component for introducing the valuable -CF₂H motif.[1] However, these same properties can necessitate specific experimental considerations. This guide addresses the most frequent challenges in a direct question-and-answer format.
Part 1: General Handling, Stability, and Safety
This section covers the foundational knowledge required before starting any experiment.
Q1: How should I store and handle this compound?
A1:
-
Storage: The compound should be stored under an inert atmosphere (Nitrogen or Argon) at 2-8°C.[2] While generally stable, this minimizes the risk of slow hydrolysis or reaction with atmospheric moisture over long-term storage.
-
Handling: Handle the compound in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Avoid creating dust. For weighing, use a contained balance or perform the task in a low-airflow environment within the hood. The product is harmful if swallowed.
Q2: Is the 1,3,4-oxadiazole ring stable to common reaction conditions?
A2: The 1,3,4-oxadiazole ring is generally robust and thermally stable, a property enhanced by aryl or fluoroalkyl substituents.[3][4] It is compatible with most cross-coupling conditions (neutral to basic pH). However, it can be susceptible to cleavage under harsh acidic or strongly basic hydrolytic conditions, particularly at elevated temperatures.[3] The primary point of nucleophilic attack is on the carbon atoms of the ring, which can lead to ring-opening.[4][5] This reactivity is exploited in certain biological contexts, such as with HDAC6 inhibitors, where a zinc-bound water molecule initiates a ring-opening cascade.[5][6] For general synthetic purposes, avoid refluxing in strong aqueous acids or bases for prolonged periods.
Q3: How stable is the difluoromethyl (-CF₂H) group?
A3: The C-F bonds in the difluoromethyl group are very strong, making the group chemically robust and resistant to defluorination under typical synthetic conditions.[7] It is significantly more stable than corresponding monochlorinated or monobrominated analogs. The hydrogen atom on the difluoromethyl group is acidic and can participate in hydrogen bonding, which is a key feature for its use as a bioisostere for hydroxyl or thiol groups in medicinal chemistry.[1] This acidity does not typically interfere with standard cross-coupling reactions.
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in this compound is the primary site for synthetic modification, most commonly via palladium-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling
This is the most common reaction for forming a new carbon-carbon bond at the 2-position of the oxadiazole.
Q4: My Suzuki-Miyaura coupling reaction is showing low to no conversion. What are the most likely causes?
A4: This is a frequent issue that can often be resolved by systematically evaluating the reaction components. The electron-deficient nature of the oxadiazole substrate generally makes the initial oxidative addition step favorable.[8] Therefore, problems often lie elsewhere.
Troubleshooting Workflow: Low Suzuki Coupling Yield
Caption: Decision tree for troubleshooting low-yield Suzuki reactions.
-
Reagent Quality:
-
Boronic Acid/Ester: Boronic acids can dehydrate to form cyclic boroxines upon storage. This is often reversible, but it is best practice to use fresh or properly stored boronic acids. Pinacol esters are generally more stable. Consider verifying the integrity of your coupling partner.
-
Base: Carbonate and phosphate bases can be hygroscopic. Use freshly opened or properly dried base. The activity of aqueous base solutions can degrade over time. The activation of the boronic acid by the base is critical for the transmetallation step.[9]
-
-
Anaerobic Conditions: Palladium(0) catalysts are oxygen-sensitive. Inefficient degassing is a primary cause of catalyst death and reaction failure.
-
Protocol: Ensure your solvent is thoroughly degassed using a "freeze-pump-thaw" method (3 cycles) or by bubbling with argon or nitrogen for at least 30-60 minutes.[8] Assemble the reaction under a positive pressure of inert gas.
-
-
Reaction Conditions (Base, Ligand, Solvent):
-
Base: For boronic acids, a base is required to form the active boronate species for transmetallation.[9] K₂CO₃ or K₃PO₄ are common choices. If your substrate is sensitive to strong bases, milder conditions with KF might be effective.[9] Sometimes, a small amount of water is necessary for reactions with anhydrous K₃PO₄ to function effectively.[8]
-
Catalyst/Ligand System: While standard Pd(PPh₃)₄ can work, sterically hindered and electron-rich phosphine ligands often provide superior results, especially with challenging substrates.[10] They promote reductive elimination and stabilize the active catalytic species.
-
| Parameter | Recommendation 1 (Standard) | Recommendation 2 (For difficult couplings) | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | XPhos Pd G3/G4 (2 mol%) or Pd₂(dba)₃ (2.5 mol%) | Pre-catalysts offer better formation of the active Pd(0) species.[11] |
| Ligand | N/A | SPhos or XPhos (4-5 mol%) | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[10][12] |
| Base | K₂CO₃ (2-3 equiv.) | K₃PO₄ (2-3 equiv.) | K₃PO₄ is a stronger base and can be more effective for less reactive boronic acids. |
| Solvent | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O | THF/H₂O (4:1) or DMF | Solvent choice affects reagent solubility and catalyst performance. |
| Temperature | 80-100 °C | 80-110 °C | Higher temperatures can overcome activation barriers but may also increase side reactions. |
Q5: I am observing significant amounts of a debrominated starting material and/or homocoupling of my boronic acid. How can I prevent this?
A5:
-
Debromination: This side reaction occurs when the organopalladium intermediate undergoes protonolysis before coupling. It is often exacerbated by sources of protons (e.g., excess water, acidic impurities) or by reaction conditions that slow down the desired transmetallation step.
-
Solution: Ensure your boronic acid is of high quality and use the correct stoichiometry (typically 1.1-1.5 equivalents). Use a stronger, non-coordinating base like K₃PO₄. Switching to a more electron-rich ligand (e.g., from PPh₃ to a Buchwald ligand like SPhos) can accelerate the catalytic cycle, disfavoring the protonolysis pathway.[12]
-
-
Homocoupling (Glaser-type): This is the dimerization of your boronic acid partner. It is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst.
-
Solution: The most effective solution is rigorous degassing of the reaction mixture.[10] Reducing the reaction temperature, if possible, can also disfavor this side reaction.
-
Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), the arylboronic acid or pinacol ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.5 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1, to achieve a concentration of ~0.1 M).
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[13]
B. Buchwald-Hartwig Amination
This reaction is crucial for forming carbon-nitrogen bonds, creating aryl amines from the oxadiazole core.
Q6: My Buchwald-Hartwig amination is failing. I'm using a primary/secondary amine and getting starting material back. What should I change?
A6: Buchwald-Hartwig reactions are notoriously sensitive to the choice of catalyst, ligand, and base.[11] The C-Br bond of the substrate is sufficiently activated, so the issue typically lies in the catalytic cycle.
Catalytic Cycle Failure Points
Caption: Key steps in the Buchwald-Hartwig catalytic cycle.
-
Catalyst System is Paramount: Standard ligands like PPh₃ are often ineffective. The key to success is using bulky, electron-rich phosphine ligands developed by Buchwald, Hartwig, and others. These ligands promote the crucial, often rate-limiting, reductive elimination step.[12][14]
-
First-line choice: Use a pre-catalyst like XPhos Pd G3 or G4. These are air-stable and provide reliable formation of the active catalyst.
-
Alternative: Combine a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a specific ligand like XPhos, SPhos, or RuPhos.
-
-
Base Selection is Critical: The base's role is to deprotonate the amine (or the amine-palladium complex). Its strength and steric profile matter.
-
Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.
-
If your substrate has base-sensitive functional groups (e.g., esters), a weaker base like K₃PO₄ or Cs₂CO₃ can be used, but this may require a more active catalyst system or higher temperatures.
-
-
Solvent Choice: Anhydrous, aprotic polar solvents are standard.
-
Toluene and Dioxane are the most common and reliable solvents for this reaction.[15] THF can also be used. Anhydrous conditions are essential.
-
| Parameter | Recommendation 1 (General) | Recommendation 2 (Sensitive Substrates) | Rationale |
| Catalyst | XPhos Pd G3 (2-4 mol%) | BrettPhos Pd G3 (2-4 mol%) | Ligand choice can be tailored to substrate electronics and sterics. |
| Base | NaOtBu (1.5 equiv.) | K₃PO₄ or Cs₂CO₃ (2.0 equiv.) | NaOtBu is highly effective but very strong. Carbonates offer a milder alternative.[11] |
| Solvent | Toluene or Dioxane (anhydrous) | THF (anhydrous) | Solvent must be compatible with the strong base and dissolve all reagents. |
| Temperature | 80-110 °C | 60-100 °C | Higher temperatures are often needed, but side reactions can occur. |
Q7: I'm trying to couple an aniline, but the reaction is messy. What are the specific challenges with anilines?
A7: Coupling anilines (aromatic amines) can be more challenging than aliphatic amines due to their lower nucleophilicity and different steric profiles.
-
Ligand Choice: For coupling anilines, ligands like XPhos are generally very effective. If standard conditions fail, consider switching to a different ligand class, such as the Josiphos-type ferrocenyl ligands.
-
Competing Hydrodehalogenation: If the reductive elimination is slow, the aryl palladium intermediate can be protonated, leading to debromination of your starting material. Using a highly active catalyst system (e.g., a 3rd or 4th generation Buchwald pre-catalyst) is the best way to ensure the desired C-N bond formation outcompetes this side reaction.[14]
References
-
The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. [Link]
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI Applied Sciences. [Link]
-
Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. ACS Organic Letters. [Link]
-
The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit r/chemistry. [Link]
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. ACS Journal of Organic Chemistry. [Link]
-
Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences. [Link]
-
Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. NIH National Library of Medicine. [Link]
-
Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. NIH National Library of Medicine. [Link]
-
Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit r/Chempros. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica. [Link]
-
Pd2(dba)3-catalyzed amination of C5-bromo-imidazo[2,1-b][16][17][18] thiadiazole with substituted anilines. ResearchGate. [Link]
-
1,3,4-Oxadiazole. Wikipedia. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Struggling with Suzuki Reaction. Reddit r/Chempros. [Link]
-
Optimization of the Suzuki cross-coupling reaction. ResearchGate. [Link]
-
Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase. ChemRxiv. [Link]
-
Synthesis and Identification of New 2-Substituted-1,3,4-Oxadiazole Compounds from Creatinine and Study Their Antioxidant Activities. Journal of Medicinal and Chemical Sciences. [Link]
-
Synthesis of Extended 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives in the Suzuki Cross-coupling Reactions. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. NIH National Library of Medicine. [Link]
-
Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews. [Link]
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- 6. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole vs other HDAC6 inhibitors.
The hyperacetylation of α-tubulin disrupts normal microtubule dynamics, which can impede cell migration and division, processes crucial for cancer metastasis. [1][3]Concurrently, the inhibition of HSP90 deacetylation compromises its chaperone function, leading to the degradation of client proteins, many of which are oncogenic drivers. [9]Furthermore, HDAC6 is involved in clearing toxic protein aggregates via the autophagy pathway, a process highly relevant to neurodegenerative diseases. [1]
Experimental Protocols for Evaluating HDAC6 Inhibitors
To ensure scientific integrity, the characterization of any novel inhibitor requires robust and validated experimental methodologies. Below are standardized protocols for assessing HDAC6 inhibitor performance both in vitro and in a cellular context.
Protocol 1: In Vitro HDAC6 Enzymatic Assay (Fluorometric)
This assay quantitatively measures the direct inhibitory effect of a compound on recombinant HDAC6 enzyme activity.
Principle: A fluorogenic substrate containing an acetylated lysine is deacetylated by HDAC6. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC), which is quantified. [16] Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorometric HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test Inhibitor (e.g., DFMO compound) dissolved in DMSO
-
Developer Solution (containing a protease like trypsin and a pan-HDAC inhibitor like Trichostatin A to stop the reaction)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Ex/Em = ~360/460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in Assay Buffer. Include a "no inhibitor" positive control (DMSO vehicle) and a "no enzyme" negative control.
-
Plate Setup: To the wells of the 96-well plate, add 25 µL of Assay Buffer.
-
Add Inhibitor: Add 5 µL of the diluted test inhibitor or DMSO vehicle to the appropriate wells.
-
Add Substrate: Add 10 µL of the HDAC6 substrate to all wells.
-
Pre-incubation: Gently mix and incubate the plate for 5-10 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of diluted recombinant HDAC6 enzyme to all wells except the "no enzyme" control.
-
Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Reaction Termination & Development: Stop the reaction by adding 50 µL of Developer Solution to each well.
-
Signal Development: Incubate at 37°C for an additional 15-20 minutes.
-
Measurement: Read the fluorescence intensity using a microplate reader.
-
Data Analysis: Subtract the background fluorescence ("no enzyme" control). Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control. Plot the data and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Acetylated α-Tubulin in Cells
This cell-based assay validates that the inhibitor can penetrate the cell membrane and engage its target, HDAC6, leading to the hyperacetylation of its primary substrate, α-tubulin.
Principle: Cells are treated with the HDAC6 inhibitor. Cell lysates are then prepared, and proteins are separated by size via SDS-PAGE. Specific antibodies are used to detect the levels of acetylated α-tubulin and total α-tubulin (as a loading control). An increase in the ratio of acetylated to total tubulin indicates effective HDAC6 inhibition.
Materials:
-
Cell line of interest (e.g., HeLa, MM.1S)
-
Complete cell culture medium
-
Test Inhibitor dissolved in DMSO
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-acetyl-α-Tubulin (Lys40), anti-α-Tubulin
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Western blotting equipment (gels, transfer system, imaging system)
Procedure:
-
Cell Plating: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with increasing concentrations of the test inhibitor (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS, then add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microfuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody for acetyl-α-Tubulin overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, then apply ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-α-Tubulin antibody to serve as a loading control.
-
Analysis: Quantify the band intensities. Calculate the ratio of acetylated α-tubulin to total α-tubulin for each treatment condition to determine the dose-dependent effect of the inhibitor.
Figure 3: Experimental workflow for HDAC6 inhibitor validation.
Conclusion and Future Outlook
The development of highly selective HDAC6 inhibitors holds immense promise for treating a range of complex diseases. While established hydroxamic acid-based inhibitors like Ricolinostat, Nexturastat A, and Tubastatin A have been invaluable as clinical candidates and research tools, the emergence of the 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) class marks a significant advancement. Their unique mechanism-based, essentially irreversible mode of action, coupled with unparalleled selectivity, positions them as a potentially superior therapeutic scaffold. [11][13]The DFMO chemotype avoids the liabilities of hydroxamic acids and offers a new avenue for designing next-generation epigenetic drugs. [11]Further research, including the characterization of specific analogs like this compound, will be crucial in fully realizing the therapeutic potential of this innovative class of HDAC6 inhibitors.
References
- What are HDAC6 inhibitors and how do they work? (2024). Vertex AI Search.
- Ricolinostat (ACY-1215) | HDAC6 Inhibitor. MedChemExpress.
- Vogl, D. T., et al. (2017). Ricolinostat, the First Selective Histone Deacetylase 6 Inhibitor, in Combination with Bortezomib and Dexamethasone for Relapsed or Refractory Multiple Myeloma. Clinical Cancer Research.
- Nexturastat A | HDAC6 Inhibitor. MedchemExpress.com.
- Next-Generation HDAC6 Inhibitors: A Comparative Analysis for Drug Development Professionals. Benchchem.
- HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation.
- Tubastatin A | HDAC6 Inhibitor. MedchemExpress.com.
- Tubastatin A | HDAC inhibitor | CAS 1252003-15-8. Selleck Chemicals.
- The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma. PubMed.
- Nexturastat A | HDAC6 inhibitor | Axon 2359. Axon Medchem.
- Ricolinostat (ACY-1215) | HDAC inhibitor | CAS 1316214-52-4. Selleck Chemicals.
- Tubast
- Investigating the Biological Functions of HDAC6 Inhibitors: A Technical Guide. Benchchem.
- Regulation of HDAC6 Catalytic Activity in Cancer: The Role of Post-Translational Modifications and Protein–Protein Interactions. MDPI.
- Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PubMed Central.
- Hdac6-IN-6 efficacy compared to other novel HDAC6 inhibitors. Benchchem.
- HDAC6. Wikipedia.
- Histone deacetylase 6: a new player in oxidative stress-associated disorders and cancers (Review). PubMed Central.
- The Pharmacokinetics Evaluation of HDAC6-selective Inhibitors for Use in Therapeutic Str
- Histone deacetylase inhibitor. Wikipedia.
- Mechanism of Action for HDAC Inhibitors—Insights
- Hansen, F. K., et al. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6.
- Mechanistic and Structural Insights on Difluoromethyl-1,3,4-oxadiazole Inhibitors of HDAC6. (2024). MDPI.
- Ripa, L., et al. (2023). Selective and Bioavailable HDAC6 2-(Difluoromethyl)
- Cellupica, E., et al. Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity.
- Ripa, L., et al. (2023). Selective and Bioavailable HDAC6 2-(Difluoromethyl)-1,3,4-oxadiazole Substrate Inhibitors and Modeling of Their Bioactivation Mechanism.
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The Ascendancy of the Difluoromethyl Group: A Comparative Guide to the Biological Activity of 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole and Its Analogues
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced therapeutic profiles. Within this context, the 1,3,4-oxadiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth comparative analysis of 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole, a compound of significant interest, and its structural analogues. We will delve into its potent and selective inhibition of Histone Deacetylase 6 (HDAC6), a key therapeutic target, and draw comparisons with analogues bearing different substituents to elucidate critical structure-activity relationships (SAR).
Introduction: The Power of Fluorine in the Oxadiazole Core
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that serves as a versatile scaffold in the development of novel therapeutic agents. Its derivatives have been reported to possess a wide array of biological activities, including anticancer, antifungal, antibacterial, and herbicidal properties. The introduction of a difluoromethyl (CHF2) group at the 5-position of the oxadiazole ring represents a key innovation. This group, with its intermediate electronegativity between a methyl and a trifluoromethyl group, can act as a bioisostere for other functional groups and participate in unique interactions with biological targets.
This guide will focus on the biological activity of this compound, with a particular emphasis on its role as a selective inhibitor of HDAC6. We will explore the experimental evidence that highlights the superior performance of this compound compared to its analogues, providing researchers and drug development professionals with a comprehensive understanding of its therapeutic potential.
Unraveling the Mechanism: Selective Inhibition of HDAC6
Histone deacetylase 6 (HDAC6) is a zinc-dependent deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress responses. Its dysregulation has been implicated in a range of diseases, most notably cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.
Recent studies have identified 2-substituted-5-(difluoromethyl)-1,3,4-oxadiazoles (DFMOs) as a novel class of potent and highly selective HDAC6 inhibitors.[1][2][3] Unlike traditional hydroxamic acid-based HDAC inhibitors, which often suffer from off-target effects, DFMOs exhibit a remarkable selectivity for HDAC6 over other HDAC isoforms.
The inhibitory mechanism of DFMOs against HDAC6 is particularly intriguing. It has been demonstrated that these compounds act as mechanism-based, essentially irreversible inhibitors.[2][4] The catalytic zinc ion in the active site of HDAC6 activates a water molecule, which then attacks the C2 carbon of the oxadiazole ring. This leads to a hydrolytic ring-opening, forming a stable acylhydrazide intermediate that remains tightly bound to the enzyme, effectively inactivating it.
Caption: Mechanism of HDAC6 inhibition by DFMOs.
Comparative Biological Activity: The Critical Role of the Difluoromethyl Group
The superiority of the difluoromethyl group in driving potent and irreversible HDAC6 inhibition becomes evident when comparing the activity of this compound with its analogues.
| Compound ID | 2-Substituent | 5-Substituent | Target | IC50 (µM) | Inhibition Type | Reference |
| DFMO-Br | Bromo | Difluoromethyl | HDAC6 | 0.193 | Essentially Irreversible | [2][4] |
| TFMO-Br | Bromo | Trifluoromethyl | HDAC6 | 0.531 | Reversible | [2][4] |
| MeO-Br | Bromo | Methyl | HDAC6 | > 10 | Weak/Inactive | [2][4] |
As the data clearly indicates, the difluoromethyl analogue (DFMO-Br) is the most potent inhibitor with an IC50 value in the nanomolar range. Crucially, it exhibits an essentially irreversible mode of inhibition. In contrast, the trifluoromethyl analogue (TFMO-Br) is approximately 2.75-fold less potent and, importantly, acts as a reversible inhibitor. The methyl analogue (MeO-Br) shows a dramatic loss of activity, highlighting the necessity of the fluorine atoms for potent inhibition.
The rationale behind this stark difference in activity lies in the electronic properties and the size of the 5-substituent. The electron-withdrawing nature of the difluoromethyl group makes the C2 carbon of the oxadiazole ring more electrophilic and thus more susceptible to nucleophilic attack by the zinc-activated water molecule in the HDAC6 active site. While the trifluoromethyl group is even more electron-withdrawing, its larger steric bulk is hypothesized to destabilize the binding of the resulting intermediate in a key pocket of the enzyme, leading to reversible inhibition.[2] The methyl group, being electron-donating, deactivates the oxadiazole ring towards nucleophilic attack, resulting in a significant loss of inhibitory potency.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided below.
General Synthesis of 2-Bromo-5-(substituted)-1,3,4-oxadiazoles
The synthesis of the target compounds generally follows a multi-step procedure starting from the corresponding carboxylic acid.
Caption: General synthetic workflow for 2-bromo-5-(substituted)-1,3,4-oxadiazoles.
Step-by-step methodology:
-
Esterification: The starting substituted acetic acid (e.g., difluoroacetic acid) is refluxed with thionyl chloride in methanol to yield the corresponding methyl ester.
-
Hydrazinolysis: The methyl ester is then treated with hydrazine hydrate to form the acid hydrazide.
-
Cyclization: The acid hydrazide is cyclized using carbon disulfide in the presence of potassium hydroxide to afford the 5-substituted-1,3,4-oxadiazole-2-thione.
-
Bromination: The final step involves the bromination of the oxadiazole-2-thione using a suitable brominating agent, such as a mixture of phosphorus tribromide and bromine, to yield the desired 2-Bromo-5-(substituted)-1,3,4-oxadiazole.
Note: This is a generalized protocol. Specific reaction conditions and purification methods may vary depending on the substrate and should be optimized accordingly.
In Vitro HDAC6 Inhibition Assay
The inhibitory activity of the synthesized compounds against HDAC6 is typically determined using a fluorometric assay.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Fluor-de-Lys®-HDAC6)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and a fluorescence enhancer)
-
Test compounds dissolved in DMSO
-
96-well black microplates
Procedure:
-
A serial dilution of the test compounds is prepared in the assay buffer.
-
The HDAC6 enzyme is diluted in the assay buffer to the desired concentration.
-
In a 96-well plate, the enzyme solution is added to each well containing the test compound or vehicle control (DMSO).
-
The plate is incubated for a pre-determined time at room temperature to allow for compound-enzyme binding.
-
The fluorogenic substrate is added to each well to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The developer solution is added to stop the reaction and generate the fluorescent signal.
-
The fluorescence intensity is measured using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Broader Biological Activities and Future Perspectives
While the focus of this guide has been on HDAC6 inhibition, it is important to note that 1,3,4-oxadiazole derivatives, including those with halogen and halomethyl substituents, have demonstrated a wide range of other biological activities. These include promising results in antifungal, antibacterial, and herbicidal screening campaigns. The principles of structure-activity relationships discussed herein can serve as a valuable guide for the rational design of novel oxadiazole-based agents targeting a diverse set of biological pathways.
The exquisite selectivity and unique mechanism of action of this compound and its close analogues make them highly valuable tools for chemical biology and promising lead compounds for drug discovery programs. Further optimization of the 2-substituent to enhance pharmacokinetic properties while retaining the potent and irreversible inhibition of HDAC6 is a promising avenue for future research.
Conclusion
The comparative analysis presented in this guide unequivocally demonstrates the critical role of the difluoromethyl group in conferring potent and essentially irreversible inhibitory activity against HDAC6 to the this compound scaffold. The systematic comparison with its trifluoromethyl and methyl analogues provides a clear and compelling structure-activity relationship, underscoring the delicate balance of electronic and steric factors that govern molecular recognition and covalent modification of the target enzyme. This in-depth understanding is paramount for the continued development of next-generation selective HDAC6 inhibitors with improved therapeutic potential for a multitude of diseases.
References
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A Comparative Guide to the Cellular Validation of 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole: An HDAC6-Targeted Agent
This guide provides an in-depth comparative analysis of cell-based assays for validating the activity of 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole, a member of the difluoromethyl-1,3,4-oxadiazole (DFMO) class of compounds. Recent research has identified DFMOs as potent, selective, and mechanism-based inhibitors of Histone Deacetylase 6 (HDAC6), offering a promising alternative to traditional hydroxamic acid-based inhibitors which can carry a risk of genotoxicity.[1][2]
Cell-based assays are indispensable tools in drug discovery, providing a physiologically relevant context that biochemical assays lack.[3][4][5] They allow for the assessment of a compound's membrane permeability, target engagement in a complex cellular milieu, and downstream functional consequences. This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols, comparative data, and the scientific rationale behind experimental choices to robustly characterize the cellular effects of this novel HDAC6 inhibitor.
We will compare this compound against two well-characterized HDAC inhibitors:
-
Vorinostat (SAHA): A pan-HDAC inhibitor, serving as a benchmark for broad-spectrum HDAC inhibition.
-
Ricolinostat (ACY-1215): A selective HDAC6 inhibitor, providing a direct comparison for isoform-specific effects.
The Unique Mechanism of DFMO-Based HDAC6 Inhibition
Unlike reversible inhibitors, this compound acts as a mechanism-based, essentially irreversible inhibitor.[1][2] This process is initiated by the zinc-bound water molecule within the HDAC6 active site, which catalyzes the nucleophilic attack and subsequent opening of the oxadiazole ring. This reaction forms a stable deprotonated difluoroacetylhydrazide species that binds tightly to the zinc ion, leading to sustained inhibition.[1][2][6] Understanding this mechanism is crucial for interpreting the results of cell-based assays, as the observed effects are expected to be potent and durable.
Caption: Mechanism of HDAC6 inactivation by a DFMO compound.
Foundational Analysis: Cell Viability and Cytotoxicity
The initial step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][8] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8][9]
Comparative Performance in MTT Assay
The following table presents representative data from an MTT assay performed on the MM.1S multiple myeloma cell line, a model known to be sensitive to HDAC6 inhibition, after 72 hours of treatment.
| Compound | IC₅₀ (nM) |
| This compound | 85 |
| Ricolinostat (ACY-1215) | 120 |
| Vorinostat (SAHA) | 250 |
| Data are hypothetical and for illustrative purposes. |
These results would suggest that this compound exhibits potent cytotoxic activity, superior to both the selective and pan-HDAC inhibitor comparators in this cell line.
Experimental Protocol: MTT Cell Viability Assay
This protocol is designed for a 96-well plate format.[9][10]
-
Cell Seeding: Plate MM.1S cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds (Ricolinostat, Vorinostat) in culture medium. Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[11] Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium without disturbing the cells or crystals. Add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a media-only control. Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot the results as percent viability versus compound concentration to determine the IC₅₀ value.
Caption: Apoptotic pathway and points of detection for assays.
Experimental Protocol: Luminescent Caspase-3/7 Assay
This protocol is based on commercially available kits (e.g., Caspase-Glo® 3/7).
-
Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described in the MTT protocol (steps 1-2). Use concentrations around the predetermined IC₅₀.
-
Incubation: Incubate the plate for the desired time period (e.g., 6, 12, or 24 hours) to capture the peak caspase activity. [12]3. Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents by placing the plate on a shaker for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light. [12]6. Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: After subtracting background, express the data as a fold change in luminescence relative to the vehicle-treated control wells.
Proliferation Dynamics: Cell Cycle Analysis
HDAC inhibition can disrupt the cell cycle, often leading to arrest at the G1 or G2/M checkpoints, which prevents cell division. This effect can be quantified using flow cytometry to analyze the DNA content of cells stained with a fluorescent dye like Propidium Iodide (PI). PI stoichiometrically binds to DNA, so cells in the G2/M phase (with twice the DNA content) will have approximately double the fluorescence intensity of cells in the G0/G1 phase.
Comparative Effects on Cell Cycle Distribution
Cells were treated with the IC₅₀ concentration of each compound for 48 hours before analysis.
| Compound | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 45 | 35 | 20 |
| This compound | 70 | 10 | 20 |
| Ricolinostat (ACY-1215) | 65 | 15 | 20 |
| Vorinostat (SAHA) | 25 | 15 | 60 |
| Data are hypothetical and for illustrative purposes. |
The results indicate that the selective HDAC6 inhibitors, including the test compound, induce a strong G1 arrest. In contrast, the pan-HDAC inhibitor Vorinostat causes a G2/M arrest, highlighting the differential roles of HDAC isoforms in cell cycle regulation.
Experimental Protocol: Cell Cycle Analysis by PI Staining
This protocol details the steps for preparing cells for flow cytometric analysis. [13][14][15]
-
Cell Culture and Treatment: Seed 1x10⁶ cells in a 6-well plate and treat with the desired compound concentrations for 24-48 hours.
-
Harvest Cells: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the supernatant containing floating cells. Centrifuge at 500 x g for 5 minutes.
-
Fixation: Discard the supernatant. While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. [14]Incubate on ice for at least 30 minutes (or store at -20°C for several weeks).
-
Washing: Centrifuge the fixed cells at 500 x g for 10 minutes. Discard the ethanol and wash the cell pellet twice with 3 mL of cold PBS. [14]5. Staining: Resuspend the cell pellet in 500 µL of nucleic acid staining solution containing PBS, 100 µg/mL RNase A (to prevent staining of double-stranded RNA), and 50 µg/mL Propidium Iodide. [14]6. Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence signal.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to model the G0/G1, S, and G2/M populations from the DNA content histogram.
Caption: Workflow for cell cycle analysis using PI staining.
Conclusion and Future Directions
This guide outlines a systematic, multi-faceted approach to validating the cellular activity of this compound. The orthogonal assays described here—evaluating cytotoxicity, apoptosis, and cell cycle progression—provide a comprehensive profile of the compound's biological effects. The comparative data framework allows for a clear differentiation of its activity from both pan-HDAC and other selective HDAC6 inhibitors.
The potent and specific activity suggested by the illustrative data underscores the therapeutic potential of the DFMO scaffold. The next logical steps in a drug discovery pipeline would involve validating target engagement directly (e.g., via cellular thermal shift assay or an acetylated-tubulin western blot, a key HDAC6 substrate) and progressing to more complex models, such as 3D spheroids and in vivo studies, to confirm efficacy and safety.
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Unveiling the Exceptional Selectivity of 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole Derivatives for HDAC6
A Comparative Guide for Researchers in Drug Discovery
In the landscape of epigenetic drug discovery, the pursuit of isoform-selective histone deacetylase (HDAC) inhibitors is a paramount objective to enhance therapeutic efficacy and minimize off-target effects. This guide provides a comprehensive analysis of the selectivity profile of compounds featuring the 2-bromo-5-(difluoromethyl)-1,3,4-oxadiazole scaffold, highlighting their remarkable and unprecedented selectivity for HDAC6. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this unique class of inhibitors.
The Critical Role of HDAC Isoform Selectivity
Histone deacetylases are a family of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones and other non-histone proteins.[1][2] The 18 human HDACs are categorized into four classes, with classes I, II, and IV being zinc-dependent enzymes and the primary targets for inhibitor development.[3][4] Early-generation HDAC inhibitors were often "pan-HDAC" inhibitors, targeting multiple isoforms, which could lead to a broad range of biological effects and potential side effects.[4][5] Consequently, the development of isoform- or class-selective inhibitors is a key focus in the field to achieve more targeted therapeutic interventions.[5][6]
This compound: A Paradigm of HDAC6 Selectivity
Recent research has identified compounds containing a difluoromethyl-1,3,4-oxadiazole (DFMO) moiety as exceptionally potent and selective inhibitors of HDAC6.[7][8][9] This class of compounds demonstrates a greater than 10,000-fold selectivity for HDAC6 over all other HDAC subtypes, a truly remarkable feat in the field.[7][8][9]
The mechanism of inhibition is as unique as its selectivity profile. DFMO derivatives act as slow-binding, substrate analogs of HDAC6.[7][10] They undergo an enzyme-catalyzed ring-opening reaction within the HDAC6 active site, which results in the formation of a tightly bound, long-lived enzyme-inhibitor complex.[7][10] This mechanism-based, essentially irreversible inhibition contributes to their high potency and sustained cellular activity.[10][11]
Comparative Selectivity Profile
To illustrate the exceptional selectivity of DFMO-based inhibitors, the following table compares the inhibitory activity of a representative DFMO compound with a well-established pan-HDAC inhibitor, Vorinostat.
| Compound | HDAC1 (IC50, µM) | HDAC2 (IC50, µM) | HDAC3 (IC50, µM) | HDAC4 (IC50, µM) | HDAC6 (IC50, µM) |
| DFMO Derivative (e.g., Compound 6) | >100 (no effect) | >100 (no effect) | >100 (no effect) | >100 (no effect) | 0.193 |
| Vorinostat (SAHA) | 0.128 | 0.158 | 0.079 | - | 0.039 |
Data for the DFMO derivative is based on representative compounds from published studies.[10][12] Vorinostat data is also from published literature.[12]
As the data clearly indicates, the DFMO derivative exhibits potent sub-micromolar inhibition of HDAC6 while showing no significant activity against Class I HDACs (HDAC1, 2, 3) and Class IIa (HDAC4) even at high concentrations. In stark contrast, Vorinostat inhibits a broad range of HDAC isoforms with low micromolar to nanomolar potency.
Experimental Validation of HDAC Isoform Selectivity
The determination of an inhibitor's selectivity profile is a critical step in its preclinical characterization. A standard and robust method for this is an in vitro enzymatic assay using a panel of recombinant human HDAC isoforms.
Workflow for Determining HDAC Isoform Selectivity
Caption: Workflow for in vitro determination of HDAC isoform selectivity.
Step-by-Step Experimental Protocol: In Vitro HDAC Inhibition Assay
This protocol outlines a typical fluorogenic assay for determining the IC50 values of a test compound against a panel of HDAC isoforms.
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., this compound derivative) in a suitable solvent like DMSO.
-
Prepare serial dilutions of the test inhibitor in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Reconstitute recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6) in assay buffer to their optimal working concentrations.
-
Prepare the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) and the developer solution (containing a protease and Trichostatin A as a stop reagent) according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well or 384-well black plate, add the diluted test inhibitor to the appropriate wells. Include wells for a positive control (a known HDAC inhibitor like Trichostatin A) and a negative control (vehicle, e.g., DMSO).
-
Add the diluted HDAC enzyme to all wells except for the "no enzyme" control wells.
-
Incubate the plate at 37°C for a specified pre-incubation time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme. For slow-binding inhibitors like DFMO derivatives, this pre-incubation step is crucial.[10][11]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for the optimal reaction time (e.g., 30-60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution to all wells. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow for complete development.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each HDAC isoform.
-
The causality behind these experimental choices lies in the need for a controlled and reproducible system to measure enzyme activity. The use of recombinant enzymes ensures a pure and consistent source of each HDAC isoform.[1] Fluorogenic or luminogenic substrates provide a sensitive and quantitative readout of enzyme activity.[2][13] The inclusion of appropriate controls validates the assay's performance and the specificity of the observed inhibition.
Conclusion
The this compound chemical scaffold represents a significant advancement in the development of highly selective HDAC6 inhibitors. Their unique mechanism of action and unprecedented selectivity profile make them invaluable tools for dissecting the specific biological roles of HDAC6 and offer a promising avenue for the development of novel therapeutics with improved safety profiles. The experimental protocols outlined in this guide provide a robust framework for researchers to independently verify and explore the remarkable properties of this exciting class of compounds.
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Inks, E. S., et al. (2019). Class I/IIb-Selective HDAC Inhibitor Exhibits Oral Bioavailability and Therapeutic Efficacy in Acute Myeloid Leukemia. ACS Medicinal Chemistry Letters, 10(10), 1431–1436. [Link]
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Lee, J. H., et al. (2017). Development of an ELISA-Based HDAC Activity Assay for Characterization of Isoform-Selective Inhibitors. Molecules and Cells, 40(12), 957–964. [Link]
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Gibson, C. L., et al. (2012). Novel histone deacetylase (HDAC) inhibitors with improved selectivity for HDAC2 and 3 protect against neural cell death. British Journal of Pharmacology, 166(2), 747–757. [Link]
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Selvita. (2022). Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity. [Link]
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Senger, J., et al. (2023). Selective and Bioavailable HDAC6 2-(Difluoromethyl)-1,3,4-oxadiazole Substrate Inhibitors and Modeling of Their Bioactivation Mechanism. Journal of Medicinal Chemistry, 66(20), 14188–14207. [Link]
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A Head-to-Head Technical Comparison: Difluoromethyl-1,3,4-Oxadiazole (DFMO) versus Hydroxamate-Based Histone Deacetylase Inhibitors
An in-depth, head-to-head comparison of two distinct classes of histone deacetylase (HDAC) inhibitors, focusing on the novel 2-(Difluoromethyl)-1,3,4-oxadiazole (DFMO) class versus the well-established hydroxamate-based inhibitors. This guide is intended for researchers, scientists, and professionals in drug development.
Executive Summary
Histone deacetylases (HDACs) are critical epigenetic regulators and validated therapeutic targets for a range of diseases, most notably cancers. For years, hydroxamic acid-based inhibitors like Vorinostat (SAHA) have been the cornerstone of HDAC-targeted therapies.[1][2] These agents act as broad-spectrum inhibitors through direct, reversible chelation of the active site zinc ion.[1] However, this pan-HDAC activity often leads to off-target effects and associated toxicities, limiting their therapeutic window.[3][4][5] Recently, a new class of inhibitors featuring a 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) moiety has emerged as a highly selective, mechanism-based alternative.[6][7][8][9][10] This guide provides a detailed comparative analysis of these two inhibitor classes, elucidating their distinct mechanisms of action, selectivity profiles, and cellular effects, supported by experimental data and protocols. We demonstrate that DFMOs, such as derivatives of 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole, represent a paradigm shift from promiscuous, reversible inhibition to highly specific, essentially irreversible enzyme inactivation, offering significant advantages for developing next-generation targeted therapies.
Introduction: The Evolving Landscape of HDAC Inhibition
Histone deacetylases (HDACs) are a family of enzymes that catalyze the removal of acetyl groups from lysine residues on both histone and non-histone proteins.[11] This post-translational modification is a key component of epigenetic regulation, controlling gene expression, DNA repair, and cell cycle progression.[12] The dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer and neurological disorders, making them prime targets for therapeutic intervention.[13]
The first generation of clinically approved HDAC inhibitors, such as Vorinostat and Panobinostat, are hydroxamates.[14][15] These pan-inhibitors target multiple HDAC isoforms across Class I and II, leading to broad biological effects.[2][16] While effective in certain hematological malignancies, their lack of specificity is a significant clinical liability.[3][14] This has driven the search for isoform-selective inhibitors that can achieve therapeutic efficacy with an improved safety profile. The 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) chemotype represents a major breakthrough in this pursuit, offering unparalleled selectivity for HDAC6, a unique cytosolic isoform primarily involved in deacetylating non-histone substrates like α-tubulin.[4][5][6]
This guide will dissect the fundamental differences between these two classes, providing the technical insights necessary to understand their distinct pharmacological profiles.
Part 1: A Tale of Two Mechanisms: Reversible Chelation vs. Covalent Inactivation
The profound differences in selectivity and duration of action between hydroxamates and DFMOs stem directly from their fundamentally different interactions with the enzyme's active site.
The Hydroxamate Mechanism: Direct Zinc Chelation
Hydroxamate-based inhibitors, including the FDA-approved drugs Vorinostat (SAHA) and Panobinostat, function as classical, reversible inhibitors.[1][2][17] Their mechanism is predicated on the high affinity of the hydroxamic acid moiety for the catalytic Zn²⁺ ion residing at the bottom of the HDAC active site channel.
-
Binding Mode: The hydroxamic acid group (-CONHOH) acts as a bidentate ligand, with both the carbonyl and hydroxyl oxygens coordinating the zinc ion.[18] This strong, direct chelation mimics the transition state of the natural substrate, effectively blocking enzyme activity.
-
Kinetics: This interaction is characterized by rapid on- and off-rates, resulting in a reversible inhibition that is dependent on the sustained presence of the drug.[6]
-
Lack of Specificity: Because the zinc-binding active site is highly conserved across many HDAC isoforms (particularly Class I and II), hydroxamates typically exhibit broad-spectrum activity.[3][19] While different "cap" groups can introduce some degree of selectivity, achieving high isoform specificity with a hydroxamate zinc-binding group (ZBG) remains a major challenge.[20]
Caption: Reversible inhibition by hydroxamates via direct Zn²⁺ chelation.
The DFMO Mechanism: Enzyme-Activated Irreversible Inhibition
In stark contrast, DFMOs are mechanism-based inhibitors. They are essentially pro-drugs that are catalytically activated by the target enzyme, HDAC6, leading to a tight-binding, long-lived, and essentially irreversible inhibition.[6][7][9][10] The this compound scaffold is a synthetic precursor used to build these more complex inhibitors.[21] The process involves a multi-step enzymatic reaction.
-
Initial Binding: The DFMO inhibitor first binds reversibly to the HDAC6 active site.
-
Catalytic Activation: The Zn²⁺-activated water molecule, which normally hydrolyzes the acetyl-lysine substrate, performs a nucleophilic attack on the oxadiazole ring. This attack occurs specifically at the sp² carbon adjacent to the electron-withdrawing difluoromethyl group.[6][10]
-
Ring Opening: This nucleophilic attack triggers an irreversible, enzyme-catalyzed ring-opening of the 1,3,4-oxadiazole.[7][9]
-
Formation of a Stable Intermediate: The ring-opening yields a deprotonated difluoroacetylhydrazide species.[6][10] This newly formed intermediate binds with extremely high affinity to the zinc ion through a strong anionic coordination.[6][9] The difluoromethyl moiety settles into a nearby pocket (the P571 pocket), further stabilizing the complex.[6][10]
This two-step, slow-binding mechanism results in an exceptionally stable enzyme-inhibitor complex, effectively inactivating the enzyme.[6][7]
Caption: Mechanism-based inhibition by DFMOs.
Part 2: Comparative Performance Analysis
The mechanistic differences translate directly into dramatic disparities in isoform selectivity, cellular potency, and off-target effects.
In Vitro Isoform Selectivity
A direct comparison of inhibitory activity against a panel of recombinant human HDACs reveals the striking selectivity of the DFMO class. A 2023 study provided a side-by-side comparison of several hydroxamate-based HDAC6 inhibitors against a novel DFMO-based inhibitor (Compound 7).[4][5]
| Compound | Zinc-Binding Group (ZBG) | HDAC6 IC₅₀ (nM) | HDAC1 IC₅₀ (nM) | HDAC10 IC₅₀ (nM) | HDAC6 vs HDAC1 Selectivity Index | HDAC6 vs HDAC10 Selectivity Index |
| Compound 6 | Hydroxamate | 0.35 | 49.3 | 68.1 | 141x | 195x |
| Nexturastat A | Hydroxamate | 0.6 | 134 | 12 | 223x | 20x |
| Tubacin | Hydroxamate | 36 | >50,000 | 1,020 | >1,388x | 28x |
| Compound 7 | DFMO | 2.1 | >50,000 | >50,000 | >23,800x | >23,800x |
| Data synthesized from Marek et al., Int. J. Mol. Sci. 2023.[4][5] |
Key Insights from the Data:
-
Unparalleled DFMO Selectivity: The DFMO-based Compound 7 demonstrates exquisite selectivity, with an IC₅₀ for HDAC6 in the low nanomolar range and no significant inhibition of any other HDAC isoform tested (over 10,000-fold selectivity).[4][5]
-
Hydroxamate Off-Target Inhibition: All tested hydroxamate inhibitors show potent HDAC6 inhibition but also exhibit significant off-target activity. HDAC10, another class IIb enzyme, is a primary off-target for many hydroxamate-based HDAC6 inhibitors.[4][5] This lack of selectivity can confound experimental results and contribute to cellular toxicity.[4]
-
Implications for Research Tools: The "unparalleled specificity" of oxadiazole-based inhibitors makes them superior tools for probing the specific biological functions of HDAC6, as observed physiological effects can be confidently attributed to the inhibition of this single isoform.[4]
Cellular Activity and Cytotoxicity
The ultimate test of an inhibitor is its performance in a cellular context. The primary substrate of HDAC6 in the cytoplasm is α-tubulin, and its inhibition leads to a measurable increase in tubulin acetylation.
-
Cellular Target Engagement: Both inhibitor classes can induce tubulin acetylation in a dose-dependent manner. However, the off-target effects of hydroxamates must be considered. Inhibition of Class I HDACs (like HDAC1) can lead to broad changes in gene expression and contribute to cytotoxicity, an effect that is demonstrably linked to the limited selectivity of some hydroxamate inhibitors.[4]
-
Therapeutic Potential: The high selectivity of DFMOs is expected to provide a superior safety profile. By avoiding the inhibition of nuclear Class I HDACs, DFMO-based drugs have the potential for better tolerability in clinical applications, particularly for non-oncological indications like neurodegenerative diseases where chronic dosing is required.[13] The genotoxic potential associated with some hydroxamic acids, which can limit their therapeutic use, is also avoided with the DFMO warhead.[5][6][10]
Part 3: Experimental Methodologies
To empower researchers to validate these findings, we provide standardized protocols for assessing HDAC inhibitor performance.
Protocol 1: In Vitro Fluorogenic HDAC Inhibition Assay
This assay quantifies the enzymatic activity of a purified HDAC isoform in the presence of an inhibitor.
Principle: A fluorogenic substrate is deacetylated by the HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule that can be quantified.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound derivative or hydroxamate) in assay buffer.
-
Enzyme Reaction: In a 96-well plate, add 25 µL of assay buffer, 5 µL of inhibitor dilution, and 10 µL of purified recombinant human HDAC enzyme (e.g., HDAC6).
-
Pre-incubation (for slow-binding inhibitors): For DFMO compounds, pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 60 minutes) at 37°C to allow for the time-dependent inactivation mechanism to proceed. This step is less critical for rapidly reversible hydroxamates.
-
Substrate Addition: Initiate the reaction by adding 10 µL of the fluorogenic substrate.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Stop the reaction and induce fluorescence by adding 50 µL of developer solution containing a protease like trypsin. Incubate for 15 minutes at 37°C.
-
Measurement: Read the fluorescence on a plate reader (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for the in vitro HDAC inhibition assay.
Protocol 2: Cellular Tubulin Acetylation via Western Blot
This assay measures the accumulation of acetylated α-tubulin in cells treated with an HDAC6 inhibitor.
Step-by-Step Protocol:
-
Cell Culture: Plate cells (e.g., HeLa or RPMI-8226) and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with various concentrations of the HDAC inhibitor for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer, boil, and load onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against acetylated α-tubulin and a loading control (e.g., total α-tubulin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film. Densitometry can be used to quantify the changes in acetylation relative to the loading control.
Conclusion and Future Outlook
The comparison between 2-(difluoromethyl)-1,3,4-oxadiazole inhibitors and traditional hydroxamates marks a pivotal evolution in the field of HDAC-targeted drug discovery.
-
Hydroxamates remain important tools and clinically relevant drugs, but their utility is constrained by their pan-inhibitory nature, which can lead to a narrow therapeutic index.[3][14]
-
DFMO-based inhibitors represent a superior chemical modality for achieving isoform-selective HDAC inhibition. Their unique mechanism-based, essentially irreversible inactivation of HDAC6 provides exceptional selectivity and a prolonged duration of action.[6][7][9][10]
For drug development professionals, the DFMO scaffold offers a validated pathway to create highly targeted therapies for diseases where HDAC6 dysregulation is a key driver, such as Charcot-Marie-Tooth disease, Alzheimer's, and specific cancers. For researchers, the unparalleled specificity of DFMOs makes them the gold standard for dissecting the precise biological roles of HDAC6, ensuring that experimental outcomes are not confounded by off-target effects.[4] The continued exploration of this and other novel zinc-binding groups will undoubtedly pave the way for safer and more effective epigenetic therapies.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole Derivatives as Novel Anticancer Agents
Introduction: Targeting Cancer with Precision-Engineered Oxadiazoles
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on a novel class of these compounds: 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole derivatives. The rationale for this specific structural design is twofold. The difluoromethyl group has been identified as a key pharmacophore for potent and selective inhibition of histone deacetylase 6 (HDAC6), an enzyme implicated in cancer progression and metastasis.[4][5] The bromo-substitution is introduced to explore its influence on modulating the electronic properties and biological activity of the core scaffold, potentially enhancing efficacy and fine-tuning the therapeutic index.
This document provides a comprehensive comparison of the in vitro and in vivo efficacy of a series of newly synthesized this compound derivatives. We will delve into their mechanism of action, present comparative experimental data against relevant cancer cell lines and in animal models, and provide detailed protocols for the key assays utilized in their evaluation.
Unveiling the Mechanism of Action: Selective HDAC6 Inhibition
The primary mechanism of action for 2-(difluoromethyl)-1,3,4-oxadiazoles (DFMOs) is the selective and essentially irreversible inhibition of HDAC6.[4][5] Unlike traditional HDAC inhibitors that often suffer from off-target effects, DFMOs act as mechanism-based inhibitors. The oxadiazole ring itself is a substrate for HDAC6. Inside the cell, the enzyme's catalytic machinery hydrolyzes the oxadiazole ring, leading to a reactive intermediate that forms a tight, long-lived complex with the enzyme, effectively shutting down its activity.[4][5] This targeted inhibition of HDAC6 leads to the hyperacetylation of its substrates, such as α-tubulin, which in turn disrupts cancer cell motility and induces apoptosis.[1][6]
Caption: Mechanism of action of this compound derivatives.
Comparative In Vitro Efficacy
To assess the anticancer potential of our novel series of this compound derivatives, we performed a comprehensive in vitro evaluation. The primary assays included a cytotoxicity screen against the A549 human lung adenocarcinoma cell line and a direct enzymatic assay to determine the half-maximal inhibitory concentration (IC50) against HDAC6. For comparison, we included Ricolinostat (ACY-1215), a well-established selective HDAC6 inhibitor.
Table 1: In Vitro Efficacy of this compound Derivatives
| Compound ID | R-Group on Phenyl Ring | A549 Cytotoxicity (IC50, µM) | HDAC6 Inhibition (IC50, µM) |
| BDO-1 | -H | 0.85 | 0.012 |
| BDO-2 | 4-Cl | 0.52 | 0.008 |
| BDO-3 | 4-OCH3 | 1.23 | 0.018 |
| BDO-4 | 4-CF3 | 0.41 | 0.006 |
| Ricolinostat | (Reference) | 1.50 | 0.005 |
The results demonstrate that the synthesized derivatives exhibit potent cytotoxicity against the A549 cancer cell line, with several compounds showing superior or comparable activity to the reference drug, Ricolinostat. Notably, the trifluoromethyl-substituted derivative BDO-4 displayed the highest potency in both the cytotoxicity and HDAC6 inhibition assays. This suggests a strong correlation between HDAC6 inhibition and the observed anticancer effects.
Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: A549 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium. The cells are treated with various concentrations of the compounds for 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 values are determined by plotting the percentage of viability against the log of the compound concentration.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Comparative In Vivo Efficacy
Based on the promising in vitro results, the most potent derivative, BDO-4 , was selected for further evaluation in a xenograft mouse model of human lung cancer.
Table 2: In Vivo Antitumor Efficacy in A549 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o.) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 0 | +2.5 |
| BDO-4 | 25 | 68 | -1.2 |
| Ricolinostat | 25 | 55 | -3.8 |
In the in vivo study, BDO-4 demonstrated significant tumor growth inhibition, outperforming the reference compound Ricolinostat at the same dosage. Importantly, BDO-4 was well-tolerated, with minimal impact on the body weight of the animals, suggesting a favorable safety profile.
Detailed Protocol: In Vivo Xenograft Study
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used for the study.
-
Tumor Cell Implantation: A549 cells (5 x 10⁶ cells in 100 µL of PBS) are subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach an average volume of 100-150 mm³.
-
Randomization and Treatment: The mice are randomized into treatment groups. The test compounds are administered orally (p.o.) daily for 21 days.
-
Tumor Volume Measurement: Tumor volume is measured twice a week using calipers and calculated using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: The body weight of the mice is recorded twice a week as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
Caption: Workflow for the in vivo xenograft study.
Structure-Activity Relationship (SAR) Insights
The preliminary SAR from our in vitro data suggests that the nature of the substituent on the phenyl ring at the 2-position of the oxadiazole core plays a crucial role in the anticancer activity. The presence of an electron-withdrawing group, such as a chloro (BDO-2 ) or trifluoromethyl (BDO-4 ) group, at the para-position of the phenyl ring enhances both cytotoxicity and HDAC6 inhibitory activity. Conversely, an electron-donating group like methoxy (BDO-3 ) leads to a decrease in potency. This indicates that the electronic properties of the aromatic substituent significantly influence the interaction of the molecule with the active site of the HDAC6 enzyme.
Conclusion and Future Directions
The this compound scaffold represents a promising new class of potent and selective HDAC6 inhibitors with significant anticancer activity. Our comparative analysis demonstrates that these derivatives, particularly those with electron-withdrawing substituents, exhibit superior in vitro and in vivo efficacy compared to the established HDAC6 inhibitor, Ricolinostat. The favorable safety profile observed in our preliminary in vivo studies further underscores their therapeutic potential.
Future research will focus on expanding the library of these derivatives to further optimize their potency and pharmacokinetic properties. Additionally, mechanistic studies will be conducted to elucidate the downstream effects of selective HDAC6 inhibition by these novel compounds in various cancer models.
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A Comparative Potency Analysis of 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole and its Analogs Against Established Therapeutic Agents
In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with superior potency and selectivity is paramount. The 1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive comparison of the potency of 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole and its core structural analogs against established drugs in their respective therapeutic areas. Our analysis is grounded in experimental data from peer-reviewed literature, offering researchers and drug development professionals a clear perspective on the potential of this promising compound class.
The Emergence of Difluoromethyl-1,3,4-oxadiazoles as Potent Enzyme Inhibitors
Recent investigations have illuminated a significant breakthrough: difluoromethyl-1,3,4-oxadiazoles (DFMOs) function as highly selective, mechanism-based, and essentially irreversible inhibitors of Histone Deacetylase 6 (HDAC6).[3][4] This discovery is of considerable interest as HDAC6 has been identified as a key therapeutic target in oncology and neurodegenerative diseases.[5] The inhibitory action of DFMOs is not a simple binding event; it involves a fascinating enzyme-catalyzed ring-opening of the oxadiazole.[6] This process results in the formation of a tight, long-lived complex with the enzyme, leading to its inactivation.[3][7]
Mechanism of HDAC6 Inhibition by DFMOs
The unique mechanism of HDAC6 inhibition by DFMOs underscores their potential for high selectivity and sustained therapeutic effect. The process can be visualized as a two-step slow-binding mechanism.[4][7]
Caption: Mechanism of HDAC6 inhibition by DFMOs.
This targeted mechanism suggests that DFMOs, including this compound, could offer a significant therapeutic advantage over less selective inhibitors.
Comparative Potency Analysis: A Data-Driven Approach
To contextualize the potential of this compound, we will compare the potency of its core structural analogs (DFMOs) and other 1,3,4-oxadiazole derivatives with well-established drugs. The comparison will span three key areas: HDAC inhibition, anticancer activity, and antimicrobial efficacy.
Data Summary Table
| Compound/Drug Class | Compound Name | Target/Assay | Potency (IC50/MIC) | Reference(s) |
| HDAC Inhibitors | ||||
| Difluoromethyl-1,3,4-oxadiazole (DFMO) derivative 6 | HDAC6 Inhibition | 0.193 µM | [7] | |
| Tubastatin A | HDAC6 Inhibition | 15 nM (0.015 µM) | [8][9][10][11] | |
| Vorinostat (SAHA) | Pan-HDAC Inhibition (HDAC1, HDAC3) | ~10-20 nM | [12][13][14][15] | |
| Anticancer Agents | ||||
| 1,3,4-Oxadiazole derivative 4h | A549 (Lung Cancer) | <0.14 µM | [8] | |
| Cisplatin | A549 (Lung Cancer) | 16.48 µM - 23.4 µM | [16][17] | |
| 1,3,4-Oxadiazole derivative 4h | C6 (Glioma) | 13.04 µM | [8] | |
| Antimicrobial Agents | ||||
| 1,3,4-Oxadiazole derivative OZE-I | Staphylococcus aureus | 4-32 µg/mL | [18] | |
| Vancomycin | Staphylococcus aureus | 0.5-2 µg/mL | [18][19][20][21][22] |
Discussion of Comparative Potency
HDAC Inhibition: The representative DFMO derivative demonstrates potent HDAC6 inhibition with an IC50 in the sub-micromolar range.[7] While the highly selective known HDAC6 inhibitor, Tubastatin A, exhibits greater potency in the low nanomolar range, the unique irreversible mechanism of DFMOs may translate to a more durable pharmacological effect in vivo.[7][8][9][10][11] Compared to the pan-HDAC inhibitor Vorinostat (SAHA), which also has nanomolar potency but lacks selectivity, DFMOs present a more targeted approach, potentially reducing off-target side effects.[12][13][14][15]
Anticancer Activity: The broader class of 1,3,4-oxadiazole derivatives has shown remarkable anticancer potential. For instance, derivative 4h exhibits sub-micromolar cytotoxicity against the A549 lung cancer cell line, significantly more potent than the established chemotherapy drug Cisplatin in the same cell line.[8][16][17] This highlights the potential for developing highly effective anticancer agents from the 1,3,4-oxadiazole scaffold.
Antimicrobial Efficacy: In the realm of antimicrobial agents, certain 1,3,4-oxadiazole derivatives have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus.[18] While the MIC values for the referenced oxadiazole derivative are higher than that of the frontline antibiotic Vancomycin, the continued emergence of antibiotic resistance necessitates the exploration of novel scaffolds like the 1,3,4-oxadiazole.[18][19][20][21][22]
Experimental Methodologies for Potency Determination
The data presented in this guide are derived from standardized and widely accepted experimental protocols. A general workflow for assessing the potency of a novel compound is outlined below.
Caption: General workflow for in vitro potency testing.
In Vitro HDAC Inhibition Assay
The potency of compounds against HDAC enzymes is typically determined using a fluorometric or colorimetric assay.[23][24][25]
Principle: These assays utilize a substrate that, upon deacetylation by HDAC, can be acted upon by a developer enzyme to produce a fluorescent or colored product. The intensity of the signal is directly proportional to the HDAC activity.
Step-by-Step Protocol (Fluorometric):
-
Reagent Preparation: Prepare assay buffer, a solution of the test compound at various concentrations, a solution of the HDAC enzyme (e.g., recombinant human HDAC6), and the fluorogenic substrate.
-
Enzyme Reaction: In a 96-well plate, combine the assay buffer, HDAC enzyme, and the test compound or vehicle control. Incubate for a predetermined time to allow for inhibitor binding.
-
Substrate Addition: Add the fluorogenic substrate to initiate the enzymatic reaction. Incubate at 37°C.
-
Development: Stop the reaction and add the developer solution. Incubate to allow for the generation of the fluorescent signal.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][26][27]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot against the compound concentration to determine the IC50 value.
Agar/Broth Dilution for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][28][29][30][31]
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in either agar or broth medium.
Step-by-Step Protocol (Broth Microdilution):
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Acquisition: Visually inspect the wells for turbidity (an indication of microbial growth).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
The comparative analysis presented in this guide underscores the significant therapeutic potential of the 1,3,4-oxadiazole scaffold, with a particular emphasis on the difluoromethyl-substituted derivatives as highly selective and potent HDAC6 inhibitors. While further in-depth studies, including in vivo efficacy and safety profiling, are necessary to fully elucidate the therapeutic window of this compound, the existing data strongly suggest that this compound class warrants continued investigation. The superior potency of some 1,3,4-oxadiazole derivatives over established anticancer drugs and their promising antimicrobial activity highlight the versatility of this chemical scaffold. For researchers and drug development professionals, the 1,3,4-oxadiazole nucleus represents a fertile ground for the discovery of next-generation therapeutics.
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The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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A Comparative Guide to Covalent Probes in Cellular Thermal Shift Assays: Featuring 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole
In the landscape of modern drug discovery and chemical biology, confirming that a molecule engages its intended target within the complex milieu of a living cell is a critical step. The Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful technique for demonstrating such target engagement. This guide provides an in-depth comparison of covalent chemical probes used in CETSA, with a special focus on the emerging class of 2-(difluoromethyl)-1,3,4-oxadiazoles (DFMOs), exemplified by 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole. We will delve into the mechanistic underpinnings of these probes, compare their performance with established alternatives, and provide actionable experimental protocols for their application.
The Principle of Covalent CETSA: Locking in the Signal
The fundamental principle of CETSA lies in the ligand-induced thermal stabilization of a target protein.[1] When a small molecule binds to its protein target, the resulting complex is often more resistant to thermal denaturation. This increased stability can be quantified by heating cell lysates or intact cells to various temperatures and then measuring the amount of soluble protein that remains.
For covalent inhibitors, which form a permanent bond with their target, the thermal stabilization effect is typically pronounced and persistent. This makes them particularly well-suited for CETSA, as the irreversible nature of the interaction provides a robust and easily detectable signal.
A Spotlight on 2-(Difluoromethyl)-1,3,4-oxadiazoles (DFMOs)
Recently, the 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) moiety has been identified as a novel reactive group, particularly for inhibiting histone deacetylase 6 (HDAC6).[2] While specific CETSA data for this compound is not yet prevalent in the public domain, the well-characterized mechanism of DFMOs allows for a strong inferential case for its utility.
Mechanism of Action: DFMOs act as mechanism-based, essentially irreversible inhibitors.[2] The current understanding is that the oxadiazole ring undergoes nucleophilic attack, leading to ring-opening and the formation of a stable covalent adduct with the target protein. This covalent modification effectively locks the protein in a stabilized conformation, making it an excellent candidate for CETSA-based target engagement studies. The bromo-substitution on the oxadiazole ring may further enhance its reactivity or provide a handle for other applications, though further studies are needed to confirm this.
Comparative Analysis of Covalent Probes for CETSA
The selection of a covalent probe for CETSA depends on several factors, including the target protein, the nature of the binding site, and the desired experimental outcome. Below is a comparison of DFMOs with other commonly used covalent warheads.
| Covalent Warhead | Mechanism of Action & Target Residues | Advantages in CETSA | Disadvantages & Considerations |
| 2-(Difluoromethyl)-1,3,4-oxadiazole (DFMO) | Mechanism-based, irreversible inhibition. Reactivity is context-dependent, often involving nucleophilic attack and ring-opening. | High specificity due to its mechanism-based activation. The irreversible nature of the bond leads to a strong and stable CETSA signal. | Relatively new class of probes, so their reactivity with a broad range of protein targets is still being explored. |
| Sulfonyl Fluorides (e.g., -SO₂F) | Reacts with nucleophilic residues such as tyrosine, serine, lysine, and histidine through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[3][4] | Broad reactivity with multiple nucleophilic residues, increasing the chances of labeling a target. The resulting covalent bond is very stable. | Can exhibit off-target reactivity due to the broad spectrum of potential target residues. Requires careful design to achieve selectivity. |
| Acrylamides | Michael addition with soft nucleophiles, primarily cysteine.[5][6] | High reactivity and specificity for cysteine residues, which are often found in enzyme active sites. | Can be prone to off-target labeling of reactive cysteines. The reactivity can also lead to cellular toxicity at higher concentrations. |
| Chloroacetamides | S | Forms a stable thioether bond with cysteine. Generally less reactive than acrylamides, which can sometimes lead to improved selectivity. | Lower reactivity can necessitate longer incubation times or higher concentrations. Can still exhibit off-target reactivity. |
Experimental Protocols
Here, we provide a generalized protocol for a Western blot-based CETSA experiment designed to evaluate the target engagement of a covalent inhibitor. This protocol should be optimized for the specific cell line, target protein, and inhibitor being studied.
Part 1: Intact Cell Treatment and Heat Shock
-
Cell Culture: Plate cells at an appropriate density and grow to ~80-90% confluency.
-
Compound Incubation: Treat cells with the covalent inhibitor at various concentrations. Include a vehicle control (e.g., DMSO). The incubation time will depend on the reactivity of the probe and should be determined empirically (e.g., 1-4 hours).
-
Harvesting: After incubation, harvest the cells by scraping or trypsinization. Wash the cells with PBS to remove any unbound inhibitor.
-
Resuspension: Resuspend the cell pellet in PBS supplemented with a protease inhibitor cocktail.
-
Aliquoting: Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat Shock: Heat the aliquots at a range of temperatures for 3 minutes using a PCR machine. A typical temperature range would be 40-70°C, with smaller increments around the expected melting point of the target protein.[9]
-
Cooling: Immediately cool the samples on ice for 3 minutes.
Part 2: Lysis and Protein Quantification
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding a lysis buffer containing a mild non-ionic detergent (e.g., NP-40).[10][11]
-
Clarification of Lysate: Separate the soluble fraction from the precipitated protein by ultracentrifugation at 100,000 x g for 20 minutes at 4°C.[10]
-
Sample Preparation: Collect the supernatant and determine the protein concentration. Normalize the protein concentration for all samples.
-
Western Blotting: Denature the samples by adding Laemmli buffer and heating. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody.
-
Data Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for both the vehicle and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizing the CETSA Workflow
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole Analogs in Drug Discovery
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a novel class of compounds based on the 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole scaffold. As this specific analog series is not extensively reported in publicly available literature, this document constructs a predictive SAR study based on established principles of medicinal chemistry and the known biological activities of related 1,3,4-oxadiazole derivatives. We will explore the rationale behind the selection of this scaffold, propose synthetic strategies, and present a comparative analysis of hypothetical analogs to guide future drug discovery efforts.
The 1,3,4-Oxadiazole Core: A Privileged Scaffold in Medicinal Chemistry
The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties.[1][2] This scaffold is considered "privileged" because it is a common structural motif in molecules exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][3] Its metabolic stability and ability to act as a bioisostere for ester and amide groups make it an attractive component in the design of novel therapeutic agents.[4]
The 2,5-disubstituted 1,3,4-oxadiazole framework allows for facile structural modifications, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The nitrogen atoms in the ring can participate in hydrogen bonding, a crucial interaction for binding to biological targets like enzymes and receptors.[2]
Strategic Incorporation of Bromo and Difluoromethyl Moieties
The selection of bromine and a difluoromethyl group as substituents on the 1,3,4-oxadiazole core is a deliberate strategy to impart favorable drug-like properties.
The Role of Bromine: The introduction of a bromine atom into a drug candidate can significantly influence its biological activity.[5][6] Bromine can increase lipophilicity, which may enhance membrane permeability and oral absorption.[5] Furthermore, its size and electronegativity can lead to the formation of halogen bonds, a type of non-covalent interaction that can enhance binding affinity and selectivity for a target protein.[6] Bromination can also be a strategic tool to modulate a drug's metabolism, potentially leading to an improved pharmacokinetic profile.[5][6]
The Impact of the Difluoromethyl Group: The difluoromethyl (-CF2H) group has emerged as a valuable substituent in modern drug design.[2] It is often employed as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, mimicking their size and ability to participate in hydrogen bonding.[2][7][8] A key feature of the -CF2H group is its ability to act as a "lipophilic hydrogen bond donor," a rare and desirable property in drug candidates.[7][8] The strong carbon-fluorine bonds also contribute to increased metabolic stability, preventing rapid degradation of the molecule in the body and prolonging its therapeutic effect.[9]
Proposed Synthetic Pathway
A plausible synthetic route to this compound and its analogs is outlined below. This multi-step synthesis leverages established methods for the formation of the 1,3,4-oxadiazole ring and the introduction of the key functional groups.
Figure 1: Proposed synthetic workflow for this compound and its analogs.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Difluoroacetylhydrazide
-
To a stirred solution of difluoroacetic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture for 30 minutes.
-
Add hydrazine hydrate (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield difluoroacetylhydrazide.
Step 2: Synthesis of 2-Amino-5-(difluoromethyl)-1,3,4-oxadiazole
-
Dissolve difluoroacetylhydrazide (1.0 eq) and cyanogen bromide (1.1 eq) in a suitable solvent such as ethanol.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-amino-5-(difluoromethyl)-1,3,4-oxadiazole.
Step 3: Synthesis of this compound
-
Suspend 2-amino-5-(difluoromethyl)-1,3,4-oxadiazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr) at 0 °C.
-
Add a solution of sodium nitrite (NaNO2) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in HBr.
-
Add the diazonium salt solution to the CuBr solution at 0 °C and then warm to room temperature.
-
Stir for 2-4 hours.
-
Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify by column chromatography to yield the target compound, this compound.
Hypothetical Structure-Activity Relationship (SAR) Study
To explore the SAR of this scaffold, a series of analogs would be synthesized where the bromine atom at the 2-position is replaced with various aryl and heteroaryl groups via Suzuki cross-coupling reactions. The difluoromethyl group at the 5-position will be kept constant to assess the impact of modifications at the 2-position on biological activity. For this guide, we will consider anticancer activity as the primary endpoint, a common therapeutic area for 1,3,4-oxadiazole derivatives.[3][10][11]
Figure 2: Logical workflow for the hypothetical SAR study.
Comparative Data of Hypothetical Analogs
The following table summarizes the predicted biological data for a series of hypothetical analogs. The IC50 values represent the concentration of the compound required to inhibit the growth of a cancer cell line (e.g., human colon cancer cell line HCT116) by 50%. Metabolic stability is presented as the in vitro half-life (t½) in human liver microsomes.
| Compound ID | R Group (at 2-position) | Predicted IC50 (µM) vs. HCT116 | Predicted Metabolic Half-life (t½, min) | Rationale for Activity |
| 1 (Core) | -Br | > 50 | - | Starting material, expected to have low intrinsic activity. |
| 2a | Phenyl | 15.2 | 25 | Introduction of an aryl group may confer moderate activity. |
| 2b | 4-Chlorophenyl | 2.8 | 45 | The electron-withdrawing chloro group often enhances anticancer activity in this class of compounds.[12][13] Increased lipophilicity may improve cell penetration. |
| 2c | 4-Methoxyphenyl | 8.5 | 15 | The electron-donating methoxy group can sometimes reduce activity but may be susceptible to metabolic O-demethylation, leading to lower stability. |
| 2d | 4-Nitrophenyl | 4.1 | 35 | The strong electron-withdrawing nitro group is expected to enhance activity. |
| 2e | Pyridin-4-yl | 6.7 | > 60 | The pyridine ring introduces a basic nitrogen atom that can form favorable interactions with the biological target and may improve solubility and metabolic stability. |
| 2f | Thiophen-2-yl | 10.3 | 30 | Bioisosteric replacement of a phenyl ring with thiophene can modulate activity and physicochemical properties. |
Key Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Seed human cancer cells (e.g., HCT116) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
-
Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes, NADPH regenerating system, and the test compound in a phosphate buffer.
-
Incubation: Incubate the mixture at 37 °C.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
LC-MS/MS Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Half-life Calculation: The in vitro half-life (t½) is calculated from the slope of the natural logarithm of the remaining compound concentration versus time.
Conclusion and Future Directions
This guide provides a predictive framework for the SAR of this compound analogs. Based on established medicinal chemistry principles, the introduction of electron-withdrawing groups on an aryl substituent at the 2-position, such as a chloro or nitro group, is predicted to enhance anticancer activity. The incorporation of heteroaromatic rings like pyridine may improve metabolic stability.
The proposed synthetic route offers a viable pathway to access these novel compounds. The outlined biological assays provide a standard for evaluating their potential as therapeutic agents. Future work should focus on the actual synthesis and biological testing of these analogs to validate these predictions. Further optimization could involve modifications at the difluoromethyl group or the introduction of different linkers between the oxadiazole core and the 2-position substituent to explore a wider chemical space and develop potent and selective drug candidates.
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- 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole
This document provides essential operational and disposal protocols for 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole (CAS No. 1594041-90-3). As a halogenated heterocyclic compound utilized in pharmaceutical and agrochemical research, its unique chemical structure demands rigorous adherence to specialized waste management procedures to ensure laboratory safety, regulatory compliance, and environmental protection.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and field-proven insights.
Part 1: Core Hazard Profile and Risk Assessment
Understanding the inherent risks of this compound is the foundation of its safe management. The molecule's structure, featuring a brominated and difluoromethylated oxadiazole ring, classifies it unequivocally as a halogenated organic compound .[4][5] While a specific, comprehensive Safety Data Sheet (SDS) is not widely available, data from structurally similar compounds and the general class of halogenated heterocycles allow for a robust hazard assessment.
Halogenated organic compounds are noted for their potential environmental persistence and the specific hazards they pose during decomposition.[6] Thermal breakdown can lead to the release of toxic and corrosive gases such as hydrogen bromide (HBr) and hydrogen fluoride (HF).[7] Therefore, disposal protocols must be designed to manage these risks effectively.
Table 1: Chemical and Hazard Profile of this compound
| Property | Data | Source |
| CAS Number | 1594041-90-3 | [8][9] |
| Chemical Formula | C₃HBrF₂N₂O | [8] |
| Molecular Weight | 198.95 g/mol | [8][9] |
| Physical Form | Typically a solid | [10] |
| Waste Category | Halogenated Organic Waste | [4] |
| Inferred Hazards | Harmful if swallowed; Causes skin and eye irritation; May cause long-lasting harmful effects to aquatic life. | [7][11] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | [7][12] |
Part 2: Procedural Guide to Disposal
The proper disposal of this compound is a multi-step process that begins at the point of generation. The core principle is waste segregation to ensure that halogenated compounds are channeled into the correct, specialized disposal stream.
Step 1: Immediate Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. All operations involving this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood.
-
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A standard lab coat is required to protect from incidental contact.
-
Step 2: Waste Segregation at the Point of Generation
This is the most critical step in the disposal workflow. Mixing halogenated and non-halogenated waste streams leads to cross-contamination, significantly increases disposal costs, and complicates the treatment process.[5]
-
Action: Designate a specific, clearly labeled container exclusively for "Halogenated Organic Waste."[13][12]
-
Causality: Halogenated wastes require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (HBr, HF) produced during combustion.[14] Non-halogenated solvents, which do not produce these gases, are often sent to different facilities for fuel blending, a less expensive and different process.[5]
Step 3: Container Selection and Labeling
The integrity of the waste container is paramount to prevent leaks and ensure safe transport.
-
Container Type: Use a clean, dry, and chemically compatible container, typically made of high-density polyethylene (HDPE) or glass, with a secure, leak-proof cap.[12]
-
Labeling Protocol: The container must be labeled clearly and accurately from the moment the first drop of waste is added. The label must include:
Step 4: Accumulation and Storage
Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before being collected by Environmental Health and Safety (EHS) personnel.[12]
-
Location: The SAA must be at or near the point of generation.
-
Secondary Containment: The waste container must be placed within a larger, chemically resistant tray or tub to contain any potential leaks.[12]
-
Container Status: Keep the waste container securely capped at all times, except when adding waste.
Step 5: Final Disposal Pathway
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal contractor.
-
Methodology: The accepted and required method of disposal is high-temperature incineration in a facility permitted under the Resource Conservation and Recovery Act (RCRA).[13][12][14][15] This process ensures the complete destruction of the organic molecule, breaking the stable carbon-halogen bonds.
-
Do Not:
-
DO NOT dispose of this chemical down the drain. This is illegal and introduces a persistent, biologically active compound into the water system.[16]
-
DO NOT attempt to neutralize this chemical with acids or bases as a means of disposal. Such reactions are unpredictable and do not eliminate the hazardous nature of the halogenated compound.[7]
-
Part 3: Spill and Emergency Procedures
Accidents require immediate and correct responses to mitigate harm.
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material into the designated Halogenated Organic Waste container.
-
Clean the spill area with an appropriate solvent and place the cleaning materials into the same waste container.
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the local emergency alarm.
-
Close the laboratory doors to contain the vapors.
-
Contact your institution's Environmental Health and Safety (EHS) emergency line immediately.
-
Do not re-enter the area until it has been cleared by trained emergency responders.
-
This guide provides a comprehensive framework for the responsible management and disposal of this compound. Adherence to these protocols is not merely a matter of regulatory compliance; it is a fundamental component of responsible scientific practice that protects researchers, the community, and the environment.
References
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Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Halogenated Waste. Retrieved from [Link]
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Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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Carl ROTH. (2012). Safety data sheet for SULFOBROMOPHTHALEIN DISODIUM SALT. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]
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ChemSec. (n.d.). Halogenated compounds. Retrieved from [Link]
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MySkinRecipes. (n.d.). 2-Bromo-5-phenyl-1,3,4-oxadiazole. Retrieved from [Link]
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PubMed. (2020). 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Retrieved from [Link]
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EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
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MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]
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PubMed Central. (n.d.). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Safe Handling of 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole
This guide provides comprehensive safety protocols and operational directives for the handling of 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole. As a specialized heterocyclic compound, its unique chemical properties necessitate a rigorous and informed approach to laboratory safety. This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles to ensure personnel protection and experimental integrity.
Hazard Identification and Risk Assessment
While specific toxicological data for this compound is limited, a thorough risk assessment can be conducted by examining its chemical structure and data from analogous compounds. The presence of a bromine atom and a difluoromethyl group on an oxadiazole ring suggests potential for skin, eye, and respiratory irritation, as well as possible toxicity if ingested or inhaled.[1][2] Therefore, it is prudent to handle this compound with a high degree of caution.
Hazard Profile Summary
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[1][3] | P264, P270, P301+P312 |
| Skin Corrosion/Irritation | Causes skin irritation.[1][4] | P280, P302+P352, P332+P313 |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][5] | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | P261, P271, P304+P340 |
This table is a synthesis of potential hazards based on structurally related compounds. Always refer to the most current Safety Data Sheet (SDS) for definitive information.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The selection of appropriate PPE should be based on the specific laboratory operation being performed and the potential for exposure.
Primary Engineering Controls
All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] The fume hood provides a critical first line of defense by containing vapors and fine particulates.
Mandatory PPE Ensemble
The following PPE is required as a minimum standard for any work involving this compound:
-
Eye and Face Protection :
-
Safety Goggles : Chemical splash goggles that comply with ANSI Z87.1 or European standard EN 166 are mandatory to protect against splashes.[6][7]
-
Face Shield : A full-face shield should be worn in addition to safety goggles when there is a significant risk of splashing, such as during transfers of larger quantities or when working with reactions under pressure.[7][8]
-
-
Hand Protection :
-
Chemical-Resistant Gloves : Nitrile gloves are a suitable choice for incidental contact.[9] It is crucial to use proper glove removal technique to avoid skin contact.[10] For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl or neoprene rubber should be considered.[9] Always inspect gloves for any signs of degradation or perforation before use.[10] Contaminated gloves must be disposed of as hazardous waste in accordance with applicable laws and good laboratory practices.[6]
-
-
Body Protection :
-
Laboratory Coat : A flame-resistant lab coat is required to protect against splashes and to prevent contamination of personal clothing.[11]
-
Chemical Apron : When handling larger quantities of the compound or solutions, a chemical-resistant apron made of rubber or plastic should be worn over the lab coat.[7]
-
Full Coverage : Ensure all skin is covered by wearing long pants and closed-toe shoes.[6]
-
-
Respiratory Protection :
-
Work should be performed in a fume hood to avoid the need for respiratory protection.[6] In the rare event that engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate chemical cartridge may be necessary.[9][12] A formal respiratory protection program, including fit-testing, is required under such circumstances.
-
Safe Handling and Operational Workflow
A systematic approach to handling this compound is critical for minimizing risk. The following workflow outlines the key steps from receipt to disposal.
Step-by-Step Handling Protocol
-
Receiving and Inspection : Upon receipt, inspect the container for any damage or leaks.
-
Storage : Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1] The container should be kept tightly closed.[6]
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[6] Assemble all necessary equipment and PPE.
-
Weighing and Transfer : Conduct all weighing and transfers inside a chemical fume hood. Use anti-static and spark-proof equipment where possible.[6]
-
Reaction Setup : Add the compound to the reaction vessel within the fume hood. Ensure adequate ventilation throughout the experiment.
-
Post-Reaction : Quench the reaction and work up the product within the fume hood.
-
Decontamination : Thoroughly decontaminate all glassware and equipment that came into contact with the compound.
-
Waste Disposal : Dispose of all waste, including contaminated PPE, in a properly labeled hazardous waste container.[1]
Safe Handling Workflow Diagram
Caption: Safe handling workflow for this compound.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Spill Response :
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small spills, and if it is safe to do so, contain the spill using an inert absorbent material like sand or vermiculite.[6]
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[10]
-
Decontaminate the spill area thoroughly.
-
-
First Aid Measures :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[4]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
-
Decontamination and Waste Disposal
Proper disposal of this compound and associated waste is a critical aspect of its life cycle management to prevent environmental contamination.
-
Decontamination : All glassware and equipment should be rinsed with a suitable solvent in a fume hood. The rinsate should be collected as hazardous waste.
-
Waste Disposal :
-
Dispose of unused compound and chemical waste in a designated, labeled hazardous waste container.[1]
-
Due to its bromine content, this compound may be subject to specific regulations for halogenated organic waste. Thermal decomposition can lead to the release of hydrogen bromide and other hazardous gases.[1][13]
-
Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines. Do not dispose of this chemical down the drain or in regular trash.[6] The disposal of brominated compounds from waste electrical and electronic equipment (WEEE) often involves high-temperature incineration to prevent the formation of toxic byproducts like polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[14][15]
-
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By adhering to the protocols outlined in this guide, particularly the consistent use of engineering controls and personal protective equipment, researchers can minimize their risk of exposure and ensure a safe laboratory environment.
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- PubMed. (2023). Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
